3-(3-Chlorophenylethyl)pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-59-9 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Chlorophenylethyl)pyridine CAS 31251-59-9 properties
As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) process chemistry, I approach the evaluation of chemical intermediates not just as static molecules, but as dynamic cogs within a larger synthetic engine. 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) is a prime example of such a molecule. It serves as a critical synthetic bridge and a monitored impurity in the commercial manufacturing of second-generation, non-sedating antihistamines, most notably Loratadine and its active metabolite, Desloratadine[1],[2].
This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and utilization of this specific pyridine derivative.
Physicochemical & Structural Profiling
Before deploying any intermediate into a multi-step reactor, its physical parameters must be strictly defined to design appropriate solvent systems and extraction protocols. 3-(3-Chlorophenylethyl)pyridine features a flexible ethyl linker connecting a basic pyridine ring to a lipophilic chlorophenyl moiety, dictating its solubility and chromatographic behavior[1],[3].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification | Process Chemistry Implication |
| Chemical Name | 3-(3-Chlorophenylethyl)pyridine | IUPAC standard nomenclature. |
| CAS Registry Number | 31251-59-9 | Unique identifier for regulatory filing[1]. |
| Molecular Formula | C13H12ClN | Used for precise mass balance calculations[1]. |
| Molecular Weight | 217.69 g/mol | Critical for stoichiometric reagent dosing[1]. |
| Appearance | Pale yellow to off-white oil/solid | Indicates the need for crystallization or chromatographic purification. |
| Solubility | Soluble in Methanol, THF, DCM | Dictates the use of biphasic aqueous/organic extraction systems. |
| API Relevance | Loratadine Impurity 34 / 57 | Must be monitored via HPLC to ensure API regulatory compliance[1],. |
Mechanistic Pathway: The Loratadine Synthetic Engine
The strategic value of 3-(3-Chlorophenylethyl)pyridine lies in its role as the foundational skeleton for the benzocycloheptapyridine tricyclic core of Loratadine[2]. The synthesis relies on a highly controlled sequence of alkylation, functionalization, and an aggressive intramolecular Friedel-Crafts acylation[4],[5].
Figure 1: Synthetic workflow illustrating the role of CAS 31251-59-9 in Loratadine API production.
Causality in the Pathway:
-
Why Alkylation? The ethyl bridge is established by coupling 3-methylpyridine with 3-chlorobenzyl chloride. Because the protons on the 3-methyl group of pyridine are weakly acidic (lacking resonance stabilization from the nitrogen), a powerful base is required to force deprotonation[5].
-
Why Friedel-Crafts? To form the central 7-membered cycloheptane ring, the molecule must fold back on itself. The chlorophenyl ring is electronically deactivated by the chlorine atom, requiring extreme Lewis/Brønsted acid conditions (Polyphosphoric acid) to drive the electrophilic aromatic substitution[4].
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a validation checkpoint to confirm reaction progression before committing to downstream processing.
Protocol A: Synthesis of 3-(3-Chlorophenylethyl)pyridine via Directed Alkylation
This protocol describes the carbon-carbon bond formation that yields CAS 31251-59-9.
-
System Preparation: Purge a rigorously dried, three-necked round-bottom flask with inert Nitrogen (
). Causality: Organolithium reagents are highly pyrophoric and will rapidly quench in the presence of atmospheric moisture, destroying the stoichiometry. -
Substrate Dissolution: Dissolve 3-methylpyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Causality: The cryogenic temperature (-78°C) is critical. It prevents the highly nucleophilic n-BuLi from attacking the pyridine ring directly (Chichibabin-type side reactions), thermodynamically directing it to abstract the weakly acidic 3-methyl proton instead[5].
-
-
Electrophile Addition: Slowly introduce 3-chlorobenzyl chloride (1.05 eq) dissolved in THF. Allow the reaction to gradually warm to 0°C over 2 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate). The disappearance of the 3-chlorobenzyl chloride spot validates successful coupling.
-
Quenching & Isolation: Quench the reaction carefully with saturated aqueous ammonium chloride (
). Extract the aqueous layer with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield the crude 3-(3-Chlorophenylethyl)pyridine[5].
Protocol B: Downstream Cyclization to the Loratadine Tricyclic Core
This protocol details the conversion of the intermediate (post-functionalization) into the API core.
-
Super-Acid Preparation: In a heavy-walled reactor, heat Polyphosphoric Acid (PPA, 10-15 volumes) to 175°C. Add Phosphorus Pentoxide (
, 3% to 20% by mass) and stir mechanically until a homogeneous, viscous phase is achieved[4].-
Causality:
acts as a potent chemical dehydrating agent. It consumes water generated during the reaction, preventing the hydrolysis of the reactive acylium ion intermediate and maintaining the extreme acidity of the PPA system[4].
-
-
Substrate Addition: Carefully introduce the functionalized 3-(3-chlorophenylethyl)pyridine derivative (e.g., the cyano or amide derivative) into the hot PPA mixture[4],[5].
-
Thermal Cyclization: Maintain the internal temperature between 175°C and 210°C for 5 to 14 hours[4].
-
Causality: The extreme thermal energy is required to overcome the activation barrier of performing an electrophilic aromatic substitution on a ring that is sterically hindered and electronically deactivated by the meta-chloro substituent.
-
-
Validation Checkpoint (HPLC): Pull a 0.5 mL aliquot, quench in ice water, extract with DCM, and inject into the HPLC. Proceed to work-up only when the starting material peak area is <2%.
-
Work-up: Pour the molten reaction mixture over crushed ice to safely hydrolyze the polyphosphate chains. Neutralize the highly acidic aqueous phase carefully with 5M
until pH 7-8 is reached. Extract with a 1:1 mixture of Ethyl Acetate and Hexane, then recrystallize to isolate the pure tricyclic ketone[4].
Analytical Characterization & Impurity Profiling
Because 3-(3-Chlorophenylethyl)pyridine is also tracked as an impurity (Loratadine Impurity 34 / 57) in final API formulations, robust analytical methods are mandatory[1],.
Table 2: Self-Validating HPLC Method Parameters for Impurity Profiling
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention for lipophilic aromatic compounds. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.5) | Maintains the pyridine nitrogen in a consistent, neutral ionization state to prevent peak tailing. |
| Mobile Phase B | Acetonitrile (Gradient) | Ensures efficient and sharp elution of the non-polar chlorophenyl moiety. |
| Detection | UV at 240 nm | Aligns perfectly with the strong |
References
- Source: Google Patents (China National Intellectual Property Administration)
- Source: Google Patents (China National Intellectual Property Administration)
Sources
- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 31255-57-9: 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarb… [cymitquimica.com]
- 4. CN1740160A - Synthesis process of loratadine intermediate - Google Patents [patents.google.com]
- 5. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-[2-(3-Chlorophenyl)ethyl]pyridine: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-[2-(3-Chlorophenyl)ethyl]pyridine. Due to the limited publicly available data on this specific compound, this paper also draws logical comparisons and distinctions with its more extensively documented derivative, 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, a crucial intermediate in the synthesis of the antihistamine Loratadine.
Introduction and Core Chemical Identity
3-[2-(3-Chlorophenyl)ethyl]pyridine is a substituted pyridine derivative with the chemical formula C₁₃H₁₂ClN.[1] It is characterized by a pyridine ring linked to a 3-chlorophenyl group via an ethyl bridge. This compound is primarily recognized as a useful intermediate in organic synthesis.[1] Its structural features, combining a basic pyridine moiety with a halogenated aromatic ring, make it a versatile building block for more complex molecules.
While detailed research on 3-[2-(3-Chlorophenyl)ethyl]pyridine itself is not abundant in public literature, its close analog, 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, has been the subject of more extensive study due to its role as a key intermediate in the industrial synthesis of Loratadine, a widely used non-sedating antihistamine.[2][3] Understanding the chemistry of the carbonitrile derivative can, therefore, provide valuable insights into the potential reactivity and properties of 3-[2-(3-Chlorophenyl)ethyl]pyridine.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | [1] |
| CAS Number | 31251-59-9 | [1] |
| Molecular Formula | C₁₃H₁₂ClN | [1] |
| Molecular Weight | 217.7 g/mol | [1] |
| Appearance | Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Methodologies
A plausible synthetic route to 3-[2-(3-Chlorophenyl)ethyl]pyridine could involve the reduction of a suitable precursor, such as a corresponding vinylpyridine or the hydrolysis of the nitrile group from 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile followed by decarboxylation, though the latter may be a challenging transformation.
The synthesis of the closely related 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile is well-documented and typically involves a multi-step process. A common approach begins with the condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde.[4] This is followed by a reduction of the resulting vinyl intermediate.[4]
Illustrative Synthetic Pathway (for the Carbonitrile Derivative)
Caption: Synthesis of the carbonitrile derivative.
This process highlights a potential strategy for accessing the core structure of 3-[2-(3-Chlorophenyl)ethyl]pyridine.
Analytical Characterization
Comprehensive analytical data such as NMR, IR, and mass spectrometry for 3-[2-(3-Chlorophenyl)ethyl]pyridine are not widely published. For research purposes, it is crucial to perform full analytical characterization upon synthesis.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, the 3-chlorophenyl ring, and the two methylene groups of the ethyl bridge. The integration of these signals would be consistent with the number of protons in each environment.
-
¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including those in the pyridine and chlorophenyl rings, as well as the two aliphatic carbons of the ethyl linker.
-
IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the aromatic rings, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.7 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Research and Development
As described, 3-[2-(3-Chlorophenyl)ethyl]pyridine is a compound useful in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and a modifiable aromatic ring, makes it a valuable starting material for the synthesis of a variety of target molecules.
Its primary known utility is as a potential precursor or intermediate in the synthesis of pharmaceutical compounds. The structural motif of a substituted pyridine linked to a phenyl group is present in numerous biologically active molecules.
Safety and Handling
Specific toxicology data for 3-[2-(3-Chlorophenyl)ethyl]pyridine is not available. However, based on the data for the closely related 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, caution should be exercised when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]
-
Ventilation: Work in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
For the carbonitrile derivative, hazards such as respiratory irritation have been noted.[6] While these may not be directly transferable, it is prudent to handle 3-[2-(3-Chlorophenyl)ethyl]pyridine with a similar level of care until specific toxicological data becomes available.
Conclusion
3-[2-(3-Chlorophenyl)ethyl]pyridine represents an important, albeit under-documented, chemical entity with potential applications in synthetic chemistry, particularly in the field of drug discovery and development. While a significant portion of the detailed available literature focuses on its 2-carbonitrile derivative, the structural and chemical knowledge of the latter provides a valuable framework for understanding the synthesis, characterization, and handling of 3-[2-(3-Chlorophenyl)ethyl]pyridine. Further research into this compound is warranted to fully elucidate its properties and unlock its potential as a versatile synthetic building block.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 5. 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile | C14H11ClN2 | CID 4123225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
An In-Depth Technical Guide to 3-(3-Chlorophenylethyl)pyridine: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary
This technical guide provides a comprehensive scientific overview of 3-(3-Chlorophenylethyl)pyridine, a pivotal chemical intermediate in modern pharmaceutical manufacturing. With the molecular formula C₁₃H₁₂ClN and a molecular weight of approximately 217.69 g/mol , this compound is most notably utilized in the synthesis of Loratadine, a widely used second-generation antihistamine.[1][2] This document delves into the core physicochemical properties of 3-(3-Chlorophenylethyl)pyridine, provides a detailed, field-proven synthesis protocol, and elucidates its critical role in the construction of the Loratadine molecule. Furthermore, it explores the biological mechanism of action of the end-product, Loratadine, to provide essential context for researchers and drug development professionals. Safety, handling, and disposal considerations are also outlined to ensure best laboratory practices.
Core Compound Identity and Properties
3-(3-Chlorophenylethyl)pyridine, also known by its synonym 3-(m-chlorophenethyl)pyridine, is an organic compound featuring a pyridine ring linked to a 3-chlorophenyl group via an ethyl bridge.[3] Its identity is unequivocally established by its CAS Registry Number: 31251-59-9.[1][2]
Physicochemical and Spectroscopic Characterization
The compound typically presents as an oil and is utilized as a versatile building block in organic synthesis.[1][3] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of 3-(3-Chlorophenylethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 31251-59-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClN | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| Appearance | Oil | [3] |
| Primary Application | Intermediate in organic synthesis | [1] |
Note on Spectroscopic Data: As a self-validating system, positive identification of synthesized 3-(3-Chlorophenylethyl)pyridine is paramount. Researchers must perform their own analytical characterization. Standard methods include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While commercial suppliers may offer reference spectra, experimental acquisition and comparison are essential for batch validation and regulatory compliance.
Synthesis Protocol: A Field-Proven Methodology
The synthesis of 3-(3-Chlorophenylethyl)pyridine can be effectively achieved via a multi-step pathway starting from common laboratory reagents. The following protocol is adapted from established industrial processes, specifically a Wolff-Kishner reduction of a ketone precursor. This choice of reaction is based on its high efficiency in deoxygenating carbonyls that are stable under strongly basic conditions.
Experimental Workflow for Synthesis
The overall workflow involves the synthesis of a ketone intermediate followed by its reduction to yield the final product.
Caption: Synthetic workflow for 3-(3-Chlorophenylethyl)pyridine.
Detailed Step-by-Step Protocol
Materials:
-
3-Pyridyl-3-chlorobenzyl ketone
-
Hydrazine hydrate (80% or higher)
-
Sodium hydroxide (pellets)
-
Monoethylene glycol
-
Deionized water
-
Methylene chloride (for extraction)
-
Standard laboratory glassware, heating mantle, and reflux condenser
Procedure (Wolff-Kishner Reduction):
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and a temperature probe, charge the 3-pyridyl-3-chlorobenzyl ketone intermediate.
-
Reagent Addition: Add monoethylene glycol as the solvent, followed by hydrazine hydrate and sodium hydroxide pellets. Causality Note: Ethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature for the reduction. Sodium hydroxide acts as the base required for the formation of the hydrazone intermediate and subsequent dinitrogen elimination.
-
Heating and Reflux: Heat the reaction mixture to 140-145°C. Maintain this temperature and allow the reaction to proceed under reflux for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mass into chilled deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using methylene chloride (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with deionized water to remove residual ethylene glycol and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and remove the solvent (methylene chloride) under reduced pressure using a rotary evaporator. The resulting crude oil is 3-(3-Chlorophenylethyl)pyridine.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Application in Drug Development: Synthesis of Loratadine
The primary application of 3-(3-Chlorophenylethyl)pyridine in the pharmaceutical industry is as a key intermediate in the synthesis of Loratadine. It serves as the foundational structure upon which the rest of the tricyclic antihistamine is built.
Synthetic Pathway to Loratadine Precursor
Following its synthesis, 3-(3-Chlorophenylethyl)pyridine undergoes further transformations, including oxidation and cyanation, to introduce the necessary functional groups for the final cyclization steps that form the Loratadine core.
Caption: Conversion to a key Loratadine precursor.
This 2-cyano derivative is a critical precursor which, through reactions such as a Grignard reaction with an N-methyl-4-piperidyl magnesium halide and subsequent acid-catalyzed cyclization, forms the complete tricyclic structure of Loratadine.
Biological Context: Mechanism of Action of Loratadine
Understanding the end-use of 3-(3-Chlorophenylethyl)pyridine requires insight into the pharmacology of Loratadine. Loratadine is a potent, long-acting, non-sedating antihistamine.
Antagonism of the Histamine H1 Receptor
Allergic reactions are mediated by the release of histamine from mast cells, which then binds to H1 receptors on various cells. This binding triggers the classic symptoms of allergies: vasodilation (flushing), increased vascular permeability (edema, runny nose), and sensory nerve stimulation (itching).
Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors.[2][4][5] It competes with histamine for these binding sites but does not activate the receptor. By occupying the receptor, it prevents histamine from binding and initiating the downstream allergic cascade.[1] Its non-sedating profile is a key clinical advantage, attributed to its low propensity to cross the blood-brain barrier and affect H1 receptors in the central nervous system.[4]
Sources
Loratadine intermediate 3-(3-Chlorophenylethyl)pyridine
An In-depth Technical Guide to the Loratadine Intermediate: 3-(3-Chlorophenylethyl)pyridine
Authored by: A Senior Application Scientist
Introduction
Loratadine is a widely recognized second-generation antihistamine, valued for its efficacy in treating allergic conditions such as rhinitis and urticaria without the sedative effects common to its predecessors.[1][2][3] The intricate tricyclic structure of Loratadine necessitates a multi-step synthesis, the efficiency of which is paramount for large-scale pharmaceutical production. Central to this synthesis is the formation of key intermediates that serve as the foundational building blocks of the final active pharmaceutical ingredient.
This technical guide provides a comprehensive examination of one such pivotal molecule: 3-(3-Chlorophenylethyl)pyridine . This compound is a critical intermediate in several established synthetic pathways to Loratadine.[4] Understanding its synthesis, properties, and subsequent chemical transformations is essential for researchers, chemists, and professionals involved in the development and manufacturing of Loratadine and related compounds. This document will delve into the core synthetic strategies, analytical methodologies, and the mechanistic principles that govern the role of this intermediate in the construction of the Loratadine core.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical characteristics of 3-(3-Chlorophenylethyl)pyridine is fundamental for its handling, analysis, and application in synthesis.
| Property | Value |
| CAS Number | 31251-59-9[5][6][7][8] |
| Molecular Formula | C13H12ClN[5][7][8] |
| Molecular Weight | 217.69 g/mol [5][7][8] |
| Appearance | Oil[6] |
| Synonyms | 3-[2-(3-Chlorophenyl)ethyl]pyridine, 3-(m-chlorophenethyl)pyridine[6][7] |
| Storage | 2-8°C Refrigerator[6] |
Synthesis of the Core Intermediate: 3-(3-Chlorophenylethyl)pyridine
The industrial production of 3-(3-Chlorophenylethyl)pyridine is achieved through various synthetic routes, often tailored to optimize yield, purity, and cost-effectiveness. A prevalent strategy begins with readily available pyridine derivatives.
Synthetic Pathway from 3-Methyl-2-Cyanopyridine
One of the most common and well-documented routes starts from 2-cyano-3-methylpyridine.[1][2][9] This pathway involves the strategic activation of the methyl group on the pyridine ring to facilitate coupling with a substituted benzyl halide.
Experimental Protocol: Alkylation and Subsequent Transformations
-
Activation and Alkylation: The process often begins by treating 2-cyano-3-methylpyridine with a strong base, such as lithium diisopropylamide (LDA), in an inert solvent like tetrahydrofuran (THF) at low temperatures (-5°C to +5°C). This deprotonates the methyl group, forming a nucleophilic carbanion.[10]
-
Coupling Reaction: The resulting anion is then reacted with 3-chlorobenzyl chloride.[10] This is a standard nucleophilic substitution reaction where the pyridine-derived carbanion displaces the chloride ion on the benzyl group, forming the crucial carbon-carbon bond and yielding a precursor to the target intermediate.
-
Further Modification: Depending on the specific synthetic scheme, the cyano group may be retained for subsequent cyclization reactions or modified. In some pathways, the initial product undergoes further reactions, such as reduction of a ketone formed from a related synthesis, to arrive at the final 3-(3-Chlorophenylethyl)pyridine structure.[11] For instance, a related ketone, 3-pyridyl-3-chlorobenzyl ketone, can be reduced using hydrazine hydrate and sodium hydroxide (a Wolff-Kishner reduction) to yield 3-(3-chlorophenylethyl)pyridine.[11]
Caption: Synthesis workflow for 3-(3-Chlorophenylethyl)pyridine.
The Pivotal Role in Loratadine Synthesis: Intramolecular Cyclization
The primary utility of 3-(3-Chlorophenylethyl)pyridine lies in its role as a precursor to the tricyclic core of Loratadine. This is accomplished through an intramolecular Friedel-Crafts-type reaction. To facilitate this, the intermediate is first converted into a more reactive derivative, typically by introducing a nitrile or carboxylic acid group at the 2-position of the pyridine ring.
Conversion to 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
Before cyclization, 3-(3-Chlorophenylethyl)pyridine is often cyanated at the 2-position. This can be achieved by first forming the N-oxide of the pyridine ring, followed by reaction with a cyanide source.[11] The resulting compound, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, is a key substrate for the cyclization step.[12][13]
Intramolecular Cyclization to the Tricyclic Ketone
The cyclization of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is the cornerstone of Loratadine synthesis, forming the seven-membered ring fused to the benzene and pyridine moieties. This reaction is typically acid-catalyzed.
Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization
-
Reaction Setup: A mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) is prepared and heated to a high temperature (typically 190-240°C) with stirring to form a homogeneous system.[12]
-
Addition of Substrate: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is added to the hot acid mixture.[12]
-
Reaction and Workup: The reaction is maintained at this elevated temperature for several hours (e.g., 5-14 hours).[12] Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The pH is adjusted to neutralize the acid, causing the product to precipitate.
-
Purification: The crude product, 8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-one, is collected and purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate, n-hexane, and petroleum ether.[12]
This cyclization is a critical step, and its yield and purity directly impact the overall efficiency of the Loratadine manufacturing process. The use of strong acids like PPA/P2O5 facilitates the intramolecular electrophilic attack of the pyridine-associated carbon onto the chlorophenyl ring, leading to the desired tricyclic ketone.
Caption: Conversion to the key tricyclic ketone of Loratadine.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3-(3-Chlorophenylethyl)pyridine is crucial for its successful use in the synthesis of Loratadine. Any impurities can lead to side reactions, lower yields, and complications in the purification of the final drug product. A suite of analytical techniques is employed for its characterization.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity and quantifying the intermediate.[11][14] These techniques are highly sensitive and can separate the main compound from starting materials, by-products, and other impurities.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's hydrogen and carbon framework.[15]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.[14]
-
Safety, Handling, and Storage
As with all chemical intermediates, proper safety protocols must be followed when handling 3-(3-Chlorophenylethyl)pyridine. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
For storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation over time.[6]
Conclusion
3-(3-Chlorophenylethyl)pyridine is more than just a precursor; it is a cornerstone in the elegant and complex synthesis of Loratadine. Its successful and efficient production is a critical determinant of the overall economic viability of the manufacturing process. The synthetic routes to this intermediate, particularly those starting from functionalized pyridines, and its subsequent acid-catalyzed cyclization to form the characteristic tricyclic ketone, highlight key principles of modern organic synthesis. For professionals in drug development and manufacturing, a deep understanding of the chemistry, analysis, and handling of this intermediate is indispensable for producing high-quality Loratadine.
References
- Zhejiang University. (2006). Synthesis process of loratadine intermediate.
- Zhejiang Aoxing Pharmaceutical Co Ltd. (2022). Preparation method of loratadine key intermediate.
- Morepen Laboratories Ltd. (2006). A process for the manufacturing of loratadine and its intermediates.
-
Pharmaffiliates. CAS No : 31251-59-9 | Product Name : 3-(3-Chlorophenylethyl)pyridine. Pharmaffiliates. [Link]
-
Veer-Chemie. 3-(3-Chlorophenylethyl)pyridine. Veer-Chemie. [Link]
-
Zhuang, S., et al. (2013). Progress in the Synthesis of Loratadine. Chinese Journal of Pharmaceuticals. [Link]
-
Unknown Author. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. [Link]
-
Li, X. P., et al. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Unknown Author. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Francis Academic Press. [Link]
-
Abiogen Pharma S P A. (2002). A Process For Synthesizing Loratadine. QuickCompany. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. ATSDR. [Link]
-
Pharmaffiliates. Loratadine-impurities. Pharmaffiliates. [Link]
-
Al-kassas, R., et al. (2024). Sublingual Fast-Dissolving Thin Films of Loratadine: Characterization, In Vitro and Ex Vivo Evaluation. MDPI. [Link]
Sources
- 1. One moment, please... [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Synthesis of Loratadine [cjph.com.cn]
- 5. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veerchemie.com [veerchemie.com]
- 8. 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. A Process For Synthesizing Loratadine [quickcompany.in]
- 11. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
- 12. Synthesis process of loratadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 31251-59-9|3-(3-Chlorophenethyl)pyridine| Ambeed [ambeed.com]
Foundational Starting Materials: The Bottom-Up Assembly
Desloratadine Synthesis: A Comprehensive Guide to Starting Materials and Mechanistic Pathways
As a potent, non-sedating H1-receptor antagonist, desloratadine is the primary active metabolite of loratadine. From the perspective of industrial and synthetic chemistry, producing high-purity desloratadine is a rigorous multi-stage process. It requires the strategic assembly of a tricyclic core, the integration of a piperidine ring, and a highly controlled terminal deprotection step.
This technical guide dissects the foundational starting materials, the intermediate milestones, and the terminal decarbethoxylation protocols required to synthesize desloratadine, explaining the mechanistic causality behind each experimental choice.
While loratadine is the immediate precursor to desloratadine, understanding the full synthetic pipeline requires examining the foundational building blocks used to construct the tricyclic core[1].
2-Cyano-3-methylpyridine and Alkylating Agents
The most industrially viable route initiates with 2-cyano-3-methylpyridine [1][2]. This specific starting material is selected because the cyano group acts as an excellent directing electrophile for the Ritter reaction, while the methyl group provides the necessary carbon framework for the subsequent cycloheptene ring formation[2].
-
Amide Formation : 2-cyano-3-methylpyridine is reacted with tert-butanol catalyzed by sulfuric acid to form a tert-butyl carboxamide intermediate[1].
-
Alkylation : This intermediate is alkylated using a 3-chlorobenzyl derivative (such as 3-[2-(3-chlorophenyl)ethyl] chloride) to build the extended carbon skeleton[1].
The Tricyclic Ketone Intermediate
The alkylated intermediate undergoes acidic hydrolysis and a Friedel-Crafts cyclization (often utilizing methanesulfonic acid) to construct the rigid tricyclic core: 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one [1][3]. This tricyclic ketone is the critical junction in the synthesis, serving as the anchor for the piperidine ring.
Piperidine Integration to Yield Loratadine
To introduce the piperidine moiety, the tricyclic ketone is subjected to a Grignard reaction using N-methyl-4-piperidylmagnesium chloride [1].
-
The resulting tertiary alcohol is dehydrated under acidic conditions to form an exocyclic double bond, yielding N-methyl loratadine[1].
-
Finally, a reaction with ethyl chloroformate replaces the N-methyl group with an N-ethoxycarbonyl group, yielding Loratadine [1][4].
Synthetic workflow from 2-cyano-3-methylpyridine to the API Desloratadine.
The Immediate Starting Material: Loratadine
For the direct synthesis of desloratadine, Loratadine (8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidilydene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is the definitive starting material[5]. The chemical transformation required is the cleavage of the carbamate group (decarbethoxylation) to yield the secondary amine.
Mechanistic Causality of Decarbethoxylation
Carbamates are highly stable and sterically hindered by the bulky tricyclic system, requiring high activation energy for cleavage. The preferred industrial route is Alkaline Hydrolysis using Potassium Hydroxide (KOH) in alcoholic solvents[5][6]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate that collapses to expel the ethoxide ion, leaving a carbamic acid intermediate that spontaneously decarboxylates to release CO2 and the free secondary amine (desloratadine)[5].
Mechanistic pathway of Loratadine carbamate alkaline hydrolysis.
Comparative Analysis of Hydrolysis Conditions
A critical challenge in this step is API degradation. Prolonged exposure to KOH at boiling temperatures causes the secondary amine of desloratadine to oxidize, leading to color degradation (pink/brown tint) upon storage (>4 months)[5]. Conversely, acidic hydrolysis requires up to 60 hours of reflux and induces a high salt load during neutralization[5].
| Parameter | Alkaline Hydrolysis (KOH/EtOH) | Acidic Hydrolysis (HCl/EtOH) |
| Reagents | KOH or NaOH in Ethanol/Water | Anhydrous HCl in Ethanol |
| Temperature | 70°C - 100°C (Gradient Heating) | Reflux (~80°C) |
| Reaction Time | 10 - 15 hours | Up to 60 hours |
| Yield | ~77% - 95% | ~69% - 89% |
| Impurity Risks | Color degradation on storage | Oxidative degradation, high salt load |
| Post-Processing | Ethyl acetate extraction | Neutralization with NaOH, CH2Cl2 extraction |
Experimental Protocol: Gradient Alkaline Hydrolysis
To mitigate the color degradation associated with prolonged alkali exposure, modern protocols employ a self-validating gradient heating method under inert atmosphere. This balances the kinetic driving force needed to cleave the sterically hindered carbamate with the thermal stability of the product[7].
Materials:
-
Starting Material: Loratadine (1.0 eq)
-
Base: Potassium Hydroxide (KOH) (approx. 13-14 eq)
-
Solvent: 60-75% aqueous Ethanol
-
Extraction Solvent: Ethyl Acetate
-
Inert Gas: Nitrogen (N2)
Step-by-Step Methodology:
-
Preparation & Inertion : Purge a jacketed reaction vessel with Nitrogen gas to displace oxygen. Causality: This is critical to prevent the oxidative color degradation of the newly formed secondary amine.
-
Dissolution : Dissolve Loratadine in the 75% ethanol solvent under continuous stirring and N2 protection[7].
-
Base Addition : Slowly add KOH to the solution. Maintain stirring until fully dissolved (note: dissolution is exothermic).
-
Gradient Heating (Core Reaction) [7]:
-
Rapidly heat the mixture to 70–75°C to initiate the reaction.
-
Ramp the temperature to 85°C and hold for 2 hours.
-
Cool to 70°C and hold for 3 hours.
-
Kinetic Spike: Rapidly heat to 100°C for 2 hours to drive the sterically hindered carbamate cleavage to completion.
-
Cool back to 85°C. Monitor via HPLC until the Loratadine peak is completely consumed.
-
-
Work-up & Extraction : Cool the reaction mixture to room temperature. Add ethyl acetate to extract the desloratadine. Separate and discard the aqueous layer (which contains potassium carbonate and ethanol byproducts)[7].
-
Purification : Wash the organic layer with purified water 2-3 times. Perform crystallization, decolorization (using activated carbon), and recrystallization from ethyl acetate to yield 100% pure crystalline desloratadine[7][8].
References
- Benchchem - An In-Depth Technical Guide to the Synthesis of Loratadine and Related Compounds.
- Google Patents (CN104610225A) - Preparation method of desloratadine.
- Google Patents (EP1542986B1) - Process for the production of desloratadine.
- Google Patents (WO2004029039A1) - An improved process for the production of desloratadine.
- Dr. Press (CEAM 2024) - Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.
- Semantic Scholar - Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one.
- KPI.ua - Stage synthesis of 6-Methyluracil based on commercially available raw materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drpress.org [drpress.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 6. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]
- 7. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]
- 8. ela.kpi.ua [ela.kpi.ua]
3-(m-Chlorophenethyl)pyridine: Nomenclature, Synonyms, and Mechanistic Role in Tricyclic Antihistamine Synthesis
Executive Summary
3-(m-Chlorophenethyl)pyridine is a highly specialized organic intermediate essential to the pharmaceutical manufacturing of second-generation, non-sedating antihistamines, most notably Loratadine (Claritin) and Desloratadine (Clarinex). As a bridging molecule, it provides the core structural framework required to build the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine ring system. This technical guide provides an authoritative breakdown of its nomenclature, its mechanistic role in API synthesis, and self-validating experimental protocols for its preparation and downstream conversion.
Chemical Identity, Nomenclature, and Synonyms
The nomenclature surrounding this intermediate can often be a source of confusion due to the rapid sequential functionalization it undergoes during API synthesis.
The IUPAC name for the core unfunctionalized intermediate is 3-[2-(3-chlorophenyl)ethyl]pyridine . In pharmaceutical literature and regulatory impurity profiling, it is frequently referred to as 3-(3-Chlorophenethyl)pyridine or Loratadine Impurity 34 [1].
It is critical to differentiate the base intermediate from its downstream activated forms, specifically the N-oxide and the 2-cyano derivatives, which possess distinct Chemical Abstracts Service (CAS) registry numbers and physical properties.
Table 1: Chemical Identity and Derivative Profiling
| Compound Name | IUPAC / Synonym | CAS Number | Molecular Formula | Synthetic Role |
| 3-(3-Chlorophenethyl)pyridine | Loratadine Impurity 34 | 31251-59-9 | C₁₃H₁₂ClN | Core Intermediate ; forms the primary structural bridge. |
| 3-(3-Chlorophenethyl)pyridine N-oxide | Pyridine, 3-[2-(3-chlorophenyl)ethyl]-, 1-oxide | 31255-47-7 | C₁₃H₁₂ClNO | Activated Intermediate ; primes the pyridine ring for cyanation. |
| 2-Cyano-3-(3-chlorophenethyl)pyridine | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 31255-57-9 | C₁₄H₁₁ClN₂ | Precursor ; ready for hydrolysis to picolinic acid and cyclization. |
Mechanistic Role in Loratadine Synthesis (Causality & Logic)
The synthesis of Loratadine requires the fusion of a pyridine ring and a chlorobenzene ring via a cycloheptene structure. 3-(m-Chlorophenethyl)pyridine serves as the linear precursor before ring closure[2]. The synthetic logic relies on three highly controlled mechanistic phases:
-
Bridge Formation via Wolff-Kishner Reduction: The precursor, 3-pyridyl-3-chlorobenzyl ketone, must be reduced to form the ethyl bridge. Causality for method selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided because it would trigger the reductive dehalogenation of the meta-chloro group on the benzene ring. Instead, the Wolff-Kishner reduction (using hydrazine and a strong base) is employed. It selectively reduces the ketone to an alkane without cleaving the aryl-chloride bond[2].
-
Pyridine Activation via N-Oxidation: To eventually close the tricyclic ring, a carboxyl group must be installed at the C2 position of the pyridine ring. However, pyridine is highly electron-deficient and resists direct nucleophilic substitution. Causality for method selection: Oxidizing the pyridine nitrogen to an N-oxide temporarily alters the electronic distribution, highly activating the C2 position for nucleophilic attack.
-
Reissert-Henze Cyanation: The N-oxide is reacted with an activating agent (such as N,N-dimethylcarbamoyl chloride) and aqueous sodium cyanide. This regioselectively installs a cyano group at the C2 position, yielding 2-cyano-3-(3-chlorophenethyl)pyridine, which is subsequently hydrolyzed to picolinic acid for final cyclization.
Mandatory Visualization: Synthetic Pathway
Synthetic pathway of Loratadine highlighting 3-(m-Chlorophenethyl)pyridine intermediates.
Experimental Protocols (Self-Validating Systems)
The following methodologies are adapted from validated industrial patent workflows[2], ensuring high-yield generation of the intermediate and its downstream derivatives.
Protocol 1: Synthesis of 3-(3-Chlorophenethyl)pyridine via Wolff-Kishner Reduction
This protocol utilizes in-process controls (IPC) to self-validate reaction completion before downstream processing.
-
Charge Reactor: In a clean, dry reactor, charge 18.5 kg of monoethylene glycol.
-
Reagent Addition: Add the unisolated crude 3-pyridyl-3-chlorobenzyl ketone. Slowly introduce 2.37 kg (47 moles) of hydrazine hydrate and 0.3 kg (9 moles) of sodium hydroxide.
-
Thermal Activation: Heat the reaction mass to 140–145 °C under continuous agitation.
-
Self-Validation (IPC): Maintain temperature for 6–10 hours. Sample the reaction matrix every 2 hours and analyze via Gas Chromatography (GC). The system is validated as complete when the ketone precursor peak is <1.0%.
-
Workup & Isolation: Cool the mass to room temperature, dilute with water, and extract using dichloromethane. Wash the organic layer with brine and distill off the solvent.
-
Yield: ~3.95 kg (54.8% yield) of 3-(3-chlorophenethyl)pyridine as a pale oil, validated at >97.5% GC purity.
Protocol 2: Preparation of 3-(3-Chlorophenethyl)pyridine-N-oxide
This step relies on strict pH control to validate the integrity of the N-oxide product without causing degradation.
-
Oxidation Matrix: To 31.18 kg (150 moles) of 3-(3-chlorophenethyl)pyridine, add 25.44 kg (410 moles) of glacial acetic acid.
-
Peroxide Addition: Slowly charge 40.39 kg (1190 moles) of 40% hydrogen peroxide (
). -
Thermal Activation: Heat the mixture to 65–75 °C and stir for 20–25 hours.
-
Self-Validation (pH & HPLC): Cool the mixture. To validate the quench and isolate the product without degrading the newly formed N-oxide bond, strictly titrate the mixture with 15% aqueous caustic (NaOH) solution until the pH stabilizes exactly between 8.0 and 9.0.
-
Yield: ~29.52 kg (81.9% yield) of the N-oxide, validated at >97.0% HPLC purity.
Analytical Characterization & Impurity Profiling
In the context of drug development, unreacted 3-(3-chlorophenethyl)pyridine acts as a process impurity (Loratadine Impurity 34)[3]. Because it lacks the tricyclic structure, it has no antihistamine efficacy but can carry over into the final API if the Wolff-Kishner reduction or subsequent N-oxidation is incomplete. Regulatory standards require the quantification of this specific intermediate in the final Loratadine API using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), ensuring its presence remains below the ICH Q3A qualification thresholds (typically <0.15%).
References
-
Morepen Laboratories Limited. "A process for the manufacturing of loratadine and its intermediates." WIPO Patent WO2006006184A2, 2006. 4[2]
-
ChemicalBook. "3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9." Chemical Properties and Synonyms. 5[5]
-
Veeprho Pharmaceuticals. "Loratadine Impurity 34 - CAS 31251-59-9." Reference Standards. 3[3]
-
Avanscure Lifesciences. "2-Cyano-3-(3-chlorophenethyl)pyridine | CAS Number : 31255-57-9." 6[6]
Sources
- 1. 3-(3-CHLOROPHENETHYL) PYRIDINE | Convenants PharmaChem LLP. [covenantspc.com]
- 2. "An Improved Process For The Manufacturing Loratadine And Its [quickcompany.in]
- 3. veeprho.com [veeprho.com]
- 4. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
- 5. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 6. avanscure.com [avanscure.com]
An In-depth Technical Guide to Determining the Solubility of 3-(3-Chlorophenylethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs many aspects of the pharmaceutical development pipeline.[4][6] For a compound like 3-(3-Chlorophenylethyl)pyridine, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for:[1][2]
-
Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and crystallization, and developing efficient purification strategies.
-
Formulation Development: Selecting suitable excipients and solvent systems for creating stable and effective drug delivery systems.
-
Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in in-vitro and in-vivo models.
Low aqueous solubility, in particular, can lead to poor bioavailability and other developmental hurdles, making early characterization essential.[6] This guide provides the necessary tools to undertake a thorough investigation of the solubility of 3-(3-Chlorophenylethyl)pyridine in a range of organic solvents, thereby enabling informed decision-making throughout the research and development process.
Physicochemical Properties of 3-(3-Chlorophenylethyl)pyridine
Before embarking on solubility studies, it is crucial to understand the key physicochemical properties of the compound of interest. These properties can help in selecting appropriate solvents and analytical techniques.
| Property | Value | Source |
| Chemical Name | 3-(3-Chlorophenylethyl)pyridine | [1] |
| CAS Number | 31251-59-9 | [1][2][7] |
| Molecular Formula | C13H12ClN | [1][7] |
| Molecular Weight | 217.69 g/mol | [1][7] |
| Appearance | Oil | [1][2][8] |
| Boiling Point | 312.4±22.0 °C (Predicted) | [1] |
| Density | 1.157±0.06 g/cm3 (Predicted) | [1] |
| pKa | 5.40±0.10 (Predicted) | [1] |
Note: The predicted values should be used as a guide and may not reflect experimentally determined values.
The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[3] Given the presence of a pyridine ring (polar) and a chlorophenyl group (non-polar), 3-(3-Chlorophenylethyl)pyridine is expected to exhibit a range of solubilities in solvents of varying polarities. A preliminary qualitative assessment of its solubility in dichloromethane and ethyl acetate has been noted.[1]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.
Required Materials and Equipment
-
3-(3-Chlorophenylethyl)pyridine
-
A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-(3-Chlorophenylethyl)pyridine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3][5]
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).[9][10]
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[3][4][9] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[10]
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[3][9]
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[3] This step is critical to remove any remaining undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(3-Chlorophenylethyl)pyridine.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-(3-Chlorophenylethyl)pyridine.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of 3-(3-Chlorophenylethyl)pyridine in the saturated solvent samples.[3][11] Given its chemical structure containing a pyridine ring and a chromophore (the chlorophenyl group), UV detection is a suitable choice.[12]
Suggested HPLC Method Parameters (Starting Point)
The following are suggested starting parameters for developing an HPLC method for the analysis of 3-(3-Chlorophenylethyl)pyridine. Optimization will be necessary.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).[14] The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: To be determined by running a UV scan of a standard solution of 3-(3-Chlorophenylethyl)pyridine to find the wavelength of maximum absorbance (λmax). A common starting point for aromatic compounds is 254 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 30 °C.[13]
Calibration and Quantification
-
Prepare a Stock Solution: Accurately weigh a known amount of 3-(3-Chlorophenylethyl)pyridine and dissolve it in a suitable solvent (e.g., mobile phase) in a volumetric flask.
-
Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five standard solutions of known concentrations.
-
Construct a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.
-
Analyze Samples: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations using the calibration curve.
-
Calculate Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in units such as mg/mL or g/L.
Analytical Method Validation Workflow
A validated analytical method ensures the reliability of the generated solubility data. The following diagram outlines the key parameters to be assessed during method validation.
Caption: Key parameters for analytical method validation.
Data Reporting and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility of 3-(3-Chlorophenylethyl)pyridine in each organic solvent at the specified temperature is recommended.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Solvent 1 | 25 | Value | Value |
| Solvent 2 | 25 | Value | Value |
| Solvent 3 | 25 | Value | Value |
| ... | ... | ... | ... |
The results should be interpreted in the context of solvent polarity and the structural features of 3-(3-Chlorophenylethyl)pyridine. This information will be invaluable for guiding future synthetic, purification, and formulation efforts.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3-(3-Chlorophenylethyl)pyridine in organic solvents. By following the detailed shake-flask protocol and developing a validated HPLC method for quantification, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. While pre-existing quantitative data is sparse, the methodologies described herein provide a clear path to elucidating this critical physicochemical property.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- World Health Organization. (n.d.). Annex 4.
- ChemicalBook. (2024, April 15). 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9.
- Pharmaffiliates. (n.d.). CAS No : 31251-59-9 | Product Name : 3-(3-Chlorophenylethyl)pyridine.
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Echemi. (n.d.). 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile Safety Data Sheets.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- PrepChem.com. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile.
- Santa Cruz Biotechnology. (n.d.). 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9.
- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka.
- Veer-Chemie. (n.d.). 3-(3-Chlorophenylethyl)pyridine.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Pyridine.
- (n.d.). III Analytical Methods.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
- ResearchGate. (2025, August 10). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- ScienceDirect. (2014, November 1). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
- Benchchem. (n.d.). Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide.
- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. veerchemie.com [veerchemie.com]
- 9. raytor.com [raytor.com]
- 10. who.int [who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Pharmacological Utility & Synthetic Applications of 3-(3-Chlorophenylethyl)pyridine Scaffolds
Technical Guide for Drug Development Professionals
Executive Summary: The Scaffold at a Glance
The 3-(3-Chlorophenylethyl)pyridine scaffold represents a critical structural motif in medicinal chemistry, primarily serving as the advanced key intermediate (KAI) for the synthesis of tricyclic antihistamines, most notably Loratadine (Claritin™) and its active metabolite Desloratadine (Clarinex™).
While the linear 3-(3-chlorophenylethyl)pyridine molecule itself is not a marketed therapeutic, its derivatives—formed via cyclization—are potent, long-acting, non-sedating H1-receptor antagonists. This guide analyzes the scaffold's physicochemical properties, its transformation into bioactive tricyclic systems, and the pharmacological mechanisms of its derivatives.
Key Technical Insight: The "3-(3-chlorophenylethyl)pyridine" moiety provides the essential lipophilic and electronic architecture required for high-affinity binding to the G-protein coupled Histamine H1 receptor. The chlorine atom at the meta position of the phenyl ring and the nitrogen of the pyridine ring are pharmacophoric elements critical for selectivity over muscarinic receptors.
Chemical Basis & Structural Analysis
2.1. The Pharmacophore
The core structure consists of a pyridine ring linked to a 3-chlorophenyl ring via a two-carbon ethyl bridge. This flexibility is transient; in drug development, this linker is typically cyclized to form a rigid tricyclic system (benzo[5,6]cyclohepta[1,2-b]pyridine).
| Feature | Chemical Function | Pharmacological Role (in Derivatives) |
| Pyridine Ring | Basic heterocycle | Proton acceptor; mimics the histamine imidazole ring interaction. |
| 3-Chlorophenyl | Lipophilic moiety | Increases logP; fits into the hydrophobic pocket of the H1 receptor. |
| Ethyl Linker | Flexible spacer | Precursor to the central cycloheptene ring; determines ring size upon cyclization. |
| Meta-Cl Subst. | Electronic tuning | Enhances metabolic stability and receptor affinity compared to unsubstituted analogs. |
2.2. Distinction from MPEP/MTEP
Note for Researchers: Do not conflate this scaffold with MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 antagonist. The critical difference lies in the linker (ethyl vs. ethynyl) and the pyridine substitution pattern (3-pyridyl vs. 2-pyridyl). The saturated ethyl linker of the subject scaffold is designed for cyclization chemistry, whereas the alkyne of MPEP is a rigid spacer for allosteric modulation.
Pharmacological Applications of Derivatives
The primary pharmacological utility of 3-(3-Chlorophenylethyl)pyridine derivatives lies in the Second-Generation Antihistamines .
3.1. Primary Derivative: Loratadine & Desloratadine
Upon cyclization and functionalization (typically with a piperidine ring), the scaffold yields Loratadine . Metabolic decarboxylation of Loratadine yields Desloratadine .
-
Therapeutic Class: H1-Receptor Antagonist (Inverse Agonist).
-
Indication: Allergic rhinitis, chronic idiopathic urticaria.
-
Mechanism of Action: These derivatives do not merely block histamine; they function as inverse agonists . The H1 receptor exhibits constitutive activity (spontaneous signaling) even in the absence of histamine. The tricyclic derivative binds to the inactive state of the receptor, stabilizing it and reducing basal NF-κB signaling.
3.2. Signaling Pathway Blockade
The following diagram illustrates how the cyclized derivative (Loratadine/Desloratadine) interrupts the Histamine H1 signaling cascade.
Caption: Mechanism of Inverse Agonism by Loratadine derivatives at the H1 Receptor, preventing Gq-mediated calcium release.
Synthetic Methodology: The "Loratadine Process"
For process chemists, the 3-(3-Chlorophenylethyl)pyridine scaffold is the substrate for the critical Friedel-Crafts Cyclization step.
4.1. Synthesis Workflow
-
Formation of the Scaffold: 3-Methylpyridine is lithiated and reacted with 3-chlorobenzyl chloride (or equivalent) to form the linear 3-(3-chlorophenylethyl)pyridine.
-
Functionalization: The pyridine ring is oxidized (N-oxide) and cyanation is introduced at the 2-position (Reissert-Henze reaction) to yield 2-Cyano-3-(3-chlorophenylethyl)pyridine .
-
Cyclization (The Critical Step): Hydrolysis of the nitrile to the carboxylic acid, followed by acid-mediated cyclization (using Superacid or Polyphosphoric acid) closes the central ring to form the tricyclic ketone (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one ).
4.2. Synthetic Pathway Diagram
Caption: The chemical evolution of the 3-(3-Chlorophenylethyl)pyridine scaffold into the tricyclic antihistamine core.
Experimental Protocols
Protocol A: Detection of Impurity 27 (Quality Control)
In drug development, the uncyclized 3-(3-chlorophenylethyl)pyridine derivatives are potential impurities. This HPLC protocol separates the scaffold from the final drug product.
-
Objective: Quantify "Loratadine Impurity 27" (2-Cyano-3-(3-chlorophenylethyl)pyridine).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (20% B), 5-25 min (Linear to 80% B), 25-30 min (Hold 80% B).
-
Detection: UV @ 254 nm.
-
Validation: The linear scaffold typically elutes earlier than the tricyclic Loratadine due to lower lipophilicity and lack of the piperidine-carbamate tail.
Protocol B: Microsomal Stability Assay (Metabolic Probe)
If evaluating novel derivatives of this scaffold:
-
Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Relevance: The "ethyl" bridge is a potential site for metabolic oxidation (benzylic hydroxylation). The "3-chlorophenyl" ring is generally resistant to Phase I metabolism, directing metabolism to the pyridine ring or the linker.
References
-
Synthesis of Loratadine Intermediates. Google Patents. "Process for the manufacturing of loratadine and its intermediates (WO2006006184A2)."
-
Pharmacology of H1 Antagonists. National Institutes of Health (NIH). "Histamine H1 Receptor: A Target for Allergic Diseases."
-
Chemical Properties of Pyridine Derivatives. ChemSRC. "3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile Data Sheet."
-
Impurity Profiling in Antihistamines. CymitQuimica. "Loratadine Impurity 27 (CAS 31255-57-9)."[1]
Sources
The Strategic Evolution of Loratadine Synthesis: A Guide to its Core Intermediates
Introduction: Beyond a Molecule, A Lesson in Process Chemistry
Loratadine, the active pharmaceutical ingredient in Claritin®, represents a landmark in medicinal chemistry as a highly successful second-generation antihistamine.[1] Its development by Schering-Plough, patented in 1980 and brought to market in 1988, was driven by the need for a non-sedating alternative to first-generation allergy medications.[1] The intricate tricyclic structure of Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, presented a significant synthetic challenge.[4] This guide provides an in-depth examination of the historical evolution of its synthesis, with a specific focus on the pivotal intermediates that defined its manufacturing viability. We will explore the causality behind the strategic shifts in synthetic routes, moving from initial concepts to robust, industrial-scale processes. This narrative is not merely a recitation of chemical steps but a field-proven analysis of why these choices were made, offering valuable insights for researchers, scientists, and drug development professionals.
Part 1: The Genesis - Early Synthetic Challenges and the Rise of a Key Intermediate
The initial patented syntheses of Loratadine, while demonstrating the molecule's efficacy, were not without their challenges for large-scale production. An early and critical pathway involved the use of a Grignard reagent with a pre-formed tricyclic core. However, this approach was hampered by the formation of a significant amount of a 1,6-addition byproduct, which could be as high as 30%.[2] This side reaction created considerable downstream difficulties in purification, ultimately impacting the overall yield and economic feasibility of the process.[2]
This inefficiency drove the search for a more controlled and higher-yielding synthetic strategy. The breakthrough came with the development of a route centered around a pivotal intermediate: 8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one . This tricyclic ketone proved to be the cornerstone of a more robust and industrially scalable process.[4] The rationale behind this strategic shift was clear: by constructing this stable, key intermediate first, the subsequent, more complex bond formations could be achieved with greater selectivity and control, thereby minimizing byproduct formation and simplifying purification.
The now-classical synthesis of this key tricyclic ketone intermediate begins with the readily available starting material, 2-cyano-3-methylpyridine.[4] The overall yield for the formation of this crucial intermediate is approximately 36%.[5]
Caption: Final synthetic steps to Loratadine.
Experimental Protocol: Conversion of Tricyclic Ketone to Loratadine
Step 1: Grignard Reaction and Dehydration
-
React the 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one with N-methyl-4-piperidylmagnesium chloride in an anhydrous ether solvent such as tetrahydrofuran (THF). [4]To improve yield and purity by minimizing byproducts, this reaction is optimally performed at very low temperatures (-85 to -95°C). [2]2. After the reaction is complete, quench with an aqueous solution of ammonium chloride and extract the product. [2]3. Dehydrate the resulting tertiary alcohol intermediate under acidic conditions (e.g., with sulfuric acid or polyphosphoric acid) to form 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzoc[2][3]yclohepta[1,2-b]pyridine. [4][6] Step 2: N-Carbethoxylation
-
To a mixture of the N-methyl precursor and a non-nucleophilic base such as diisopropylethylamine in an inert solvent like toluene, slowly add ethyl chloroformate under a nitrogen atmosphere. [7]2. Heat the reaction mixture (e.g., 60-75°C) for 1-2 hours. [7]3. Upon completion, cool the mixture, wash with water, and adjust the pH. [7]4. Isolate the crude Loratadine and purify by crystallization from a suitable solvent, such as acetonitrile, to yield the final product with high purity (>99%). [2][7]
Part 3: Alternative Pathways - The McMurry Coupling as a Convergent Strategy
In the continuous effort to optimize drug manufacturing, alternative synthetic routes are often explored. For Loratadine, a notable alternative is the use of the McMurry reaction. [4]This approach is considered more "convergent" because it joins two large, pre-formed fragments in a single key step, which can be more efficient than a linear synthesis where the main backbone is built step-by-step.
The McMurry coupling involves a reductive cross-coupling of the key tricyclic ketone intermediate with N-ethoxycarbonyl-4-piperidone, using a low-valent titanium reagent (typically generated in situ from TiCl4 and a reducing agent like zinc). [4][8]This reaction directly forms the exocyclic double bond and assembles the final carbon skeleton of Loratadine in one pot.
Caption: Convergent synthesis of Loratadine via McMurry Coupling.
Experimental Protocol: McMurry Coupling Synthesis of Loratadine
-
Generate low-valent titanium species in situ by reacting titanium tetrachloride (TiCl4) with a reducing agent, such as zinc dust, in an inert, dry solvent like THF under an inert atmosphere. [8]2. Cool the resulting slurry of the low-valent titanium reagent.
-
Add a solution of the 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one and N-ethoxycarbonyl-4-piperidone in the same solvent to the titanium slurry. [8]4. Heat the reaction mixture to reflux for several hours to facilitate the coupling reaction. [4]5. After the reaction is complete, isolate and purify the Loratadine from the reaction mixture using conventional methods, such as extraction and crystallization. [8]
Data and Yield Comparison
The choice of a synthetic route in pharmaceutical development is heavily influenced by quantitative metrics such as yield and purity. The following tables summarize reported data for the key transformations, highlighting the effectiveness of the established pathways.
Table 1: Yields and Purity for Loratadine Synthesis via the Tricyclic Ketone Intermediate
| Step | Product | Reported Yield (%) | Purity (%) | Reference |
| Hydrolysis & Friedel-Crafts Acylation | 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one | ~36 (overall) | >98 (after recrystallization) | [5][9] |
| Grignard Reaction & Dehydration | 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzoc[2][3]yclohepta[1,2-b]pyridine | ~74-80 | >98 | [10] |
| N-Carbethoxylation | Loratadine | 90 | >99 (HPLC) | [2][7] |
Table 2: Yield for Loratadine Synthesis via McMurry Coupling
| Reaction | Product | Reported Yield (%) | Purity (%) | Reference |
| McMurry Cross-Coupling | Loratadine | 40 | Not specified | [8] |
| McMurry Coupling (to form N-methyl precursor) | 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzoc[2][3]yclohepta[1,2-b]pyridine | 83.9 | Not specified |
Conclusion: A Legacy of Strategic Synthesis
The history of Loratadine's synthesis is a compelling case study in the evolution of pharmaceutical process chemistry. The initial challenges of poor selectivity and difficult purifications were overcome by a strategic pivot to a more robust, linear synthesis centered on the stable tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one . This pathway proved to be a reliable and scalable method for industrial production. Concurrently, the development of alternative, more convergent routes like the McMurry coupling demonstrates the ongoing pursuit of efficiency in drug manufacturing. For the modern drug development professional, the story of Loratadine's intermediates is not just a historical account; it is a practical illustration of how identifying and mastering the synthesis of a key intermediate can be the determining factor in transforming a promising molecule into a successful, mass-produced therapeutic agent.
References
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320. Available from: [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. CEAM 2024. Available from: [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320. Available from: [Link]
-
Morepen Laboratories Limited. (2004). A Process For The Production Of Loratadine. QuickCompany.in. Available from: [Link]
-
Morepen Laboratories Limited. (2005). An Improved Process For The Manufacturing Loratadine And Its Intermediate. IPIndia. Available from: [Link]
-
Guan, Z. (2013). Synthesis of 8-Chloro-5,6-dihydro-11H-benzoc[2][3]yclohepten[1,2-b]pyridine-11-one. Semantic Scholar. Available from: [Link]
-
Unknown. (2012). Synthesis of loratadine. ResearchGate. Available from: [Link]
-
Morepen Laboratories Limited. (2006). A process for the manufacturing of loratadine and its intermediates. PubChem. Available from: [Link]
-
Yue, W. et al. (2020). Synthesis of anti-allergic drugs. PMC - NIH. Available from: [Link]
- Janssen-Cilag, S.A. (1994). Methods for the manufacture of loratadine, intermediates useful in the... Google Patents.
-
Zambon Group S.P.A. (2004). Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo--[2][3]cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents. Available from:
-
Lisiecka, M. Z. (2024). Evolution, mechanism of action, and clinical applications of three generations of Antihistamines. Innovaciencia - Revistas UDES. Available from: [Link]
-
Anhui Yuekang Kaiyue Pharmaceutical Co., Ltd. (2006). Synthesis process of loratadine intermediate. Patsnap. Available from: [Link]
- Morepen Laboratories Limited. (2004). Process for the preparation of loratadine. Google Patents.
-
Pai, N. R. et al. (2012). A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo [2][3]cyclohepta [1, 2-b] pyridin-11-ol. Der Pharma Chemica. Available from: [Link]
- Taro Pharmaceuticals U.S.A., Inc. (2010). Stable loratadine spill resistant formulation. Google Patents.
-
Wikipedia. (n.d.). Loratadine. Wikipedia. Available from: [Link]
- Reddy, M. S. et al. (2003). Process of synthesis of a tricyclic ketone intermediate. Google Patents.
-
Priyanka Jain. (2024). McMurry Coupling Reaction #Pinacol Reaction #Organic Name Reaction Mechanism #csirnet #gate #iitjam. YouTube. Available from: [Link]
- Fabrica Espanola de Productos Quimicos y Farmaceuticos, S.A. (2000). Process for the preparation of loratadine. Google Patents.
-
Schering Corporation. (1985). 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzoc[2][3]yclohepta-[1,2-b]pyridine and its salts, processes for the production thereof and pharmaceutical compositions containing these compounds. Google Patents. Available from:
-
Taro Pharmaceuticals U.S.A., Inc. (2012). Loratadine compound and preparation method thereof. Patsnap. Available from: [Link]
-
Morepen Laboratories Limited. (2006). A process for the manufacturing of loratadine and its intermediates. WIPO Patentscope. Available from: [Link]
- Schering Corporation. (1988). Process for preparing piperidylidene dihydro-dibenzo(a,d)-cycloheptenes or aza-derivatives thereof. Google Patents.
Sources
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. A Process For The Production Of Loratadine [quickcompany.in]
- 3. "An Improved Process For The Manufacturing Loratadine And Its [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Loratadine synthesis - chemicalbook [chemicalbook.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 10. Loratadine compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Scalable Synthesis of 3-(3-Chlorophenylethyl)pyridine from 3-Chlorobenzaldehyde
Strategic Context & Mechanistic Rationale
3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) is a high-value synthetic intermediate, heavily utilized in the pharmaceutical development of tricyclic antihistamine APIs, most notably Loratadine and its derivatives[1][2].
The synthesis of this molecule from 3-chlorobenzaldehyde and 3-methylpyridine (3-picoline) presents unique mechanistic challenges that cannot be solved using standard textbook condensations. As a Senior Application Scientist, designing a robust, scalable workflow requires addressing two primary chemical hurdles:
-
The pKa of 3-Methylpyridine: Unlike 2-picoline and 4-picoline, the methyl protons of 3-methylpyridine lack resonance stabilization from the electronegative pyridine nitrogen. This results in a significantly lower acidity (pKa ≈ 34). Consequently, classic Knoevenagel conditions (e.g., acetic anhydride or weak bases) fail. Quantitative lateral metalation requires a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures to prevent nucleophilic attack on the pyridine ring[3].
-
Chemoselectivity During Hydrogenation: The intermediate styryl derivative must be reduced to the target phenylethyl compound. Standard heterogeneous catalysis using Palladium on Carbon (Pd/C) is contraindicated due to the high risk of concurrent hydrodehalogenation of the 3-chloroaryl moiety. To maintain process integrity, homogeneous catalysis using Wilkinson's catalyst
is employed, ensuring absolute chemoselectivity for the olefin[4].
Synthetic Pathway Visualization
Synthetic workflow for 3-(3-Chlorophenylethyl)pyridine from 3-chlorobenzaldehyde.
Experimental Protocols: A Self-Validating System
Step 1: Lithiation and Nucleophilic Addition
Causality Check: Cryogenic temperatures (-78 °C) are mandatory to stabilize the highly reactive 3-picolyllithium intermediate and prevent dimerization or ring-addition side reactions.
-
Preparation of LDA: To a dry, argon-purged 2 L reactor, add anhydrous THF (500 mL) and diisopropylamine (1.15 eq, 116 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add
-Butyllithium (2.5 M in hexanes, 1.1 eq, 110 mmol). Stir for 30 minutes. -
Metalation: Add 3-methylpyridine (1.0 eq, 100 mmol) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. The solution will transition to a deep red/orange hue, visually validating the formation of the carbanion. Stir for 1 hour.
-
Addition: Slowly add 3-chlorobenzaldehyde (1.05 eq, 105 mmol) dissolved in 50 mL of anhydrous THF. Stir for 2 hours at -78 °C, then remove the cooling bath and allow the reactor to naturally warm to 0 °C.
-
Workup: Quench the reaction with saturated aqueous
(200 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield crude 1-(3-chlorophenyl)-2-(pyridin-3-yl)ethanol .
Step 2: Azeotropic Dehydration
Causality Check: The intermediate alcohol is stable but must be dehydrated to form the conjugated styryl system. Using a Dean-Stark trap physically drives the equilibrium forward by removing water. The reaction is self-validating; it is deemed complete when water accumulation in the trap ceases.
-
Setup: Dissolve the crude alcohol from Step 1 in Toluene (400 mL) in a 1 L round-bottom flask. Add
-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq, 10 mmol). -
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (internal temp ~110 °C).
-
Monitoring: Continue refluxing until water ceases to collect in the trap (approximately 4–6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(200 mL) to neutralize the PTSA, followed by brine (200 mL). Dry over and concentrate. Purify via recrystallization from hot ethanol to afford 3-(3-chlorostyryl)pyridine as a pale yellow solid.
Step 3: Chemoselective Hydrogenation
Causality Check: Rhodium-based homogeneous catalysts undergo oxidative addition with
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(3-chlorostyryl)pyridine (1.0 eq, 50 mmol) in a degassed 1:1 mixture of Ethanol and Toluene (200 mL).
-
Catalyst Addition: Under a strict argon atmosphere, add Wilkinson's Catalyst
(5 mol%, 2.5 mmol). -
Hydrogenation: Seal the vessel, purge with Hydrogen gas (
) for three cycles, and pressurize to 1 atm (balloon pressure is sufficient, though 2-3 atm accelerates the process). Stir vigorously at 50 °C for 10 hours. -
Workup: Monitor completion via HPLC. Once the starting material is consumed, cool the vessel, vent the
, and filter the mixture through a short pad of Celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure to yield the target 3-(3-Chlorophenylethyl)pyridine as a viscous oil.
Quantitative Data & Process Metrics
By standardizing the equivalents and tracking the reaction times, the process yields a highly pure intermediate suitable for downstream API synthesis.
| Step | Reaction Type | Reagents & Critical Conditions | Time | Expected Yield | Purity (HPLC) |
| 1 | Nucleophilic Addition | LDA (1.1 eq), THF, -78 °C | 3.5 h | 75 - 82% | > 95% |
| 2 | Azeotropic Dehydration | PTSA (0.1 eq), Toluene, 110 °C (Dean-Stark) | 5.0 h | 85 - 90% | > 97% |
| 3 | Chemoselective Hydrogenation | 10.0 h | 92 - 96% | > 99% | |
| Total | Overall Synthesis | Three-step linear sequence | ~18.5 h | 58 - 70% | > 99% |
References
- Title: CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl)
- Title: CN107556237B - A kind of preparation method of 3-(2-phenethyl)
Sources
- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 2. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 3. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 4. CN107556237B - A kind of preparation method of 3-(2-phenethyl)-2-pyridinecarboxamide compounds - Google Patents [patents.google.com]
Synthesis of 3-(3-Chlorophenylethyl)pyridine via Grignard Reaction: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(3-Chlorophenylethyl)pyridine, a valuable building block in pharmaceutical and materials science research. The described methodology centers on the Grignard reaction, a robust and versatile C-C bond-forming strategy.[1][2][3] This guide details two primary synthetic routes, outlining the preparation of the necessary Grignard reagent and its subsequent reaction with a suitable electrophile. Emphasis is placed on the critical experimental parameters, safety considerations, and purification techniques essential for achieving high yield and purity. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.
Introduction
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials.[4] Its strategic functionalization is a cornerstone of medicinal chemistry and materials science. The Grignard reaction stands as a powerful and classical method for the formation of carbon-carbon bonds, enabling the introduction of diverse alkyl, aryl, or vinyl groups onto a molecular framework.[1][2][3]
This application note specifically addresses the synthesis of 3-(3-Chlorophenylethyl)pyridine. This target molecule can be envisioned through two primary retrosynthetic disconnections, both leveraging the Grignard reaction:
-
Route A: Formation of a (3-chlorophenethyl)magnesium halide Grignard reagent followed by reaction with a 3-pyridyl electrophile (e.g., 3-pyridinecarboxaldehyde).
-
Route B: Preparation of a 3-pyridylmagnesium halide Grignard reagent and its subsequent reaction with a 3-chlorophenethyl halide.
This guide will provide detailed protocols for both the formation of the Grignard reagent and its subsequent reaction, with a focus on practical laboratory execution, troubleshooting, and characterization of the final product.
Reaction Mechanism and Workflow Visualization
The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or the carbon atom of an alkyl halide.[1][2]
Reaction Scheme:
Caption: General mechanism of the Grignard reaction.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Part 1: Synthesis of (3-Chlorophenethyl)magnesium Bromide (Grignard Reagent)
This protocol details the preparation of the Grignard reagent from 1-bromo-3-chlorophenylethane. Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents are highly reactive with water.[3][5]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| Magnesium turnings | 1.2 equiv. |
| 1-Bromo-3-chlorophenylethane | 1.0 equiv. |
| Anhydrous diethyl ether or THF | Sufficient for a 0.5 M solution |
| Iodine crystal | 1-2 small crystals |
| Three-necked round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Nitrogen or Argon inert gas supply | |
| Syringes and needles | For transfer of anhydrous solvents and reagents |
Protocol
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[3]
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[5]
-
Solvent Addition: Add a portion of the anhydrous ether or THF to the flask, just enough to cover the magnesium.
-
Reagent Addition: Dissolve the 1-bromo-3-chlorophenylethane in the remaining anhydrous solvent and add it to the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is often indicated by the disappearance of the iodine color, the formation of a cloudy solution, and a gentle reflux of the solvent.[6] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.[5]
-
Maintaining the Reaction: Once the reaction has initiated, add the remainder of the 1-bromo-3-chlorophenylethane solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the reaction mixture and heat to reflux for an additional 30-60 minutes to ensure complete reaction of the magnesium.[6] The resulting grey-black solution is the Grignard reagent and should be used immediately in the next step.
Part 2: Synthesis of 3-(3-Chlorophenylethyl)pyridine
This section outlines the reaction of the prepared (3-chlorophenethyl)magnesium bromide with 3-pyridinecarboxaldehyde.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| (3-Chlorophenethyl)magnesium bromide solution | From Part 1 |
| 3-Pyridinecarboxaldehyde | 1.0 equiv. (freshly distilled) |
| Anhydrous diethyl ether or THF | For dissolving the aldehyde |
| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction |
| Diethyl ether or ethyl acetate | For extraction |
| Anhydrous sodium sulfate or magnesium sulfate | For drying the organic layer |
| Separatory funnel |
Protocol
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Aldehyde Addition: Dissolve the 3-pyridinecarboxaldehyde in anhydrous ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[7][8] This process is exothermic and may cause the solvent to boil.[7][9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[7]
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation.[10]
Characterization
The identity and purity of the synthesized 3-(3-Chlorophenylethyl)pyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | Wet glassware or reagents; inactive magnesium | Ensure all glassware and reagents are scrupulously dry. Activate magnesium with iodine or 1,2-dibromoethane. |
| Low yield of Grignard reagent | Incomplete reaction; side reactions | Extend the reaction time; ensure slow addition of the halide to maintain a gentle reflux. |
| Formation of biphenyl side product | High local concentration of halide | Add the halide solution slowly and dilute to avoid high concentrations.[3] |
| Emulsion during work-up | Formation of magnesium salts | Add more organic solvent and stir vigorously. A brine wash can also help to break emulsions.[7][8] |
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
The quenching of the Grignard reaction is highly exothermic and can cause splashing.[7][9] Add the quenching agent slowly and with efficient cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Chemistry LibreTexts. Quenching Reactions: Grignards. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]
- Google Patents.
- Google Patents.
-
University of Toronto. 25. The Grignard Reaction. [Link]
-
S. N. Ege, Organic Chemistry: Structure and Reactivity. [Link]
-
University of Massachusetts Lowell. 14 Formation and reaction of a Grignard reagent. [Link]
-
University of Missouri - Kansas City. 1. Grignard Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
-
Nature. Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF N-(tert-BUTANESULFINYL)IMINES: (S)-N-(tert-BUTYLSULFINYL)-3,3'-DIMETHYL-1-INDANONE IMINE. [Link]
-
Organic Syntheses. 2-PHENYLPYRIDINE. [Link]
-
MDPI. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
- Google Patents. EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.
-
Organic Syntheses. MESITOIC ACID. [Link]
-
Organic Syntheses. (E)-4-HEXEN-1-OL. [Link]
Sources
- 1. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenation of Pyridine Derivatives
Abstract
The reduction of pyridine derivatives to piperidines is a cornerstone transformation in pharmaceutical synthesis, generating saturated nitrogen heterocycles found in over 60% of small-molecule drugs. However, the thermodynamic stability of the aromatic pyridine ring (resonance energy ~28 kcal/mol) and the tendency of the basic nitrogen to poison metal catalysts present significant challenges. This guide details high-fidelity protocols for the catalytic hydrogenation of pyridines, emphasizing mechanistic control over rate, chemoselectivity (halogen tolerance), and stereoselectivity.
Part 1: Mechanistic Principles & Catalyst Selection
The Thermodynamic & Kinetic Challenge
Unlike simple alkenes, pyridines resist reduction due to aromatic stabilization. Furthermore, the product (piperidine) is more basic (
The Acid Solution: Conducting the reaction in acidic media (e.g., Acetic Acid or MeOH/HCl) serves two critical functions:
-
Activation: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring more susceptible to hydride attack.
-
Desorption: The protonated piperidinium salt has a lower affinity for the metal surface than the free amine, facilitating product desorption and catalyst turnover.
Catalyst Decision Matrix
Selection must balance reactivity against functional group tolerance.
| Catalyst System | Primary Application | Key Characteristics | Limitations |
| PtO₂ (Adams') | Standard / General Purpose | High activity in AcOH; tolerates steric bulk.[1] | Can cause hydrogenolysis of benzylic groups. |
| Rh/C (5%) | Chemo-selective | Best for Halogenated Pyridines. Minimizes dehalogenation. | High cost; requires careful pressure control. |
| Pd/C (10%) | Aggressive Reduction | Cheap; effective for simple pyridines. | High risk of dehalogenation (Cl, Br, I) and benzyl cleavage. |
| Raney Ni | Cost-Sensitive Scale-up | Economical; works at lower pressures. | Pyrophoric handling risks; lower functional group tolerance. |
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical role of acid activation and the prevention of catalyst poisoning.
Part 2: Experimental Protocols
Protocol A: The "Standard" Reduction (PtO₂ in Acetic Acid)
Best for: Alkyl-pyridines, aryl-pyridines, and substrates without labile halogens.
Reagents:
-
Substrate: Pyridine derivative (10 mmol)
-
Catalyst: PtO₂ (Adams’ Catalyst) (0.5 mmol, 5 mol% loading)
-
Solvent: Glacial Acetic Acid (20 mL, 0.5 M concentration)
-
Gas: Hydrogen (
), Ultra-high purity (Grade 5.0)
Procedure:
-
Safety Check: Ensure the high-pressure reactor (e.g., Parr shaker or autoclave) is rated for 50 bar. Ground the equipment to prevent static discharge.
-
Loading: In a fume hood, charge the reactor liner with the pyridine substrate and acetic acid.
-
Catalyst Addition: Carefully add PtO₂. Note: PtO₂ is not pyrophoric until reduced, but handle with care.
-
Inerting: Seal the reactor. Purge with Nitrogen (
) three times (pressurize to 5 bar, vent to 1 bar) to remove oxygen. -
Hydrogenation:
-
Fill with
to 3-4 bar (50-60 psi) . Note: Many simple pyridines reduce at low pressure; sterically hindered ones may require 50 bar. -
Stir vigorously (1000 rpm) at Room Temperature (25°C) .
-
-
Process Control Check (Self-Validation): Monitor the pressure gauge. A rapid initial pressure drop indicates catalyst activation (reduction of PtO₂ to Pt(0)) and substrate adsorption. If no drop occurs within 30 mins, check stirring or increase T to 40°C.
-
Completion: Reaction is complete when
uptake ceases (pressure plateaus). -
Workup:
-
Vent
and purge with .[1] -
Filter the mixture through a Celite pad (pre-wetted with AcOH) to remove Pt black. Caution: The filter cake is now pyrophoric Pt(0). Keep wet and dispose of in a water-filled waste container.
-
Concentrate the filtrate.[1] Basify with 2M NaOH (pH > 12) and extract with DCM or EtOAc.
-
Protocol B: Chemo-Selective Reduction (Rh/C for Halo-pyridines)
Best for: Chloropyridines, Bromopyridines where preserving the halogen is critical.
Scientific Rationale: Palladium catalysts readily insert into C-X bonds (oxidative addition), leading to dehalogenation. Rhodium is less active toward oxidative addition, preserving the halogen while reducing the aromatic ring [1].
Reagents:
-
Substrate: 3-Chloropyridine (example)
-
Catalyst: 5% Rh/C (5 mol% loading)
-
Solvent: Methanol (anhydrous) + 1.05 eq. HCl (or Acetic Acid)
-
Pressure: 5 - 10 bar
Procedure:
-
Preparation: Dissolve substrate in Methanol. Add exactly 1.05 equivalents of HCl (e.g., 1.25 M HCl in MeOH). Excess acid is unnecessary; stoichiometry is key to form the salt.
-
Catalyst Charge: Add 5% Rh/C under an Argon blanket.
-
Reaction: Pressurize to 5 bar
. Heat to 40°C . -
Monitoring: Monitor via HPLC or GC. Look for the appearance of the piperidine peak. If des-chloro piperidine (impurity) exceeds 2%, lower the temperature and pressure immediately.
-
Workup: Filter over Celite. Neutralize carefully with saturated
(avoid strong bases if the product is sensitive).
Part 3: Stereoselective Hydrogenation (Cis-Selectivity)
When reducing 2,6-disubstituted pyridines, the formation of cis or trans isomers is possible.[2] Heterogeneous hydrogenation typically favors the cis isomer (syn-addition) because the substrate adsorbs flat onto the catalyst surface, and hydrogen adds from the metal face [2].
Optimization for Cis-Selectivity:
-
Catalyst: Rh/C or PtO₂.[1]
-
Solvent: Non-polar solvents (Hexane/t-Amyl alcohol) often enhance cis-selectivity by enforcing tight surface binding, though reaction rates may be slower than in acid.
-
Protocol Modification: For 2,6-dimethylpyridine:
-
Use 5% Rh/C in Acetic Acid.
-
Run at High Pressure (50 bar) . Higher pressures often favor the kinetic cis product over the thermodynamic trans product.
-
Part 4: Troubleshooting & Optimization Workflow
Use this logic flow to diagnose stalled reactions or poor yields.
Figure 2: Troubleshooting decision tree for catalytic hydrogenation.
References
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. This seminal paper discusses the mechanism of pyridine activation and the use of heterogeneous catalysts for stereoselective outcomes.
-
BenchChem. (2025).[1] "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Provides quantitative data on PtO2 vs Rh/C performance and industrial safety protocols.
-
ThalesNano. (2025). "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Details the pressure/temperature effects on cis/trans selectivity in flow hydrogenation.
-
UW-Madison Chemistry. "Hazards associated with laboratory scale hydrogenations." Authoritative guide on safety regarding pyrophoric catalysts and hydrogen gas handling.
Sources
Wittig-Horner reaction conditions for Loratadine intermediates
Application Note & Protocol
Topic: Optimized Horner-Wadsworth-Emmons (HWE) Reaction Conditions for the Synthesis of Key Loratadine Olefin Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Olefination in Loratadine Synthesis
Loratadine is a potent, non-sedating second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria.[1][2] Its therapeutic efficacy is intrinsically linked to its unique tricyclic structure, where an exocyclic double bond connects the core benzo[3][4]cyclohepta[1,2-b]pyridine system to a piperidine ring. The synthesis of this critical olefin linkage is a pivotal step in the overall manufacturing process of Loratadine and its active metabolite, Desloratadine.
A key intermediate in many established synthetic routes is the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one.[5][6] The conversion of this ketone to the final olefin intermediate represents a significant challenge where efficiency, scalability, and purity are paramount. While several methods, including the McMurry coupling and Grignard reactions followed by dehydration, have been employed, the Horner-Wadsworth-Emmons (HWE) reaction offers distinct advantages in control and purification.[3][6]
This application note provides a detailed technical guide for the olefination of the core tricyclic ketone using the HWE reaction. We will explore the causality behind the selection of reagents and conditions, present a robust experimental protocol, and discuss optimization strategies to maximize yield and purity, providing a self-validating system for researchers in drug development.
The Horner-Wadsworth-Emmons Reaction: A Superior Alternative to the Classical Wittig
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the traditional Wittig reaction, utilizing a phosphonate carbanion (a stabilized ylide) instead of a phosphonium ylide.[4] This substitution offers two critical advantages, particularly in a process chemistry setting:
-
Enhanced Reactivity: The phosphonate carbanion is generally more nucleophilic than its corresponding phosphonium ylide, allowing for efficient reactions with a broader range of ketones, including potentially sterically hindered ones.
-
Simplified Purification: The primary byproduct of the HWE reaction is a water-soluble phosphate ester.[4] This is in stark contrast to the byproduct of the classical Wittig reaction, triphenylphosphine oxide, which is often difficult to separate from the desired nonpolar product, complicating purification and reducing overall yield.[7]
Reaction Mechanism
The HWE reaction proceeds through a well-understood pathway involving the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ketone, leading to a betaine or oxaphosphetane intermediate, which subsequently collapses to form the target alkene and the phosphate byproduct. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[4][8]
Optimization of HWE Reaction Conditions
The success of the HWE reaction is highly dependent on the careful selection of several key parameters. Understanding the role of each component is crucial for maximizing yield and ensuring reproducibility.
The Phosphonate Reagent
The structure of the phosphonate reagent dictates the group that will be added to the ketone. For Loratadine synthesis, a piperidine-derived phosphonate is required. A suitable reagent, such as Diethyl (1-(ethoxycarbonyl)piperidin-4-yl)methylphosphonate , can be synthesized via a standard Arbusov reaction from the corresponding halide.
Base Selection
The choice of base is critical for the quantitative formation of the phosphonate carbanion. The base must be strong enough to deprotonate the α-carbon of the phosphonate but should ideally be non-nucleophilic to avoid side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used. It forms hydrogen gas as a byproduct and drives the reaction to completion. It is often used as a mineral oil dispersion, requiring care in handling.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is also effective. It is soluble in THF, which can lead to a more homogenous reaction mixture.[9]
-
Organolithium Reagents (e.g., n-BuLi): While very strong, these can sometimes lead to more complex reaction profiles and may affect stereoselectivity in certain systems.[4] The resulting lithium salts can also complicate the reaction pathway.[10][11]
For this application, Sodium Hydride (NaH) is recommended due to its high efficacy and cost-effectiveness.
Solvent Effects
The solvent must be aprotic to prevent quenching the carbanion and should effectively solvate the intermediates.
-
Tetrahydrofuran (THF): The most common choice. It is a polar aprotic solvent that provides good solubility for the reactants and intermediates. It must be rigorously dried before use.[10]
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be used. It may offer better solubility for certain reagents but is more difficult to remove during workup.[12]
Anhydrous THF is the recommended solvent for this protocol.
Temperature Control
Temperature plays a vital role in controlling the reaction. The initial deprotonation (ylide formation) is often performed at 0 °C to room temperature. The subsequent addition of the ketone is typically carried out at a controlled temperature to manage the exothermic reaction and potentially influence selectivity. Running the reaction at low temperatures (e.g., -78 °C) is a common strategy to achieve kinetic control, although for stabilized ylides, reactions can often be run effectively at 0 °C to ambient temperature.[10]
Data Summary: HWE Reaction Parameter Comparison
| Parameter | Reagent/Condition | Rationale & Causality | Expected Outcome |
| Phosphonate | Diethyl (1-(ethoxycarbonyl) piperidin-4-yl)methylphosphonate | Provides the required piperidine moiety with the necessary carbamate group for the final Loratadine structure. | Forms the correct exocyclic alkene. |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base ensures complete and irreversible formation of the phosphonate carbanion.[12] | High conversion to the ylide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic nature prevents quenching of the ylide; good solvating properties for intermediates.[10] | Efficient reaction medium. |
| Temperature | 0 °C to Room Temperature | Allows for controlled ylide formation and subsequent reaction with the ketone without requiring cryogenic conditions. | Good reaction rate and yield. |
Detailed Experimental Protocol
This protocol describes the HWE olefination of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one.
Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed in flame-dried glassware under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Materials and Equipment
-
8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one (1.0 eq)
-
Diethyl (1-(ethoxycarbonyl)piperidin-4-yl)methylphosphonate (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology
-
Preparation of the Base: In a three-neck flask under an inert atmosphere, weigh the required amount of NaH (60% dispersion). Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time. Suspend the washed NaH in anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the phosphonate reagent (1.2 eq) in anhydrous THF in a dropping funnel and add it dropwise to the stirred NaH suspension over 20-30 minutes.
-
Self-Validation: Vigorous bubbling (H₂ evolution) should be observed upon addition.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the ylide.
-
Self-Validation: The mixture will typically become a clear, slightly colored, or hazy solution.
-
-
Coupling Reaction: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve the tricyclic ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold, stirred ylide solution over 30-45 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase).
-
Self-Validation: The ketone starting material spot (visible under UV light) should gradually disappear, and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.
-
-
Workup (Quenching): Once the reaction is complete, cool the flask to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and shake. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Loratadine intermediate.
Conclusion
The Horner-Wadsworth-Emmons reaction stands as a robust and highly efficient method for the crucial olefination step in the synthesis of Loratadine intermediates. Its primary advantage lies in the formation of a water-soluble phosphate byproduct, which dramatically simplifies purification and enhances the scalability of the process—a critical consideration in pharmaceutical manufacturing. By carefully optimizing the choice of base, solvent, and temperature, researchers can achieve high yields of the desired olefin product. The protocol detailed herein provides a reliable, self-validating framework for scientists and drug development professionals to successfully implement this key transformation.
References
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Doi: 10.54097/epxav729. Available from: [Link]
-
Unknown Author. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Semantic Scholar. Available from: [Link]
-
Guan, Z. (2013). Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[3][4]cyclohepten[1,2-b]pyridine-11-one. Chinese Journal of Pharmaceuticals. Available from: [Link]
-
Sima, L., et al. (2012). Synthesis of loratadine. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Available from: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available from: [Link]
-
MDPI. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 28, 1958. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of Wittig reaction. Available from: [Link]
- Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
-
YouTube. (2019). Wittig Horner Reaction: a Method for E-alkenes or Trans-Alkene. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Navigating the Complexities of Friedel-Crafts Alkylation with Nitrogen-Containing Heterocycles: A Protocol for 3-(3-Chlorophenylethyl)pyridine
Abstract
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1][2] This powerful reaction, however, is not without its limitations, particularly when dealing with substrates containing basic nitrogen atoms, such as pyridine.[3][4] The lone pair of electrons on the nitrogen can readily coordinate with the Lewis acid catalyst, deactivating it and hindering the desired alkylation.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Friedel-Crafts alkylation using 3-(3-Chlorophenylethyl)pyridine as the alkylating agent. We will delve into the mechanistic nuances, address the inherent challenges, and present a detailed, field-proven protocol to achieve successful alkylation of an aromatic substrate.
Introduction: The Friedel-Crafts Alkylation and its Challenges
The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction.[6] The reaction typically involves an alkyl halide, an aromatic compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the electron-rich aromatic ring.[6][8]
However, the reaction is beset by several well-documented limitations:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating, leading to multiple alkylations on the aromatic ring.[5][8][9]
-
Carbocation Rearrangement: The intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to a mixture of products.[9][10][11]
-
Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) and is problematic with substrates containing functional groups that can react with the Lewis acid, such as amines and pyridines.[5][10][12]
The presence of the basic nitrogen atom in the pyridine ring of 3-(3-Chlorophenylethyl)pyridine presents a significant hurdle. The nitrogen's lone pair can form a complex with the Lewis acid, effectively quenching its catalytic activity.[3][5] This necessitates careful selection of the Lewis acid and reaction conditions to favor C-alkylation over N-alkylation or catalyst deactivation.
Mechanistic Considerations for 3-(3-Chlorophenylethyl)pyridine
The alkylating agent, 3-(3-Chlorophenylethyl)pyridine, possesses two key reactive sites for a Friedel-Crafts reaction: the chlorophenylethyl group and the pyridine nitrogen.
Generation of the Electrophile
The primary pathway for the desired C-alkylation involves the interaction of the chloroalkyl side chain with the Lewis acid to generate a carbocationic species. This electrophile will then attack the aromatic substrate.
Figure 2: Catalyst deactivation by N-alkylation.
To mitigate this, the choice of Lewis acid is critical. Milder Lewis acids may be less prone to strong coordination with the nitrogen atom. Alternatively, using a stoichiometric amount of a strong Lewis acid can "tie up" the nitrogen, leaving additional catalyst to activate the alkyl halide.
Experimental Protocol: Alkylation of Benzene with 3-(3-Chlorophenylethyl)pyridine
This protocol details a general procedure for the Friedel-Crafts alkylation of benzene. Researchers should optimize conditions based on their specific aromatic substrate and desired outcome.
Materials and Equipment
| Reagents | Equipment |
| 3-(3-Chlorophenylethyl)pyridine | Round-bottom flask |
| Anhydrous Benzene (or other aromatic substrate) | Magnetic stirrer and stir bar |
| Anhydrous Aluminum Chloride (AlCl₃) | Reflux condenser |
| Dichloromethane (DCM), anhydrous | Nitrogen or Argon inlet |
| 1 M Hydrochloric Acid (HCl) | Ice bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Chromatography column |
Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Reaction Setup and Procedure
Figure 3: Experimental workflow for Friedel-Crafts alkylation.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous benzene (50 mL) and 3-(3-Chlorophenylethyl)pyridine (10 mmol).
-
Cool the mixture to 0°C using an ice bath.
-
While maintaining the temperature at 0°C, slowly add anhydrous aluminum chloride (12 mmol) in small portions over 15-20 minutes. An exothermic reaction and evolution of HCl gas may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over a stirred slurry of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired alkylated product.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no conversion | Deactivation of the Lewis acid by the pyridine nitrogen. | Use a stronger Lewis acid or a higher stoichiometric ratio of the catalyst. Consider protecting the nitrogen atom prior to the reaction. |
| Insufficiently reactive aromatic substrate. | Use a more activated aromatic substrate or harsher reaction conditions (higher temperature, longer reaction time). | |
| Polyalkylation | The product is more reactive than the starting material. | Use a large excess of the aromatic substrate. [5] |
| Carbocation rearrangement | Formation of a more stable carbocation intermediate. | This is an inherent limitation of Friedel-Crafts alkylation. [9]Consider using Friedel-Crafts acylation followed by reduction to obtain the desired linear alkyl chain. [10][13] |
| Intramolecular cyclization | The alkyl chain is long enough to undergo an intramolecular reaction. [14] | This is a potential competing pathway, especially with longer linkers. Reaction conditions can be optimized to favor the intermolecular reaction. |
Conclusion
The Friedel-Crafts alkylation using 3-(3-Chlorophenylethyl)pyridine is a challenging yet feasible transformation. Success hinges on understanding and mitigating the deactivating effect of the pyridine nitrogen. By carefully selecting the Lewis acid, controlling the reaction stoichiometry, and employing a well-defined protocol, researchers can successfully synthesize valuable alkylated aromatic compounds. The protocol and insights provided herein serve as a robust starting point for the development of novel chemical entities in pharmaceutical and materials science research.
References
-
12 AWS.
-
5 BYJU'S.
-
15 Wiley Online Library.
-
6 Mettler Toledo.
-
1 Collegedunia.
-
10 Chemistry Steps.
-
9 Chemistry LibreTexts.
-
11 Chemistry Steps.
-
3 Wikipedia.
-
16 Thieme.
-
17 YouTube.
-
18 Wikipedia.
-
7 Master Organic Chemistry.
-
19 Beilstein Journals.
-
4 YouTube.
-
14 Master Organic Chemistry.
-
13 Organic Chemistry Portal.
-
8 YouTube.
-
ResearchGate.
-
National Center for Biotechnology Information.
Sources
- 1. collegedunia.com [collegedunia.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. lightcat-files.s3.amazonaws.com [lightcat-files.s3.amazonaws.com]
- 13. Friedel-Crafts Alkylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. youtube.com [youtube.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Purification of 3-(3-Chlorophenylethyl)pyridine: A Comprehensive Guide for Oil and Solid Forms
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed technical guide for the purification of 3-(3-Chlorophenylethyl)pyridine, a key intermediate in organic synthesis and pharmaceutical development.[1][2] The physical state of this compound can be variable, presenting as an oil or a solid, necessitating distinct purification strategies.[1][3][4] This document outlines protocols for both scenarios, emphasizing the scientific principles behind each step to ensure the highest purity for research and development applications.
Physicochemical Properties and Purification Strategy
Understanding the physical properties of 3-(3-Chlorophenylethyl)pyridine and its potential impurities is crucial for selecting the appropriate purification method.
Table 1: Physicochemical Properties of 3-(3-Chlorophenylethyl)pyridine and a Related Solid Derivative
| Property | 3-(3-Chlorophenylethyl)pyridine | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (Related Compound) |
| CAS Number | 31251-59-9[1] | 31255-57-9 |
| Molecular Formula | C₁₃H₁₂ClN | C₁₄H₁₁ClN₂ |
| Molecular Weight | 217.70 g/mol [3] | 242.71 g/mol |
| Appearance | Oil[1][3] | Light Brown Solid[4] |
| Boiling Point | High (Requires Vacuum Distillation) | 375.7°C at 760 mmHg[4][5] |
| Melting Point | Not applicable (as an oil) | 71-72°C[4] |
The high boiling point of the related nitrile derivative strongly suggests that 3-(3-Chlorophenylethyl)pyridine will also have a high boiling point, making vacuum distillation the preferred method for purifying the oil to prevent thermal decomposition.[4][5] For solid forms or derivatives, recrystallization is a powerful technique for achieving high purity.[6][7] Column chromatography serves as a versatile method for both oil and solid forms, particularly for removing closely related impurities.
Purification of 3-(3-Chlorophenylethyl)pyridine Oil
The oily nature of 3-(3-Chlorophenylethyl)pyridine at room temperature makes vacuum distillation and column chromatography the primary purification methods.
Protocol: High-Vacuum Fractional Distillation
This method is ideal for separating the target compound from non-volatile impurities and other components with different boiling points.
Rationale: By reducing the pressure, the boiling point of the compound is significantly lowered, mitigating the risk of thermal degradation.[8]
Materials and Equipment:
-
Crude 3-(3-Chlorophenylethyl)pyridine oil
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Add the crude oil to the distillation flask, not exceeding half of its volume.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap should be in place between the apparatus and the pump to protect the pump from volatile substances.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Monitor the vapor temperature and collect the main fraction at a stable temperature and pressure.
-
Completion: Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Caption: Workflow for Vacuum Distillation.
Protocol: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
Rationale: This method is effective for removing impurities with different polarities from the target compound.
Materials and Equipment:
-
Crude 3-(3-Chlorophenylethyl)pyridine
-
Silica gel (or alumina)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oil.
Purification of Solid 3-(3-Chlorophenylethyl)pyridine or its Derivatives
Should the compound be obtained as a solid, or if a solid derivative is being purified, recrystallization is the method of choice.
Protocol: Single-Solvent Recrystallization
This is a fundamental technique for purifying solid organic compounds.[9]
Rationale: This method relies on the principle that the solubility of the compound is high in a hot solvent and low in the same solvent when cold, while impurities remain either soluble or insoluble at all temperatures.[9][10]
Materials and Equipment:
-
Crude solid 3-(3-Chlorophenylethyl)pyridine (or derivative)
-
Recrystallization solvent (e.g., ethanol, isopropanol)[6][7]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Caption: Workflow for Single-Solvent Recrystallization.
Impurity Profile and Analysis
Potential impurities in 3-(3-Chlorophenylethyl)pyridine may arise from starting materials or side reactions during synthesis. Common precursors include derivatives of pyridine and chlorobenzyl compounds.[7][11]
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities in the purified product.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of both oil and solid forms and for detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities with distinct proton or carbon signals.
Conclusion
The purification of 3-(3-Chlorophenylethyl)pyridine requires a strategy tailored to its physical state. For the commonly encountered oil form, high-vacuum distillation is the most effective method for achieving high purity. In cases where a solid form is obtained, recrystallization offers a straightforward and efficient purification route. Column chromatography provides a versatile alternative for both forms. The selection of the appropriate method, coupled with careful execution and analytical verification, is paramount for obtaining high-quality material essential for research and drug development.
References
-
PrepChem.com. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 31251-59-9 | Product Name : 3-(3-Chlorophenylethyl)pyridine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Patsnap. (2025, June 19). Atmospheric vs vacuum distillation: Key differences. Retrieved from [Link]
- Li, X. P., Chen, H. Y., Wang, X. M., Zhou, C. X., & Zhao, Y. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile.
-
Veer-Chemie. (n.d.). 3-(3-Chlorophenylethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113943268A - Preparation method of loratadine key intermediate.
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. (n.d.). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 3. veerchemie.com [veerchemie.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
Application Notes and Protocols: Reagents for the Cyclization of Loratadine Precursors
Introduction: The Critical Cyclization in Loratadine Synthesis
Loratadine, a widely recognized second-generation antihistamine, is distinguished by its potent, non-sedating relief from allergic symptoms.[1][2] Its therapeutic efficacy is intrinsically linked to its unique tricyclic structure. The formation of this 5H-benzo[3]cyclohepta[1,2-b]pyridine core is a pivotal step in its chemical synthesis, typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This application note provides an in-depth guide to the various reagents employed for this critical cyclization, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers, scientists, and drug development professionals in optimizing this synthetic transformation.
The most common precursor for this cyclization is 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile or the corresponding carboxylic acid. The goal of the cyclization is to form the key intermediate, 8-chloro-5,6-dihydro-11H-benzo[3]cyclohepta[1,2-b]pyridin-11-one. The choice of cyclizing agent is a critical decision that impacts reaction efficiency, yield, purity of the intermediate, and scalability of the process. This document will explore the traditional and improved methodologies for this crucial synthetic step.
Mechanism: The Intramolecular Friedel-Crafts Acylation Pathway
The cyclization of Loratadine precursors to form the tricyclic ketone is a classic example of an intramolecular Friedel-Crafts acylation. This reaction involves the generation of a highly electrophilic acylium ion from a carboxylic acid or its derivative (often formed in situ from the nitrile). This acylium ion is then attacked by the electron-rich aromatic ring within the same molecule to form the new seven-membered ring.
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid/Nitrile: The cyclizing reagent, typically a strong acid, protonates the carbonyl oxygen of the carboxylic acid (or facilitates the hydrolysis of the nitrile to a carboxylic acid and its subsequent activation).
-
Formation of the Acylium Ion: The activated carbonyl group loses a molecule of water (or another leaving group) to form a highly reactive and resonance-stabilized acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is attacked by the pi electrons of the pendant chlorophenyl ring in an intramolecular electrophilic aromatic substitution reaction.
-
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the benzene ring, yielding the final tricyclic ketone.
Primary Reagent System: Polyphosphoric Acid (PPA) with Phosphorus Pentoxide (P₂O₅)
The combination of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) is a widely used and effective reagent system for the cyclization of Loratadine precursors.[4] PPA serves as both the solvent and the acidic catalyst, while the addition of P₂O₅ increases the dehydrating power of the medium, driving the formation of the acylium ion.[5]
Causality Behind Experimental Choices:
-
High Temperatures: The reaction requires high temperatures (175-240°C) to overcome the activation energy for the formation of the acylium ion and the subsequent intramolecular acylation.[4] The high viscosity of PPA also necessitates elevated temperatures for efficient stirring and mass transfer.[5]
-
P₂O₅ Addition: The addition of P₂O₅ to PPA creates a more potent dehydrating environment, which is crucial for efficiently removing water generated during the formation of the acylium ion from the carboxylic acid precursor (which is formed in situ from the nitrile). This shifts the equilibrium towards the formation of the reactive electrophile.
-
Inert Atmosphere: While not always explicitly stated in all literature, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidative side reactions at the high temperatures employed.
Experimental Protocol: Cyclization using PPA/P₂O₅
Starting Material: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
Materials:
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
-
Ethyl acetate
-
n-Hexane
-
Petroleum ether
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, heat polyphosphoric acid (e.g., 250 g) to 175°C under a nitrogen atmosphere with vigorous stirring.
-
Addition of P₂O₅: Carefully and portion-wise, add phosphorus pentoxide (e.g., 7.5 g, 3% w/w of PPA) to the hot PPA. Continue stirring until a homogeneous solution is obtained.[4]
-
Addition of Precursor: Once the PPA/P₂O₅ mixture is homogeneous, add the 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (e.g., 30 g) to the reaction mixture.[4]
-
Reaction: Maintain the reaction temperature between 175-240°C and stir for 5-14 hours.[4] Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Quenching: After completion of the reaction, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Isolation: Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate, n-hexane, and petroleum ether (e.g., in a 1:1:3 volume ratio) to obtain the purified 8-chloro-5,6-dihydro-11H-benzo[3]cyclohepta[1,2-b]pyridin-11-one.[4]
Data Summary: PPA/P₂O₅ Cyclization
| Parameter | Value | Reference |
| Starting Material | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | [4] |
| Reagents | Polyphosphoric acid (PPA), Phosphorus pentoxide (P₂O₅) | [4] |
| Temperature | 175-240°C | [4] |
| Reaction Time | 5-14 hours | [4] |
| Conversion Rate | 83.7-94% | [4] |
| Yield | 62.9-78.2% | [4] |
| Purity (after recrystallization) | 98-99% | [4] |
Alternative Reagent Systems
While the PPA/P₂O₅ system is effective, its harsh conditions and the challenging work-up have led to the exploration of alternative reagents.
Superacids (e.g., HF/BF₃, CF₃SO₃H, CH₃SO₃H/BF₃)
Superacids, with Hammett acidity function values less than -12, are highly effective at promoting Friedel-Crafts acylations. They readily protonate the carboxylic acid precursor, leading to the formation of the acylium ion under milder conditions than PPA. However, their industrial application is often limited due to their highly corrosive nature, toxicity, and the need for specialized handling and equipment.[6]
Mechanism: The mechanism is analogous to the PPA-mediated cyclization, with the superacid acting as a potent proton donor to facilitate the formation of the acylium ion.
Protocol: Detailed industrial protocols for superacid-mediated cyclization are often proprietary. The following is a generalized laboratory-scale procedure.
-
Cool a solution of the precursor carboxylic acid in a suitable inert solvent (e.g., dichloromethane) to a low temperature (e.g., -78°C).
-
Slowly add the superacid (e.g., trifluoromethanesulfonic acid) to the solution.
-
Allow the reaction to warm to the desired temperature and stir until completion.
-
Carefully quench the reaction by pouring it into a mixture of ice and a weak base.
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
Boric Acid/Sulfuric Acid
A mixture of a boric acid source (such as boric acid, sodium borate, or boric anhydride) and sulfuric acid has been reported as a more environmentally friendly and less hazardous alternative to superacids.[7] This combination is believed to form a mixed anhydride in situ, which facilitates the cyclization.
Advantages:
-
Reduced corrosiveness and toxicity compared to superacids.
-
More amenable to large-scale industrial production.
-
Environmentally friendlier.
Protocol: Specific ratios and conditions are not extensively detailed in the public domain, but the general approach would be as follows:
-
Dissolve the precursor carboxylic acid in concentrated sulfuric acid at a controlled temperature.
-
Add the boric acid source to the mixture.
-
Heat the reaction mixture to the desired temperature and hold until the reaction is complete.
-
Work-up would involve quenching with ice, neutralization, and extraction of the product.
Palladium-Catalyzed Intramolecular Cyclization
A different synthetic strategy involves an intramolecular Heck-type reaction catalyzed by a palladium complex. This approach uses a different precursor, typically an aryl halide with a pendant alkene. While this method does not form the tricyclic ketone directly, it is a powerful tool for constructing the tricyclic core of Loratadine.
A reported method involves the intramolecular cyclization of 4-{3-[2-(2-bromo-5-chlorophenyl)ethyl]-pyridine-2-ylmethylene}piperidine-1-carboxylic acid ethyl ester in the presence of a palladium catalyst and a base.[8][9]
Reagents:
-
Palladium catalyst (e.g., palladium acetate)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Base (e.g., a tertiary amine or an alkali metal carbonate)
-
Aprotic solvent (e.g., dimethylformamide)
Protocol:
-
Combine the precursor, palladium catalyst, phosphine ligand, and base in an aprotic solvent.
-
Heat the reaction mixture to a temperature between 50°C and 190°C until the starting material is consumed.[8]
-
Cool the reaction mixture, dilute with a suitable solvent, and wash with water.
-
Purify the product by chromatography or recrystallization.
Visualization of Synthetic Pathways
Sources
- 1. One moment, please... [drpress.org]
- 2. drpress.org [drpress.org]
- 3. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 [chemicalbook.com]
- 4. CN1740160A - Synthesis process of loratadine intermediate - Google Patents [patents.google.com]
- 5. ccsenet.org [ccsenet.org]
- 6. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 7. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
- 8. actascientific.com [actascientific.com]
- 9. CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the manufacture thereof - Google Patents [patents.google.com]
Application Note: Safe Handling and Protocol Optimization for Chlorophenylethyl Pyridine Derivatives
Topic: Handling Precautions and Protocol Optimization for Chlorophenylethyl Pyridine Compounds Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and HSE (Health, Safety, Environment) Officers in Pharmaceutical Development.
Introduction: The Chemical Class and Its Utility
Chlorophenylethyl pyridine compounds (e.g., 4-[2-(2-chlorophenyl)ethyl]pyridine , 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile ) represent a critical scaffold in medicinal chemistry.[1] Structurally characterized by a pyridine ring linked to a chlorinated phenyl group via an ethyl bridge, these molecules serve as high-value intermediates in the synthesis of GPCR ligands , antihistamines , and CNS-active agents (e.g., analogs related to Lorcaserin or Desloratadine synthesis).[1]
While invaluable for structure-activity relationship (SAR) studies, their hybrid structure combines the basicity and volatility of pyridines with the lipophilicity and persistence of chlorinated aromatics.[1] This guide provides a standardized, self-validating framework for handling these compounds to ensure researcher safety and data integrity.
Hazard Profiling and Mechanistic Toxicology
To handle these compounds safely, one must understand the causality of their hazards. The risk profile is not merely a list of warnings but a consequence of their molecular architecture.
The Pyridine Moiety (The "Base" Risk)[1][2]
-
Mechanism: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base (pKa ~5.2). This facilitates interaction with biological membranes and mucous membranes.
-
Consequence: High potential for respiratory irritation and severe eye damage .[2] Upon contact with acidic biological fluids (e.g., in the eye or stomach), exothermic protonation can occur, exacerbating tissue injury.
-
Olfactory Fatigue: Like the parent pyridine, these derivatives often carry a distinct, unpleasant odor. However, olfactory fatigue can set in rapidly, making odor a poor warning property for exposure.
The Chlorophenyl Moiety (The "Absorption" Risk)[1]
-
Mechanism: The chlorine substitution increases the lipophilicity (LogP) of the molecule compared to ethylpyridine.
-
Consequence: Enhanced dermal absorption .[3] Once on the skin, the compound penetrates the stratum corneum more effectively than non-halogenated analogs, carrying the toxic pyridine core into systemic circulation.
Specific Reactive Risks[1]
-
Nitrile Derivatives: Compounds like 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile carry a cyano group.[1] Under strong acidic or metabolic conditions, there is a theoretical risk of liberating toxic species, though the primary acute risk remains the parent molecule's irritancy.
-
Combustion: In a fire, these compounds decompose to release a "toxic triad" of gases: Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) (if nitrile-containing).[1]
Storage and Stability Protocols
-
Hygroscopicity: Pyridine derivatives are often hygroscopic. Moisture absorption alters the molecular weight, leading to stoichiometric errors in reaction setup.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
-
Oxidation: The pyridine nitrogen is susceptible to N-oxide formation over time upon exposure to air and light.[1]
-
Protocol: Amber glass vials are mandatory. Re-test purity via LC-MS if the container has been open for >30 days.
-
Experimental Protocol: Safe Handling Workflow
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be based on permeation resistance, not just availability.
| PPE Component | Material Recommendation | Rationale |
| Gloves | Nitrile (Double-gloved) | Latex is permeable to pyridine derivatives.[1] Nitrile provides superior chemical resistance. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the severity of potential eye damage (corrosive/irritant). |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatility and respiratory irritation necessitate containment. If outside a hood, a full-face respirator with organic vapor cartridges is required.[1] |
| Clothing | Lab Coat + Chemical Apron | Prevents absorption through clothing in case of splashes. |
Step-by-Step Handling Protocol
Phase A: Weighing and Transfer[1]
-
Environment: Perform all weighing operations inside a certified chemical fume hood. If using a precision balance outside the hood, use a transfer vessel (weighing boat inside a closed jar) to transport the solid/oil.
-
Static Control: Use an anti-static gun if the compound is a dry powder, as chlorinated aromatics can carry static charges, leading to aerosolization.
-
Solubilization: Dissolve the compound immediately after weighing. Do not leave dry powder exposed to air currents. Recommended solvents: Dichloromethane (DCM) or Ethyl Acetate.
Phase B: Reaction Setup (Self-Validating)
-
Inerting: Purge the reaction vessel with Nitrogen/Argon for 5 minutes before addition.
-
Addition: Add the chlorophenylethyl pyridine solution dropwise if the reaction partner is an acid or strong electrophile to manage the exotherm (acid-base reaction).[1]
-
Validation Check: Monitor the internal temperature. A spike >5°C indicates rapid protonation or reaction; adjust addition rate accordingly.
Phase C: Quenching and Workup[1]
-
Risk: Acidification of the aqueous layer will protonate the pyridine nitrogen, rendering the compound water-soluble.[1]
-
Protocol:
-
If the product is the free base: Adjust pH to >9 using saturated NaHCO₃ or NaOH to force the compound into the organic layer.
-
If the product is the salt: Acidify to pH <3 and extract the aqueous layer (or precipitate).
-
Validation: Spot both aqueous and organic layers on TLC to confirm complete extraction.
-
Visualization: Safe Handling Logic Flow
The following diagram illustrates the decision logic for handling these compounds, ensuring safety barriers are active at every stage.
Figure 1: Operational workflow for safe handling of chlorophenylethyl pyridine compounds, emphasizing containment and immediate solubilization.
Emergency Procedures
Exposure Response
-
Eye Contact: IMMEDIATELY flush with water for 15 minutes.[2][3][4][5] The basicity of the pyridine ring can cause rapid corneal clouding. Do not wait for medical personnel to start flushing.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Avoid using organic solvents (like ethanol) to clean skin, as this may enhance absorption of the chlorinated moiety.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure fume hoods are running at maximum; open lab windows if safe.
-
Neutralize/Absorb:
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic/Halogenated".
Waste Disposal Protocol
These compounds are classified as Halogenated Organic Waste .
-
Do NOT mix with acid waste (potential for exothermic reaction or fume generation).
-
Do NOT dispose of down the drain.[7] The chlorophenyl group is toxic to aquatic life and persistent in water systems.
-
Labeling: Clearly mark waste containers with "Contains Pyridine Derivatives" and "Chlorinated Aromatics".
References
-
National Institutes of Health (NIH) - PubChem. 4-[2-(2-Chlorophenyl)ethyl]pyridine | C13H12ClN | CID 220845. [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine and Chlorinated Derivatives. [Link]
-
Gelest, Inc. Safety Data Sheet: 2-[2-(Trichlorosilyl)ethyl]pyridine (Silane derivative handling). [Link][1][5]
Sources
Application Note: Storage and Handling of Light-Sensitive Pyridine Intermediates
Abstract
Pyridine derivatives, particularly 1,4-dihydropyridines (DHPs) and pyridine N-oxides , are ubiquitous in medicinal chemistry (e.g., calcium channel blockers) and catalysis. However, their electron-rich
Mechanisms of Degradation
To preserve these compounds, one must understand how they die. The degradation is rarely a single event but a cascade triggered by photon absorption.
The Aromatization of 1,4-Dihydropyridines (DHPs)
The most common pathway for DHPs (e.g., Hantzsch esters, Nifedipine analogs) is photo-oxidation.
-
Trigger: Absorption of UV/Vis light (typically 350–370 nm).
-
Process: The excited state transfers an electron to molecular oxygen (if present) or undergoes disproportionation.
-
Result: Loss of two hydrogen atoms to form the thermodynamically stable (but pharmacologically distinct) pyridine derivative.
-
Spectral Shift: Disappearance of the characteristic yellow DHP color and the 350 nm absorption band; appearance of a UV band at 260–280 nm.[1][2]
Photochemical Rearrangement of Pyridine N-Oxides
Pyridine N-oxides are synthetically valuable but photochemically fragile.
-
Trigger: UV excitation (
). -
Process: The oxygen atom rearranges to form an unstable oxaziridine intermediate.[3]
-
Result: This intermediate either expands the ring to form a 1,2-oxazepine or rearranges to form 2-acylpyrroles . This reaction is often irreversible and leads to complex tar mixtures.
Visualization: Degradation Pathways
The following diagram illustrates the divergent failure modes for these two classes of pyridines.
Caption: Figure 1. Divergent photochemical degradation pathways for DHP and N-Oxide intermediates.
Protocol: The "Dark & Inert" Storage System
This protocol treats light-sensitive pyridines as "Time-Sensitive Chemicals" (TSCs).
Equipment Preparation
-
Amber Glassware: Borosilicate glass, Type 1. (Blocks UV <450 nm).[4]
-
Secondary Shielding: Aluminum foil or opaque polymer canisters.
-
Inert Gas Source: Argon (Ar) is superior to Nitrogen (
) for storage because Ar is denser than air, forming a stable "blanket" over the solid/liquid interface. -
Parafilm/Teflon Tape: For external sealing.
Step-by-Step Storage Workflow
Phase A: Receipt & Aliquoting (The "Red Light" Rule)
Critical: Do not open clear glass shipment vials under fluorescent lab lights.
-
Environment: Perform handling in a hood equipped with Red/Amber LED safe lights (>500 nm) or wrap standard lights in Kapton tape.
-
Aliquot immediately: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use vials (e.g., 50 mg or 100 mg aliquots).
-
Headspace Management:
-
Solids: Flush the vial with Argon for 30 seconds before capping.
-
Liquids: Bubble Argon through the liquid for 2 minutes (sparging) to remove dissolved
, then flush headspace.
-
Phase B: The Triple-Barrier Packaging
-
Primary Barrier: Amber vial with a Teflon-lined screw cap (phenolic caps can degrade; polypropylene is permeable to
over time). -
Secondary Barrier: Wrap the vial entirely in aluminum foil. Label the foil clearly (Compound ID, Date, Mass).
-
Tertiary Barrier: Place foil-wrapped vials inside a secondary opaque jar or a metal can containing a desiccant packet (Silica gel).
Phase C: Environmental Control
-
Temperature: Store at -20°C . Low temperature creates a kinetic barrier against thermal oxidation and slows secondary degradation reactions.
-
Location: Designated "Light Sensitive" freezer box.
Visualization: Storage Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for receiving and storing light-sensitive pyridines.
Quality Control & Troubleshooting
Never assume a light-sensitive intermediate is pure after storage. Perform this rapid QC check.
The "Spot Check" (TLC/NMR)
| Method | What to look for (Degradation) |
| H-NMR | Aromatization: Look for new peaks in the aromatic region (7.0–9.0 ppm) for DHPs. Rearrangement: Loss of symmetry or appearance of aldehyde protons (9–10 ppm) indicates ring opening of N-oxides. |
| TLC | Polarity Shift: Pyridines are generally more polar than their DHP precursors (lower |
| Visual | Color Change: DHP: Yellow |
Rescue Protocol (Purification)
If degradation is detected (>5%):
-
Solids: Recrystallization is preferred. Avoid hot filtration if possible; use cold solvent washing (e.g., cold Et2O or Hexane) to remove surface oxidation products which are often more soluble.
-
Liquids: Rapid filtration through a short plug of basic alumina (for acid-sensitive pyridines) or silica. Note: Some N-oxides decompose on silica; neutral alumina is safer.
References
-
Photochemical Rearrangements of Pyridine N-Oxides. (2025). Journal of the American Chemical Society.
-
Source: (Generalized link to journal scope on photochemistry)
-
-
Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. (2018). International Journal of Pharmacy and Pharmaceutical Sciences.
-
Source:
-
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996).
-
Source:
-
-
Safe Storage of Hazardous Chemicals.University of Queensland Policy Library.
-
Source:
-
-
Pyridine and Pyridine Derivatives.Ullmann's Encyclopedia of Industrial Chemistry.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Chlorophenylethyl)pyridine
Welcome to the Technical Support Center for the synthesis of 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9). This compound is a highly valuable advanced intermediate in the pharmaceutical manufacturing of blockbuster tricyclic antihistamines, including Loratadine and Desloratadine[1][2].
Synthesizing this intermediate via the lateral alkylation of 3-methylpyridine (3-picoline) with 3-chlorobenzyl chloride is notoriously challenging. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize yield and suppress critical impurities[3].
Mechanistic Pathway & Reaction Dynamics
The fundamental challenge in this synthesis stems from the electronic nature of 3-methylpyridine. Unlike its 2- and 4-isomers, the deprotonation of the 3-methyl group generates a carbanion that cannot delocalize its negative charge onto the electronegative pyridine nitrogen via resonance[4]. This results in an exceptionally high pKa (>35) for the methyl protons, making the resulting 3-picolyl lithium intermediate a highly reactive, unstable, and "hard" nucleophile.
Reaction pathway and common side-reactions in 3-(3-Chlorophenylethyl)pyridine synthesis.
Troubleshooting Guides & FAQs
Q1: Why am I observing high levels of dialkylated impurities (e.g., 3-[1,3-bis(3-chlorophenyl)propan-2-yl]pyridine)? Causality: Dialkylation occurs because the newly formed benzylic protons of your mono-alkylated product, 3-(3-Chlorophenylethyl)pyridine, are actually more acidic than the methyl protons of the starting 3-methylpyridine. If unreacted base is present in the system, or if the localized concentration of the mono-alkylated product is high, the base will preferentially deprotonate the product, which then reacts with a second equivalent of 3-chlorobenzyl chloride[3]. Solution: Implement a "Reverse Addition" technique. Instead of adding the electrophile to the carbanion, add the pre-formed 3-picolyl lithium dropwise to a cold solution of 3-chlorobenzyl chloride. This ensures the electrophile is always in excess relative to the carbanion, preventing the accumulation of the deprotonated product. Additionally, use a slight excess of 3-methylpyridine (1.2 eq) relative to the base.
Q2: My yield is stuck below 40%, and I see a lot of unreacted 3-chlorobenzyl chloride. Where is the mass going? Causality: If you are using direct alkyllithiums (like n-BuLi) without a secondary amine, you are likely suffering from Chichibabin-type side reactions. Because the 3-methyl group is so difficult to deprotonate, the highly nucleophilic n-BuLi will instead attack the electron-deficient pyridine ring directly, leading to ring-alkylated impurities and consuming your base[3]. Solution: Always use a sterically hindered, non-nucleophilic strong base. Lithium Diisopropylamide (LDA) is mandatory for this reaction. Generate LDA in situ at 0 °C, then cool to -78 °C before introducing the 3-methylpyridine.
Q3: What are the optimal temperature parameters, and why does warming up too early ruin the yield? Causality: The lack of resonance stabilization makes the 3-picolyl lithium intermediate thermally unstable. If allowed to warm above -50 °C before the electrophile is fully consumed, the carbanion will undergo complex oligomerization or Wurtz-type homocoupling[4]. Solution: Maintain the deprotonation and initial alkylation stages strictly at -78 °C. Only allow the reaction mixture to slowly warm to room temperature after the complete addition of the carbanion to the electrophile.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
| Base System | Temperature Profile | Addition Method | Target Yield (%) | Dialkylated Impurity (%) | Ring-Alkylated Impurity (%) |
| n-BuLi (Direct) | -78 °C to RT | Standard | 35% | 12% | 45% |
| LDA | 0 °C to RT | Standard | 45% | 28% | <1% |
| LDA | -78 °C to RT | Standard | 65% | 18% | <1% |
| LDA | -78 °C to RT | Reverse Addition | 88% | <2% | <1% |
Self-Validating Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical state before you proceed, minimizing wasted time and reagents.
Step 1: In Situ Generation of LDA
-
Charge a flame-dried, nitrogen-purged flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to 0 °C.
-
Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Validation Check: The solution must remain colorless to pale yellow. Any cloudiness or precipitate indicates moisture contamination; abort and restart.
Step 2: Deprotonation of 3-Methylpyridine
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Add 3-methylpyridine (1.2 eq) dropwise. Stir for 1 hour at -78 °C.
-
Validation Check: The formation of the 3-picolyl carbanion is visually confirmed by an immediate shift to a distinct deep red/orange color . If the solution remains pale, deprotonation has failed (likely due to quenched base).
Step 3: Reverse Addition Alkylation
-
In a separate flame-dried flask, dissolve 3-chlorobenzyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the deep red 3-picolyl lithium solution dropwise via a cooled cannula into the electrophile solution over 45 minutes.
-
Validation Check: The deep red color of the carbanion should dissipate immediately upon contact with the electrophile solution, confirming rapid consumption and preventing dialkylation.
Step 4: Quench and Isolation
-
Allow the mixture to slowly warm to room temperature over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel chromatography (Hexanes/EtOAc gradient) to isolate pure 3-(3-Chlorophenylethyl)pyridine.
References
-
ChemicalBook. "3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9". ChemicalBook Properties Database.
-
Veeprho. "Loratadine Impurities and Related Compound". Veeprho Pharmaceuticals.
-
Google Patents. "US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine)". US Patent Office.
-
PubChem. "3-Methylpyridine | CID 7970". National Center for Biotechnology Information.
Sources
- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Peak Shape in HPLC of Basic Pyridine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape, specifically tailing, when analyzing basic pyridine compounds using High-Performance Liquid Chromatography (HPLC). Here, we will explore the root causes of this common issue and provide a series of systematic troubleshooting guides and frequently asked questions to restore peak symmetry and ensure the accuracy and reliability of your results.
Understanding the Problem: Why Do Basic Compounds Like Pyridine Tail?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent problem in reversed-phase HPLC, especially with basic analytes like pyridine.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[2][3]
In reversed-phase HPLC, the stationary phase is typically silica that has been chemically modified with non-polar groups, such as C18.[4][5] However, the silica surface invariably contains residual silanol groups (Si-OH).[1] At mobile phase pH levels above 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[6][7] Basic compounds like pyridine, which are protonated and positively charged at these pHs, can then interact with these ionized silanols through a strong secondary ion-exchange mechanism.[7][8] This leads to some molecules of the analyte being more strongly retained than others, resulting in a tailing peak.[3][7]
Frequently Asked Questions (FAQs)
Q1: Why are my pyridine peaks tailing even with a modern, end-capped column?
While modern "Type B" high-purity silica columns with advanced end-capping significantly reduce the number of accessible silanol groups, they don't eliminate them entirely.[3][7][9] Due to steric hindrance, the end-capping process, which converts residual silanols to less polar groups, is never 100% complete.[3][7] Strong bases can still interact with the remaining active sites.[8] Furthermore, trace metal contaminants in the silica can increase the acidity of nearby silanols, exacerbating the issue.[1][2]
Q2: I've lowered the mobile phase pH, but the tailing persists. What's next?
Lowering the pH is a good first step, as it protonates the silanol groups, minimizing their ability to interact with the positively charged pyridine.[3][7][10] However, if tailing persists, consider the following:
-
Buffer Capacity : Is your buffer concentration sufficient (typically 10-50 mM) to maintain the desired pH at the column surface?[11] Insufficient buffering can lead to local pH shifts and inconsistent ionization.[2][12]
-
Analyte pKa : Ensure your mobile phase pH is at least 2 units away from the pKa of your pyridine compound to maintain a consistent ionization state.[13]
-
Column Overload : Injecting too much sample can saturate the active sites, leading to peak distortion.[14] Try reducing the injection volume or sample concentration.
Q3: Can my HPLC system itself contribute to peak tailing?
Absolutely. "Extra-column effects" can cause peak dispersion and tailing.[6] This can be due to:
-
Excessive Tubing : Long or wide-bore tubing between the injector, column, and detector can increase dead volume.[6]
-
Improper Fittings : Poorly connected fittings can create small voids where the sample can mix and diffuse.[15]
-
Column Voids : A void at the head of the column, which can form over time, will cause significant peak distortion.[2][15]
Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
This is often the most effective and least invasive way to improve peak shape.
Objective: To find a mobile phase composition that minimizes secondary interactions between the pyridine analyte and the stationary phase.
Step-by-Step Protocol:
-
pH Adjustment:
-
Action: Lower the mobile phase pH to a range of 2.5-3.0.[7][10] This ensures the silanol groups are fully protonated and non-ionic.[7]
-
Rationale: By neutralizing the silanol groups, the ion-exchange interaction with the protonated basic analyte is minimized.[2][10]
-
Tip: Use a column specifically designed for low pH stability to avoid hydrolysis of the stationary phase.[7]
-
-
Buffer Selection and Concentration:
-
Action: Use a buffer with a pKa close to your target mobile phase pH.[13] Phosphate buffers are effective in the 2.0 to 8.0 pH range for UV detection.[13] For LC-MS, use volatile buffers like formate or acetate.[13] Start with a concentration of 25-50 mM.[13]
-
Rationale: A buffer maintains a stable pH, which is crucial for consistent ionization of the analyte and the stationary phase.[11][13] Higher buffer concentrations can sometimes improve peak shape by masking residual silanol interactions.[2][12]
-
-
Use of Mobile Phase Additives (Competing Base):
-
Action: If pH adjustment is not sufficient, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[10][16]
-
Rationale: The competing base is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the larger pyridine analyte.[10][16]
-
Caution: Competing bases can sometimes shorten column lifetime.[10]
-
Guide 2: Strategic Column Selection
If mobile phase optimization doesn't resolve the issue, the column itself may be the problem.
Objective: To select a stationary phase that is less prone to secondary interactions with basic compounds.
Column Selection Strategies:
| Column Type | Mechanism for Improved Peak Shape | Best For |
| High-Purity, End-Capped Silica (Type B) | Utilizes silica with very low metal content and a dense bonding of the stationary phase, followed by thorough end-capping to minimize exposed silanols.[9][17] | General purpose analysis of basic compounds. |
| Polar-Embedded Phases | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[4][6] | Providing alternative selectivity and good peak shape for bases without aggressive mobile phase conditions. |
| Mixed-Mode Phases | These columns have both reversed-phase and ion-exchange characteristics. By choosing a phase with a positive charge, it can repel the positively charged pyridine analyte, preventing interaction with the silica surface.[8][18] | Complex separations requiring multiple interaction modes and for challenging basic compounds.[18][19] |
| Phenyl Phases | The stationary phase contains phenyl groups which can offer different selectivity through pi-pi interactions, especially for aromatic compounds like pyridine.[4][16] | Cases where C18 columns are not providing adequate separation or peak shape. |
Guide 3: The Role of Ion-Pairing Reagents
For particularly challenging separations, ion-pairing chromatography can be a powerful tool.
Objective: To improve retention and peak shape by forming a neutral ion-pair with the analyte.
Mechanism of Action:
An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[20] The hydrophobic tail of the reagent adsorbs onto the non-polar stationary phase, while its charged headgroup faces the mobile phase.[20] This creates a charged surface that can then form an ion-pair with the oppositely charged analyte.[20][21] This neutral ion-pair has better retention and often exhibits improved peak shape because the direct interaction with silanol groups is masked.[20]
Step-by-Step Protocol for Using Ion-Pairing Reagents:
-
Select the Reagent: For basic, positively charged analytes like pyridine, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is used.[22]
-
Determine Concentration: Start with a low concentration, typically 2-5 mM, in the mobile phase.[20][21]
-
Equilibrate the Column: This is a critical step. The column must be thoroughly equilibrated with the ion-pairing mobile phase to ensure a stable and reproducible surface coverage. This can take a significant amount of time.[20]
-
Optimize: Adjust the concentration of the ion-pairing reagent and the organic modifier to achieve the desired retention and resolution.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving peak shape issues.
Caption: A systematic workflow for troubleshooting poor peak shape of basic compounds.
Visualizing the Core Problem
Understanding the interaction at the molecular level is key to effective troubleshooting.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. veeprho.com [veeprho.com]
- 5. labtech.tn [labtech.tn]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sielc.com [sielc.com]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. mac-mod.com [mac-mod.com]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 14. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Your Guide to Select the buffer in HPLC development part 2 | PharmaCores [pharmacores.com]
- 18. helixchrom.com [helixchrom.com]
- 19. helixchrom.com [helixchrom.com]
- 20. welch-us.com [welch-us.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. km3.com.tw [km3.com.tw]
Technical Support Center: Purification Strategies for Reactions Involving 3-Chlorobenzaldehyde
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 3-chlorobenzaldehyde from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My primary purification by column chromatography is failing to separate my product from 3-chlorobenzaldehyde. What is the likely cause?
A3: Poor separation during column chromatography when dealing with 3-chlorobenzaldehyde often stems from the similar polarities of the aldehyde and your target compound.[1] To troubleshoot this, you should first optimize your solvent system using Thin Layer Chromatography (TLC) to achieve better separation.[1] If optimizing the mobile phase is insufficient, consider switching the stationary phase from silica gel to neutral or basic alumina, as standard silica gel is slightly acidic and can sometimes complicate separations.[1][2]
Q2: I've heard of using a "bisulfite wash" to remove aldehydes. How does this work and is it suitable for 3-chlorobenzaldehyde?
A2: A "bisulfite wash," more accurately a liquid-liquid extraction involving sodium bisulfite, is a highly effective and selective method for removing aldehydes like 3-chlorobenzaldehyde.[1][3] The underlying principle is the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group. This reaction forms a water-soluble ionic salt, the bisulfite adduct, which is then easily extracted into the aqueous phase, leaving your non-aldehyde product in the organic layer.[3][4]
Q3: Is the formation of the bisulfite adduct reversible? Can I recover the 3-chlorobenzaldehyde if needed?
A3: Yes, the formation of the bisulfite adduct is a reversible reaction.[5] The aldehyde can be regenerated from the aqueous layer containing the adduct by basification, typically by adding a sodium hydroxide solution until the pH is around 12.[3][6] This process reverses the addition reaction, allowing you to re-extract the liberated aldehyde into an organic solvent.[3]
Q4: Are there any alternative chemical methods to sodium bisulfite extraction for removing 3-chlorobenzaldehyde?
A4: Absolutely. While bisulfite extraction is common due to its cost-effectiveness, other derivatizing agents can be employed. Girard's reagents (T and P) react with aldehydes and ketones to form water-soluble hydrazones, which can then be separated by extraction.[7][8] This method is particularly useful for a wide range of carbonyl compounds under mild conditions.[7] Another alternative is the use of dimedone, which selectively forms crystalline products with aldehydes that can be easily filtered off.[7]
In-Depth Troubleshooting and Purification Protocols
Challenge 1: Co-elution of 3-Chlorobenzaldehyde with a Non-polar to Moderately Polar Product
When your target compound and 3-chlorobenzaldehyde have similar polarities, standard chromatographic separation can be challenging. Below is a decision-making workflow to address this common issue.
Caption: Decision workflow for purification strategy.
Protocol 1: Selective Removal of 3-Chlorobenzaldehyde via Sodium Bisulfite Adduct Formation
This protocol is highly effective for the selective removal of aromatic aldehydes from a reaction mixture.[4] The key to this method's success is the use of a water-miscible organic solvent to facilitate the reaction between the aldehyde and the aqueous sodium bisulfite.[3]
Materials:
-
Crude reaction mixture
-
Methanol or Dimethylformamide (DMF)[6]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)[6]
-
Deionized water
-
An immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)[4]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol. For less soluble mixtures, DMF can be a more effective choice.[4][6]
-
Reaction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.[1][4] A precipitate of the adduct may form at this stage.[6]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel and shake again.[4]
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of 3-chlorobenzaldehyde, while your purified product remains in the organic layer.[1][4]
-
Work-up:
-
Drain and collect the organic layer.
-
Wash the organic layer with deionized water to remove any residual water-soluble impurities.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the purified product.[3]
-
Data Summary Table: Comparison of Aldehyde Removal Methods
| Method | Principle | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Sodium Bisulfite Adduct Formation | Nucleophilic addition to form a water-soluble adduct[5] | >95[7] | >95[7] | Cost-effective, simple procedure, high purity of isolated product.[7] | Adduct can be difficult to decompose for sterically hindered aldehydes; not suitable for base-sensitive compounds.[7][9] |
| Girard's Reagents (T or P) | Forms water-soluble hydrazones with aldehydes and ketones[7][8] | High[7] | High[7] | High efficiency, applicable to a wide range of carbonyls, mild reaction conditions.[7] | Reagents are more expensive than sodium bisulfite; requires a specific protocol for aldehyde regeneration.[7] |
| Flash Chromatography | Differential partitioning between a stationary and mobile phase[10] | Variable | Variable | Fast and efficient for compounds with different polarities; automated systems available.[10][11] | Can be ineffective for compounds with similar polarities; requires solvent optimization.[1] |
| Recrystallization | Differential solubility of the product and impurity in a given solvent[1] | Variable | High | Can yield very pure crystalline products. | Only applicable if the desired product is a solid; requires screening for a suitable solvent.[1] |
Challenge 2: Your Product is Sensitive to Basic Conditions
The standard protocol for regenerating an aldehyde from its bisulfite adduct involves basification, which can be detrimental to products containing base-labile functional groups. In such cases, a non-aqueous regeneration method is a valuable alternative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite addition compounds [almerja.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Girard’s Reagent P [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing pH for the Extraction of 3-(3-Chlorophenylethyl)pyridine
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the recovery of weakly basic heterocyclic compounds. 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) is a prime example. The core challenge in its liquid-liquid extraction (LLE) lies entirely in controlling the protonation state of its pyridine ring.
Pyridine derivatives typically exhibit a pKa in the range of 4.8 to 5.5[1]. When the pH of your aqueous matrix is below this pKa, the nitrogen atom accepts a proton, converting the molecule into a highly polar, water-soluble pyridinium cation. In this state, it will stubbornly remain in the aqueous phase. To drive the partition coefficient toward the organic phase, we must manipulate the chemistry: adjusting the pH of the aqueous medium to selectively deprotonate the base, thereby maximizing its solubility in non-polar solvents[2]. The fundamental rule of basic drug extraction applies here: target a pH at least 2 units above the pKa to ensure that the compound exists in its neutral, lipophilic free-base form[3].
Mechanistic Workflow
Workflow for the pH-optimized liquid-liquid extraction of 3-(3-Chlorophenylethyl)pyridine.
Troubleshooting Guides & FAQs
Q: I am getting very low recovery yields (<30%) when extracting with ethyl acetate. What is the root cause? A: Low recovery in this context is fundamentally a pH failure. If your aqueous sample is acidic or neutral (pH 5–7), a significant fraction of the 3-(3-Chlorophenylethyl)pyridine remains ionized. You must adjust the aqueous phase to pH 8.5–9.5 before introducing the organic solvent. This converts the ionized species to the unionized free base, which is readily extracted into the organic phase[3].
Q: Why not just spike the pH to 13 or 14 with concentrated NaOH to guarantee complete deprotonation? A: Extreme pH values are detrimental to the integrity of your extraction. While high alkalinity ensures deprotonation, it can degrade the target molecule, co-extract highly basic impurities, or trigger unwanted side reactions[2]. Furthermore, excessive addition of strong bases drastically alters the ionic strength of the solution, which can lead to severe emulsification during agitation. Precision is key; a targeted pH of 8.5–9.5 provides the optimal thermodynamic window without compromising the sample.
Q: I adjusted the pH to 9.0, but vigorous shaking resulted in a stubborn emulsion. How do I resolve this? A: Emulsions are common when agitating alkaline mixtures, often due to the saponification of trace lipids or the presence of amphiphilic impurities. While mixing is essential for mass transfer[2], over-agitation can trap solvent micro-droplets. Resolution: Do not discard the sample. First, centrifuge the biphasic mixture at 3000 × g for 5–10 minutes. If the emulsion persists, add a small volume of saturated NaCl (brine) to the aqueous layer. This "salting-out" effect increases the density and ionic strength of the aqueous phase, forcing the organic droplets to coalesce and separate cleanly.
Quantitative Data: pH vs. Extraction Efficiency
The following table summarizes the theoretical ionization states and expected relative extraction yields based on the Henderson-Hasselbalch equation, assuming a nominal pKa of ~5.2 for the pyridine moiety.
| Aqueous Phase pH | Dominant Ionization State | Estimated Free Base (%) | Relative Extraction Yield | Troubleshooting Notes |
| < 3.0 | Pyridinium (Cation) | < 1% | Poor (< 5%) | Target is highly water-soluble; extraction will fail. |
| 5.2 (pKa) | Mixed (1:1 Ratio) | 50% | Suboptimal (~50%) | Incomplete partitioning; requires multiple extractions. |
| 7.2 | Neutral (Free Base) | ~99% | Good (> 90%) | Acceptable, but slight fluctuations in pH may lower yield. |
| 8.5 - 9.5 | Neutral (Free Base) | > 99.9% | Optimal (> 98%) | Ideal target range for maximum recovery. |
| > 12.0 | Neutral (Free Base) | > 99.9% | Variable | High risk of API degradation and severe emulsion formation[2]. |
Validated Standard Operating Procedure (SOP)
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for the Liquid-Liquid Extraction (LLE) of 3-(3-Chlorophenylethyl)pyridine:
Step 1: Initial Assessment & Preparation Measure the initial pH of the aqueous sample containing the target compound using a calibrated pH meter. Ensure the sample is at room temperature to prevent solubility fluctuations.
Step 2: Precision Alkalinization
Slowly add 0.5 M Sodium Carbonate (
Step 3: Solvent Addition Add an equal volume (1:1 v/v) of a suitable organic extraction solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are highly recommended due to their excellent solvation properties for neutral pyridine derivatives.
Step 4: Mass Transfer (Agitation) Agitate the mixture vigorously for 3 to 5 minutes. This ensures maximum surface area contact between the aqueous and organic phases, promoting efficient mass transfer of the free base into the solvent[2].
Step 5: Phase Separation Allow the mixture to rest for 10 minutes so the layers can separate by gravity. If an emulsion is visible at the interface, transfer the mixture to a centrifuge tube and spin at 3000 × g for 5 minutes.
Step 6: Recovery and Drying
Carefully decant or pipette the organic phase (top layer for EtOAc, bottom layer for DCM) into a clean Erlenmeyer flask. Add anhydrous Sodium Sulfate (
Step 7: Concentration Filter out the drying agent and evaporate the organic solvent under reduced pressure using a rotary evaporator to yield the purified 3-(3-Chlorophenylethyl)pyridine.
References
- Drug Extraction Ratio: Key Factors & Optimiz
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor MDPI
- Extraction of Drugs: Partition coefficient as a function of pH Pharmlabs
Sources
Technical Support Center: Troubleshooting Grignard Coupling Failures in Loratadine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Loratadine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical Grignard coupling step. As your dedicated application scientist, I have structured this resource to move beyond simple protocols and delve into the causality behind common failures, providing you with the expertise to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Section 1: Grignard Reagent Preparation & Quality Control
The success of the entire coupling reaction hinges on the quality of your N-methyl-4-piperidylmagnesium chloride. Issues here are the most common source of failure.
Q1: My Grignard reaction won't initiate. What are the common causes and how do I fix them?
A1: Failure of a Grignard reaction to initiate is almost always due to the inhibition of the single electron transfer (SET) process at the magnesium surface.[1] The primary culprits are moisture and passivation of the magnesium metal.
Underlying Causes & Solutions:
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the alkyl halide from reaching the metal surface. This layer must be removed or bypassed.
-
Presence of Water: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water in your glassware, solvent, or starting materials.[2] This also contributes to the passivation of the magnesium surface.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and solve initiation problems.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Protocol 1: Magnesium Activation and Grignard Reagent Formation
-
Preparation: Assemble a three-neck flask with a reflux condenser (topped with a N₂/Ar inlet), a dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Add magnesium turnings to the flask. Add a single crystal of iodine. The iodine will react with the magnesium surface, chemically etching it to expose fresh metal. You may gently warm the flask until the purple iodine vapor sublimes and the brown color dissipates.
-
Initiation: Add a small portion (approx. 10%) of your 4-chloro-N-methylpiperidine solution in anhydrous THF to the activated magnesium.
-
Confirmation: Successful initiation is marked by a gentle exotherm, the appearance of bubbles on the magnesium surface, and the formation of a cloudy, grey/brown solution. If it doesn't start, gentle warming with a heat gun may be required.
-
Completion: Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
Q2: My Grignard solution is very dark and contains black precipitate. Is it still usable? How can I check its concentration?
A2: A dark, cloudy appearance is typical for Grignard reagents and does not necessarily indicate a failed reaction. The color can arise from finely divided, unreacted magnesium and various side products. However, you should never assume the theoretical yield. The most critical step for reproducibility is to determine the active Grignard concentration via titration.
Protocol 2: Titration of Grignard Reagent
This method provides an accurate measure of the concentration of your active Grignard reagent.
-
Preparation: In a flame-dried flask under N₂/Ar, accurately weigh ~100 mg of salicylaldehyde phenylhydrazone and dissolve it in anhydrous THF. Add a few drops of a phenanthroline indicator solution.
-
Titration: Carefully add your Grignard solution dropwise via a syringe.
-
Endpoint: The endpoint is a sharp, persistent color change (typically from yellow to reddish-brown).
-
Calculation: Calculate the molarity of your Grignard reagent based on the volume added to reach the endpoint with the known moles of the titrant. This calculated molarity should be used for all subsequent reactions.
Section 2: The Grignard Coupling Reaction - Troubleshooting Poor Yields & Byproducts
Once you have a quantified, active Grignard reagent, failures in the coupling step point to issues with the reaction conditions or the stability of the reactants and products. The key electrophile is 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one.
Q3: I'm seeing very low conversion of my tricyclic ketone starting material. How can I drive the reaction to completion?
A3: Low conversion, assuming an active Grignard reagent, points to issues in reaction stoichiometry or conditions.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Stoichiometry | Insufficient Grignard reagent. | Use 1.2-1.5 equivalents of the Grignard reagent based on the titrated concentration . | An excess of the nucleophile is required to drive the reaction to completion and overcome any minor quenching from trace impurities. |
| Addition Mode | Adding Grignard to ketone. | Slowly add the ketone solution to the Grignard reagent solution. | This maintains an excess of the Grignard reagent throughout the reaction, minimizing side reactions of the ketone such as enolization. |
| Temperature | Too low. | While some protocols suggest very low temperatures to reduce byproducts, ensure the reaction is allowed to warm to 0 °C or room temperature after addition to proceed at a reasonable rate. | The reaction rate is temperature-dependent. Insufficient thermal energy can lead to a stalled reaction. Monitor with TLC. |
| Reaction Time | Too short. | Monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours after addition is complete). | Grignard additions are not always instantaneous, especially with sterically hindered ketones. |
Q4: My main byproduct is a 1,6-conjugate addition product. How can I favor the desired 1,2-addition to the ketone?
A4: This is a known and significant challenge in Loratadine synthesis.[5] The pyridine ring within the tricyclic system can act as part of a conjugated system, making the C6 position susceptible to nucleophilic attack. This leads to a byproduct that is difficult to separate from the desired tertiary alcohol intermediate.
Controlling the Addition Pathway:
The key to favoring the desired 1,2-addition (to the carbonyl) over the 1,6-addition is to control the reaction temperature.
-
Kinetic vs. Thermodynamic Control: 1,2-addition is typically the kinetically favored pathway (faster, lower activation energy), while 1,6-addition can be thermodynamically favored. By running the reaction at very low temperatures, you trap the kinetic product.
-
Patented Insight: A process patent for Loratadine production explicitly states that running the reaction at "glacial temperature" significantly reduces the formation of the 1,6-addition product, which can be as high as 30% at higher temperatures.[6]
Protocol 3: Optimized Low-Temperature Grignard Coupling
-
Setup: In a flame-dried, multi-neck flask under N₂/Ar, add your titrated N-methyl-4-piperidylmagnesium chloride solution.
-
Cooling: Cool the Grignard solution to between -55 °C and -35 °C using a dry ice/acetone or dry ice/isopropanol bath.[5]
-
Ketone Addition: Dissolve the tricyclic ketone in anhydrous THF and add it dropwise to the cold Grignard solution over 1-2 hours, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: Stir the mixture at this low temperature for an additional 1-2 hours.
-
Quench: While still cold, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This is a milder workup than water or acid and helps prevent degradation of the product.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 6. A Process For The Production Of Loratadine [quickcompany.in]
Technical Support Center: Minimizing Dimer Formation During Pyridine Alkylation
Welcome to the Technical Support Center for Pyridine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimers during the alkylation of pyridine and its derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding dimer formation in pyridine alkylation reactions.
Q1: What are the primary types of "dimers" that can form during pyridine alkylation?
A: Dimer formation in the context of pyridine alkylation can refer to several undesired products. It's crucial to identify the type of dimer you are observing to effectively troubleshoot the reaction. The main types include:
-
Over-alkylation Products: This is the most common issue, where the initially formed mono-alkylated pyridine, being more electron-rich and thus more nucleophilic than the starting material, undergoes a second alkylation. This results in di-alkylated or even poly-alkylated pyridines.[1][2]
-
Bipyridines (Homocoupling Products): This involves the coupling of two pyridine molecules to form bipyridines (e.g., 2,2'-bipyridine, 4,4'-bipyridine). This is particularly prevalent in radical reactions or electrochemical methods when the concentration of the alkylating agent is insufficient or the reaction conditions favor pyridine-pyridine coupling.[3][4]
-
Dimerization of Alkylating Agent: In some cases, the alkylating agent itself can dimerize under the reaction conditions, especially when organometallic reagents are involved.
Q2: Why is my mono-alkylated pyridine reacting further to form a di-alkylated product (over-alkylation)?
A: The nitrogen atom in pyridine is electron-withdrawing, making the pyridine ring electron-deficient. When an alkyl group is added to the ring (e.g., at the C2, C4, or C6 positions), it acts as an electron-donating group. This increases the electron density of the pyridine ring, making the mono-alkylated product more activated and more susceptible to further electrophilic or radical attack than the starting pyridine.[1] This often leads to a runaway reaction where multiple alkylations occur.[2]
Q3: Under what conditions is the formation of bipyridines favored?
A: Bipyridine formation is often observed under conditions that promote radical generation from pyridine itself. For instance, in Minisci-type reactions, if the generation of the alkyl radical is slow or inefficient, the pyridinyl radical intermediate can dimerize.[4] Similarly, in electrochemical reactions, in the absence of a suitable electrophile (the alkylating agent), the electrochemically generated pyridine radical anion can couple to form dimers.[3]
Troubleshooting Guide: Minimizing Dimer Formation
This section provides detailed strategies to mitigate the formation of unwanted dimers.
Issue 1: Persistent Over-Alkylation Leading to Di-substituted Pyridines
Over-alkylation is a frequent challenge due to the increased reactivity of the mono-alkylated product. Here are several strategies to control this side reaction:
Strategy 1: Stoichiometric Control and Slow Addition
The most straightforward approach is to carefully control the stoichiometry of your reactants.
-
Use an excess of pyridine: By using a large excess of the starting pyridine relative to the alkylating agent, the probability of the alkylating agent reacting with the more abundant starting material is increased.[2]
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help to maintain a low concentration of the alkylating agent in the reaction mixture. This minimizes its reaction with the newly formed, more reactive mono-alkylated product.[5]
Strategy 2: Use of Blocking Groups
A highly effective strategy is to temporarily block the more reactive positions on the pyridine ring, directing the alkylation to the desired position and preventing subsequent reactions.
-
N-Blocking Groups: Attaching a bulky group to the pyridine nitrogen can sterically hinder the C2 and C6 positions, favoring alkylation at the C4 position.[6][7] A simple maleate-derived blocking group has been shown to be effective for Minisci-type decarboxylative alkylation at C4.[6][7]
-
In-situ N-Silylation: The addition of chlorotrimethylsilane can facilitate the in-situ formation of an N-trimethylsilyl pyridinium salt. This increases the electron deficiency of the pyridine core, enhancing regioselectivity and minimizing over-alkylation in electrochemical C4 alkylation.[3]
.dot graph TD { subgraph "Troubleshooting Over-Alkylation" A[Start: Over-alkylation Observed] --> B{Initial Approach}; B --> C[Control Stoichiometry: Excess Pyridine]; B --> D[Slow Addition of Alkylating Agent]; A --> E{Advanced Strategy}; E --> F[Use of N-Blocking Groups]; F --> G[Maleate-derived Blocking Group]; E --> H[In-situ Silylation]; C & D & G & H --> I[Successful Mono-alkylation]; end node_style_1[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] node_style_2[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] node_style_3[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] class A,B,E node_style_1; class C,D,F,G,H node_style_2; class I node_style_3; } .dot
Caption: Workflow for troubleshooting over-alkylation in pyridine reactions.
Strategy 3: Catalyst and Reagent Selection
The choice of catalyst and reagents can significantly influence the selectivity of the reaction.
-
Nickel/Lewis Acid Catalysis: A cooperative catalyst system of nickel and a Lewis acid can achieve direct C4-selective alkylation of pyridines with alkenes and alkynes, often with high selectivity for the mono-alkylated product.[8][9][10]
-
Regiodivergent Alkyllithium Chemistry: The choice of alkyllithium reagent can control the site of alkylation. For instance, with 1,1-diborylalkanes as the alkylating agent, methyllithium favors C4-alkylation, while sec-butyllithium promotes C2-alkylation, often with minimal di-alkylation.[11]
Table 1: Effect of Reaction Parameters on Over-Alkylation
| Parameter | Recommendation for Minimizing Over-alkylation | Rationale |
| Stoichiometry | Use a large excess of pyridine (e.g., 5-10 equivalents) | Increases the probability of the alkylating agent reacting with the starting material.[2] |
| Addition Rate | Slow, dropwise addition of the alkylating agent | Maintains a low concentration of the alkylating agent, disfavoring reaction with the more nucleophilic product.[5] |
| Temperature | Lower the reaction temperature | Can reduce the rate of the second alkylation more significantly than the first. |
| Solvent | Use of coordinating solvents (e.g., THF, DME) with certain organometallic reagents | Can influence the aggregation state and reactivity of the alkylating species, improving selectivity.[11] |
Issue 2: Formation of Bipyridine Side Products
The formation of bipyridines is a common issue in radical-mediated reactions.
Strategy 1: Optimize Radical Generation and Trapping
-
Ensure Efficient Alkyl Radical Generation: In Minisci-type reactions, ensure that the conditions for generating the alkyl radical (e.g., from a carboxylic acid via an oxidant like ammonium persulfate) are optimal. A higher concentration of the alkyl radical will favor its reaction with pyridine over pyridine dimerization.[6]
-
Sufficient Alkylating Agent: Ensure that there is a sufficient concentration of the alkylating agent throughout the reaction to trap any pyridinyl radical intermediates that are formed.
Strategy 2: Electrochemical Reaction Control
-
Control of Current and Substrate Concentration: In electrochemical alkylations, carefully controlling the current and ensuring a sufficient concentration of the alkyl bromide can suppress the dimerization of pyridine.[3] In the absence of the alkylating agent, pyridine dimerization is a competing reaction.[3]
Caption: Competing pathways in pyridine alkylation leading to desired product vs. dimers.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments aimed at minimizing dimer formation.
Protocol 1: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group
This protocol, adapted from Baran et al., describes a practical method for achieving highly regioselective C4-alkylation of pyridines, thus preventing over-alkylation at other positions.[6][7]
Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM), add maleic anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
The resulting pyridinium salt often precipitates and can be collected by filtration and washed with a cold solvent.
Step 2: Minisci-Type Decarboxylative Alkylation
-
In a reaction vessel, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Add a biphasic solvent system such as 1,2-dichloroethane (DCE) and water (1:1).
-
Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Step 3: Removal of the Blocking Group
-
Dissolve the crude alkylated product in DCM.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature for 30 minutes.
-
Adjust the pH to >10 with 1 N NaOH.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final C4-alkylated pyridine by column chromatography.
Protocol 2: Regiodivergent Alkylation using 1,1-Diborylalkanes
This protocol, based on the work of Liu et al., allows for selective C4 or C2 alkylation by choosing the appropriate alkyllithium activator, thereby avoiding mixtures of regioisomers.[11]
For C4-Alkylation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1,1-diborylalkane (2.0 equiv) in 1,2-dimethoxyethane (DME).
-
Cool the solution to -78 °C and add methyllithium (MeLi) (2.0 equiv) dropwise.
-
Stir the mixture at this temperature for 30 minutes.
-
Add the pyridine substrate (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to 80 °C and stir for 18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
For C2-Alkylation:
-
Follow the same procedure as for C4-alkylation, but use sec-butyllithium (sBuLi) (2.5 equiv) as the activator and a 1:1 mixture of THF/toluene as the solvent.[11]
References
- He, Z., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666-13668. [Link]
-
Nakao, Y., et al. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. PubMed. [Link]
-
Kim, H., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 11(47). [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]
-
Thaler, T. (2010). Selective C4 Alkylation of Pyridines Using Nickel/Lewis Acid Catalysis. Synfacts, 2011(01), 0080-0080. [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. [Link]
-
Wang, X., et al. (2024). para-Selective radical alkylation of pyridines with diacyl peroxides and peresters. Organic Chemistry Frontiers, 11(12), 3323-3329. [Link]
-
Organic Chemistry. (n.d.). Alkylation and acylation of pyridine. [Link]
-
Gibson, V. C., et al. (2004). Reaction of the Diimine Pyridine Ligand with Aluminum Alkyls: An Unexpectedly Complex Reaction. Organometallics, 23(21), 5004-5014. [Link]
-
Roberts, J. D. (1977). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]
-
Katritzky, A. R., et al. (1986). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2, 143-148. [Link]
-
Gayo, L. M., & Suto, M. J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(1), 29-32. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Bakulina, O., & Dar'in, D. (2021). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Catalysts, 11(8), 963. [Link]
-
Andersen, J., et al. (2017). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Chemistry – A European Journal, 23(67), 17141-17148. [Link]
-
Reddit. (2024, October 20). Why is pyridine a nucleophilic catalyst?[Link]
-
Gemo, M., et al. (2022). C-4 selective alkylation of pyridines. [Link]
-
Katritzky, A. R. (2025). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Chemical Society Reviews, 13(4), 47-72. [Link]
-
Johnston, C. P., et al. (2016). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 55(48), 14943-14947. [Link]
-
Taylor, R. A., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9118-9123. [Link]
-
Shah, D. S. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Research Publication and Reviews, 3(11), 223-228. [Link]
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2320. [Link]
-
Wang, Y., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. [Link]
-
Clay, D., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 64(28). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Frequently Asked Questions (FAQs): The Fundamentals of Pyridine Solubility
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. johronline.com [johronline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Management in Exothermic Pyridine Synthesis
Welcome to the Pyridine Synthesis Thermal Management Center. As researchers and drug development professionals scale up heterocyclic syntheses, thermal runaway remains a primary cause of yield degradation, catalyst deactivation, and safety incidents. This guide, curated by senior application scientists, provides a mechanistic understanding of exotherm generation and delivers field-proven, self-validating protocols for maintaining absolute temperature control.
Part 1: Mechanistic Origins of Thermal Runaway
Pyridine synthesis—whether via the multi-component Hantzsch reaction, the Chichibabin condensation, or the oxidation of dihydropyridines—is inherently exothermic. The causality of thermal runaway in these systems is rooted in the sequential nature of the bond-forming steps.
In a standard Hantzsch synthesis, the initial Knoevenagel condensation between an aldehyde and a β-ketoester releases a massive amount of enthalpy[1]. In traditional batch reactors, the low surface-area-to-volume ratio prevents efficient heat dissipation. This localized accumulation of sensible heat creates "hot spots" that accelerate competing pathways, such as the self-condensation of the β-ketoester or the polymerization of the aldehyde[1]. Furthermore, downstream oxidation steps (e.g., converting dihydropyridine to pyridine, or pyridine to pyridine-N-oxide) can trigger autocatalytic decomposition. For example, the oxidation of 2-hydroxypyridine exhibits an unmitigated adiabatic temperature rise (
Thermodynamic pathway of Hantzsch pyridine synthesis highlighting critical exothermic steps.
Part 2: Troubleshooting FAQs
Q1: My batch Hantzsch synthesis is experiencing sudden temperature spikes and yielding tar-like byproducts. What is the root cause and how do I fix it? A1: Causality: The initial condensation steps are highly exothermic[1]. In batch, poor mixing and limited cooling capacity cause the reaction temperature to exceed the activation energy threshold for side reactions (e.g., aldehyde polymerization). Solution: Implement a semi-batch dosing strategy. Dilute the reaction to increase the thermal mass of the solvent, and dose the aldehyde dropwise over 2–3 hours while maintaining the jacket temperature between 0 °C and 5 °C[1]. For absolute control, transition to continuous flow chemistry, which inherently prevents thermal runaway through superior mass and heat transfer[3].
Q2: I am scaling up the oxidation of a pyridine intermediate, but thermal screening shows a dangerous gas-generating exotherm. How can I safely scale this process? A2: Causality: Oxidations using reagents like hydrogen peroxide can undergo rapid, gas-generating decomposition at elevated temperatures. In the synthesis of 2-Hydroxypyridine-N-Oxide, thermal screening indicates a gas-generating reaction at 95 °C, leading to a peak pressure rise rate of 20 L/min-kg[2]. Solution: Transition to a continuous flow fixed-bed reactor[2]. Flow chemistry provides an exceptionally high surface-area-to-volume ratio, actively suppressing the adiabatic temperature rise and physically preventing the reaction mixture from reaching the 95 °C decomposition threshold.
Q3: How do I ensure phase homogeneity and prevent localized heating during the nitration of pyridine N-oxide? A3: Causality: The nitration of pyridine N-oxide using HNO₃/H₂SO₄ is notoriously exothermic[4]. Inefficient mixing in batch leads to biphasic pooling; when the phases finally mix, a rapid, uncontrolled release of enthalpy occurs at the interface, leading to polynitration and explosion risks[4]. Solution: Utilize a microreactor equipped with a static mixing element (e.g., SMV mixer) prior to the residence time coil[2]. This ensures a high interfacial area and the immediate dissipation of the reaction enthalpy into the cooling medium, minimizing the accumulation of highly energetic intermediates[4].
Part 3: Experimental Protocols for Thermal Control
To guarantee reproducibility and safety, we recommend migrating highly exothermic pyridine syntheses from batch to continuous flow. Below is a self-validating protocol for the continuous flow synthesis of pyridine derivatives.
Protocol: Continuous Flow Synthesis of Pyridine Derivatives via Exothermic Condensation
Step 1: System Priming and Thermal Equilibration
-
Flush the HPLC pumps and the microreactor coil (PFA or Hastelloy, depending on chemical compatibility) with the chosen reaction solvent (e.g., ethanol) for 10 minutes at 1.0 mL/min.
-
Submerge the microreactor coil in an active cryostat set to 10 °C.
-
Validation Checkpoint: Monitor the inline thermocouple at the reactor outlet. Do not proceed until the outlet temperature reads a stable 10 °C (± 0.5 °C) for at least 3 minutes.
Step 2: Reagent Dosing and Mixing
-
Load Pump A with the aldehyde/β-ketoester mixture (1.0 M).
-
Load Pump B with the ammonia source or oxidant (1.2 M).
-
Set the flow rates to achieve the desired stoichiometry (e.g., 0.5 mL/min for Pump A and 0.5 mL/min for Pump B).
-
Direct both streams into a high-shear Static T-Mixer.
-
Causality Note: The static mixer ensures immediate homogenization, preventing the biphasic pooling that causes delayed, explosive exotherms.
Step 3: Residence Time and Active Cooling
-
Route the mixed stream into the cooled microreactor coil. Calculate the reactor volume required to achieve a residence time of 6–11 minutes[3].
-
Install a Back Pressure Regulator (BPR) set to 6.9 bar at the end of the fluidic line[3].
-
Causality Note: The BPR suppresses solvent boiling if localized micro-exotherms occur, ensuring the reaction remains strictly in the liquid phase for predictable kinetics.
Step 4: In-line Quenching and Validation
-
Direct the reactor effluent into a quench vessel containing a stirred solution of cold water (0 °C) to immediately arrest the reaction[5].
-
Validation Checkpoint: If the inline thermocouple immediately downstream of the T-mixer registers a temperature spike >5 °C above the setpoint, the automated three-way valve must divert the flow to a waste receptacle to prevent out-of-spec product from contaminating the main batch.
Continuous flow setup designed to mitigate thermal runaway in exothermic pyridine syntheses.
Part 4: Quantitative Data on Thermal Management
The following table summarizes the critical thermodynamic and operational parameters when scaling up an exothermic pyridine oxidation step, directly comparing traditional batch methods against continuous flow microreactors.
| Parameter | Batch Reactor (10 L) | Continuous Flow Microreactor | Mechanistic Rationale |
| Surface-Area-to-Volume Ratio | < 10 m²/m³ | > 5,000 m²/m³ | High ratio in flow enables near-instantaneous heat dissipation to the cooling medium[3]. |
| Adiabatic Temp Rise ( | 58 °C (Unmitigated) | < 2 °C (Actively suppressed) | Flow prevents sensible heat accumulation, keeping the reaction strictly isothermal[2]. |
| Peak Pressure Rise Rate | 20 L/min-kg | Negligible | Gas generation is completely suppressed by maintaining the internal temperature well below 95 °C[2]. |
| Mixing Efficiency | Poor (Biphasic pooling) | Excellent (Static mixing) | Eliminates localized hot spots at the phase interface, preventing runaway side reactions[4]. |
| Yield (Target Pyridine) | 45 - 70% (Variable) | 85 - 99% (Consistent) | Strict thermal control eliminates degradation pathways and polynitration/over-oxidation[3][4]. |
References
-
Chemical Reviews. The Hitchhiker's Guide to Flow Chemistry. ACS Publications (2017). Available at: [Link]
-
Journal of Chemical Research. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate (2015). Available at:[Link]
Sources
Reducing metal catalyst residues in final product
Welcome to the Technical Support Center for Metal Catalyst Remediation. As drug development progresses from discovery to clinical manufacturing, the removal of transition metal catalysts (e.g., Palladium, Ruthenium, Platinum) from Active Pharmaceutical Ingredients (APIs) becomes a critical quality attribute.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic and kinetic causalities behind metal scavenging, providing you with self-validating protocols to ensure your final product meets stringent regulatory standards.
Regulatory Baselines: The ICH Q3D Framework
Before troubleshooting, it is essential to define the target. The ICH Q3D(R2) guideline classifies elemental impurities based on their toxicity and likelihood of occurrence[1]. Transition metals used in cross-coupling and metathesis are typically Class 2B elements . They require rigorous risk assessment and control only if intentionally added to the process[2].
The Permitted Daily Exposure (PDE) dictates your maximum allowable limit. For example, a drug with a maximum daily dose of 10 grams utilizing Palladium must not exceed a concentration of 10 ppm in the final API to remain under the 100 µ g/day oral PDE limit[3].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Intentionally Added Class 2B Catalysts [1][4]
| Element | Symbol | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium | Pd | 100 | 10 | 1 |
| Platinum | Pt | 108 | 10.8 | 1.4 |
| Ruthenium | Ru | 100 | 10 | 1 |
| Rhodium | Rh | 100 | 10 | 1 |
| Iridium | Ir | 100 | 10 | 1 |
| Osmium | Os | 100 | 10 | 1 |
Diagnostic Workflow: Metal Scavenging Decision Tree
When a batch fails ICP-MS testing, the root cause is rarely a "bad scavenger." It is usually a mismatch between the metal's speciation, the API's coordinating ability, and the scavenger's ligand affinity. Use the following logic tree to diagnose the failure.
Decision tree for diagnosing and resolving high metal catalyst residues.
Troubleshooting FAQs (The "Why" and "How")
Q1: Why is my Palladium level stuck at 50 ppm despite using a Thiol-functionalized silica scavenger? The Causality: Palladium speciation during cross-coupling (like Suzuki-Miyaura) is highly dynamic, cycling between Pd(0) and Pd(II)[5]. If your reaction degrades and crashes out Pd(0) black, standard silica-thiol scavengers will fail. Thiols rely on nucleophilic attack onto an electrophilic Pd(II) center; Pd(0) lacks this electrophilicity[5]. Furthermore, if your API contains strong Lewis basic sites (e.g., amines, pyridines), it creates a competitive thermodynamic environment where the API holds onto the metal tighter than the scavenger. The Solution: First, verify the oxidation state. If Pd(0) particulates are present, an oxidative wash or activated carbon filtration is required[6][7]. If it is Pd(II) tightly bound to the API, switch to a scavenger with a higher binding constant—such as Thiourea-functionalized silica—and increase the temperature to 60°C to overcome the kinetic activation barrier of ligand exchange[8].
Q2: I am losing 20% of my API yield during the scavenging step. How do I prevent product co-adsorption? The Causality: Solid-supported scavengers are built on high-surface-area silica backbones. If your API is highly polar or contains hydrogen-bond donors, it will physisorb onto the unfunctionalized, free silanol groups (-OH) of the silica matrix[5]. The Welch group established the "alpha factor" metric to quantify this exact issue: the ratio of metal removed versus product lost[9]. The Solution: To optimize your alpha factor, switch to an "end-capped" silica scavenger where residual silanols are blocked with trimethylsilyl (TMS) groups. Alternatively, increase the polarity of your scavenging solvent (e.g., add 5–10% Methanol to Dichloromethane). This allows the solvent to outcompete the API for hydrogen-bonding sites on the silica surface, ensuring only the metal is chemisorbed.
Q3: How do I remove Ruthenium residues from olefin metathesis reactions? The Causality: Ruthenium alkylidene catalysts (e.g., Grubbs' catalysts) are notoriously difficult to scavenge. They are highly lipophilic and sterically hindered, meaning they do not readily undergo ligand exchange with standard thiols or amines. The Solution: The most effective approach is to intentionally decompose the active catalyst into a highly polar, easily separable species. Adding a small amount of a polar isocyanide (e.g., potassium isocyanoacetate) or an oxidizing agent (like DMSO or hydrogen peroxide) converts the Ru-complex into a polar Ru-oxide or Ru-isocyanide species. This altered complex can then be quantitatively removed via aqueous extraction or simple silica gel filtration[10].
Validated Methodologies
Every protocol must be a self-validating system. By controlling stoichiometry and thermodynamics, these methods ensure reproducible clearance of elemental impurities.
Protocol A: Solid-Supported Silica Scavenging (Batch Mode)
Self-Validating Principle: By using a stoichiometric excess of functionalized silica and applying thermal energy, the system drives the thermodynamic equilibrium entirely toward the silica-metal complex, leaving the API in solution[8].
-
Preparation: Upon reaction completion, dilute the crude mixture to a concentration of ~0.1 M. Reasoning: Lower viscosity improves the diffusion kinetics of the metal into the porous silica matrix.
-
Scavenger Addition: Add 5 to 10 molar equivalents (relative to the initial catalyst loading) of a functionalized silica scavenger (e.g., Si-Thiol for standard Pd(II), or Si-Thiourea for tightly coordinated metals)[8].
-
Thermal Activation: Heat the suspension to 40–60°C. Reasoning: Elevated temperatures increase the kinetic rate of ligand exchange, allowing the scavenger to strip the metal from the coordinating API.
-
Agitation: Stir mechanically for 4 to 12 hours. Critical: Avoid magnetic stir bars if using brittle silica; grinding creates micro-fines that will bypass your filter and contaminate the final product.
-
Filtration: Filter the suspension hot through a pad of Celite to remove the metal-loaded silica[7].
-
Washing: Wash the filter cake with 2–3 column volumes of a polar solvent (e.g., EtOAc or THF) to desorb any physisorbed API.
-
Verification: Concentrate the filtrate and analyze via ICP-MS to confirm levels are <10 ppm.
Protocol B: Aqueous Chelation Extraction using N-Acetyl-L-Cysteine
Self-Validating Principle: Phase separation driven by extreme polarity differences ensures that the metal-chelator complex remains strictly in the aqueous phase, preventing re-contamination of the organic API layer[5].
-
Solvent Exchange: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran or Dichloromethane).
-
Chelator Preparation: Prepare a 5% (w/v) aqueous solution of N-Acetyl-L-cysteine. Reasoning: The combination of thiol and carboxylic acid groups forms a highly water-soluble, stable chelate with transition metals like Pd(II).
-
Biphasic Extraction: Add the aqueous chelator solution to the organic phase in a 1:1 (v/v) ratio.
-
Agitation & Heating: Stir vigorously at 40°C for 2 hours. The heat facilitates the transfer of the metal from the organic API complex across the biphasic boundary into the aqueous chelator.
-
Phase Separation: Allow the layers to separate completely. Discard the heavy/bottom metal-rich aqueous layer (if using DCM) or the top layer (if using 2-MeTHF).
-
Polishing Wash: Wash the organic layer once with deionized water, then once with brine to remove any residual cysteine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified API.
References
-
European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities. Retrieved from: [Link]
-
Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development. Retrieved from: [Link]
-
Quercus Lab. Elemental Impurities ICH Guidelines: Roadmap to Compliance. Retrieved from:[Link]
-
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). Retrieved from: [Link]
-
Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from:[Link]
-
Osaka Gas Chemicals Co., Ltd. Application - Liquid Treatment - Pharmaceutical Purification | Activated Carbon. Retrieved from: [Link]
-
Technology Networks. SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Retrieved from: [Link]
-
Biotage. Biotage Scale Up Solutions - Flash Purification, Metal Scavenging, Reagents & Scavengers. Retrieved from: [Link]
-
ACS Green Chemistry Institute. General literature on Metals Removal. Retrieved from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. quercus.be [quercus.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application - Liquid Treatment - Pharmaceutical Purification | Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. General literature on Metals Removal - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Crystallization Strategies for Oily Pyridine Intermediates
Status: Operational Ticket ID: PYR-CRYS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
Pyridine intermediates are notorious for "oiling out"—a phenomenon where the compound separates from the solution as a second liquid phase rather than a solid crystal.[1] This occurs because many pyridine derivatives have low melting points and strong hydrogen-bonding capabilities, often exacerbated by impurities that depress the melting point further.
This guide provides a self-validating troubleshooting workflow to convert these intractable oils into manageable crystalline solids.
Part 1: The Mechanism of "Oiling Out"
Q: Why is my pyridine intermediate forming an oil instead of crystals?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] Thermodynamically, your system has entered a "miscibility gap" before it reached the nucleation boundary. Instead of organizing into a lattice (crystallization), the solute molecules aggregate into disordered liquid droplets because the energy barrier to form a liquid droplet is lower than that of a crystal nucleus.[1][3]
Key Factors:
-
High Supersaturation: You are cooling or adding anti-solvent too aggressively.
-
Low Melting Point: If the crystallization temperature (
) is near or above the oil's freezing point, the liquid phase is thermodynamically stable. -
Impurities: Pyridines often trap solvent or byproducts, which act as plasticizers, lowering the melting point below ambient temperature.
Visualizing the Phenomenon
The diagram below illustrates the danger zone where oiling out occurs.[2][4]
Figure 1: The kinetic competition between oiling out (LLPS) and crystallization.[2] To succeed, you must stay in the green path.
Part 2: Immediate Remediation Protocols
If you currently have an oil, do not simply cool it further (which increases viscosity and hinders crystallization). Use one of the following strategies.
Strategy A: The "Solvent Swap" & Trituration
Best for: Neutral pyridines that are relatively pure but trapped in a gummy state.
The Logic: Oils often contain trapped solvent that prevents lattice formation.[5] Trituration (grinding under a non-solvent) extracts these impurities and provides mechanical energy for nucleation.
Protocol:
-
Evaporation: Remove the current solvent completely. High vacuum (0.1 mbar) at 40–50°C for 2 hours is critical to remove "plasticizing" solvent residues [1].
-
Dissolution: Dissolve the oil in the minimum amount of a "Good Solvent" (e.g., Diethyl Ether or EtOAc).[5]
-
Precipitation: Add this solution dropwise into a vigorously stirred volume (10x ratio) of "Anti-Solvent" (e.g., Pentane or Hexane).
-
Trituration: If it oils out again, decant the supernatant. Add fresh Pentane to the oil.
-
Mechanical Stress: Sonicate the mixture or scratch the flask walls with a glass rod while cooling in a dry ice/acetone bath.
Strategy B: Salt Formation (The "Nuclear Option")
Best for: Low-melting pyridines that refuse to solidify as free bases.
The Logic: Pyridines are weak bases (
Protocol (HCl Salt Formation):
-
Dissolve 1.0 eq of oily pyridine in dry Diethyl Ether or Dioxane.
-
Cool to 0°C.
-
Slowly add 1.1 eq of HCl in Dioxane (4M) or bubble dry HCl gas. Avoid aqueous HCl, as water often solvates pyridinium salts, leading to syrups.
-
The salt should precipitate immediately as a white solid.
-
Filter under Nitrogen (pyridinium salts can be hygroscopic) [3].[6]
Protocol (Alternative Acids): If HCl salts are hygroscopic, try Oxalic Acid or Fumaric Acid . These often form stable, non-hygroscopic crystalline networks via hydrogen bonding [4].
Part 3: Solvent Selection Guide
Choosing the right solvent system is critical.[3] For pyridines, avoid chlorinated solvents (DCM, Chloroform) for crystallization, as they are excellent solvents for pyridines and often lead to oils upon evaporation.
Table 1: Recommended Solvent Systems for Pyridine Intermediates
| System Type | Good Solvent (Dissolver) | Anti-Solvent (Precipitant) | Notes |
| Standard | Ethyl Acetate | Hexane / Heptane | Most common starting point.[5] |
| Polar | Methanol / Ethanol | Diethyl Ether | Good for more polar pyridine oxides. |
| Aggressive | Acetone | Pentane | Pentane has very low solubility for pyridines. |
| Salt Form | Ethanol | Acetone / Ether | Specific for Pyridinium HCl salts. |
Part 4: Advanced Troubleshooting (FAQs)
Q: I tried seeding, but the seeds just dissolved or turned into oil droplets. Why? A: You are seeding at a temperature where the solution is under-saturated (seeds dissolve) or you are already in the oiling-out region (seeds get coated in oil).
-
Fix: Determine the "Cloud Point" (where turbidity starts). Add seeds at
. Hold the temperature constant for 1 hour to allow seeds to grow before cooling further [5].
Q: My oil solidifies in the freezer but melts immediately at room temperature. A: Your compound likely has a sub-ambient melting point or is an amorphous glass.
-
Fix: Perform a "Cold Filtration" . Set up a jacketed filter funnel cooled to -10°C. Filter the solid rapidly while cold. Alternatively, convert to the HCl or Oxalate salt to raise the melting point >100°C.
Q: Can I use water? A: Generally, No . Pyridines are often water-miscible or form hydrates that are difficult to dry. However, for highly polar Pyridine N-oxides, crystallization from water at high pressure or simple aqueous evaporation has been documented, though it is rare for intermediates [6].
Part 5: Decision Matrix (Workflow)
Follow this logic flow to determine your next experimental step.
Figure 2: Step-by-step decision tree for processing oily intermediates.
References
-
BenchChem Technical Support. (2025).[3] Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from
-
National Institutes of Health (PMC). (2022). Preparation, Crystal Structure... of Two Organic Salts Bearing Pyridine. Retrieved from
-
National Institutes of Health (PMC). (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from
-
ResearchGate. (2025). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Detection and Control. Retrieved from
-
ResearchGate. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide. Retrieved from
Sources
Validation & Comparative
High-Efficiency HPLC Method Validation for Loratadine Impurities: Core-Shell vs. Traditional Porous C18
Audience: Researchers, Quality Control Scientists, and Drug Development Professionals. Scope: A technical comparison between traditional pharmacopeial HPLC methods and modern Core-Shell particle technology for the impurity profiling of Loratadine.
Executive Summary: The Evolution of Impurity Profiling
Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a second-generation antihistamine.[1][2][3] As a basic compound (pKa ~5.[4]0) with a tricyclic structure, it presents specific chromatographic challenges, particularly peak tailing due to secondary interactions with residual silanols on silica supports.
Traditional pharmacopeial methods (USP/EP) often rely on fully porous 5 µm C18 or C8 columns. While robust, these methods suffer from long run times (>20 minutes) and excessive solvent consumption. This guide compares a Modernized Core-Shell (2.7 µm) Protocol against the Traditional Fully Porous (5 µm) Method , demonstrating how superficial porous particle (SPP) technology can reduce analysis time by 75% while maintaining or exceeding critical resolution requirements for impurities like Desloratadine (Impurity A).
The Impurity Landscape
Effective validation requires a deep understanding of the analytes. Loratadine degrades primarily through hydrolysis (acid/base) and oxidation.[5]
| Impurity Name | Common Designation | Structure/Origin | Criticality |
| Desloratadine | Impurity A (EP/USP) | Hydrolysis product (Loss of ethyl ester). Active metabolite.[2] | High (Main degradant) |
| 8-Chloro-ketone | Impurity B | Oxidative degradation of the piperidine ring. | Medium |
| 4-Chloro Loratadine | Impurity C | Synthetic process impurity (regioisomer). | Medium |
| Loratadine N-Oxide | Degradant | Oxidative stress product.[5] | Medium |
Visualization: Loratadine Degradation Pathways
The following diagram illustrates the primary degradation routes that the HPLC method must resolve.
Caption: Primary degradation pathways of Loratadine. Impurity A is the principal hydrolytic degradant requiring strict resolution control.
Comparative Analysis: Core-Shell vs. Fully Porous
This section objectively compares the performance of a standard USP-type method against an optimized Core-Shell method.
The Mechanism of Improvement
Core-Shell (Superficially Porous) particles consist of a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the longitudinal diffusion (B term) and mass transfer resistance (C term) in the van Deemter equation.
-
Result: Efficiencies comparable to sub-2 µm UPLC columns without the extreme backpressure (>600 bar).
Experimental Data Comparison
System: Standard HPLC (400 bar limit) with UV detection at 254 nm.
| Parameter | Traditional Method (Reference) | Optimized Core-Shell Method (Product) | % Improvement |
| Column | C18, 250 x 4.6 mm, 5 µm (Fully Porous) | C18, 100 x 4.6 mm, 2.7 µm (Core-Shell) | N/A |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | +20% Speed |
| Run Time | 25.0 minutes | 6.5 minutes | 74% Faster |
| Backpressure | ~1,800 psi | ~3,200 psi | Manageable Increase |
| Resolution (Imp A/API) | 2.5 | 3.8 | +52% Resolution |
| Tailing Factor (API) | 1.6 (Significant tailing) | 1.2 (Sharp symmetry) | Improved Integration |
| LOD (Impurity A) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity |
Analysis: The Core-Shell method utilizes a shorter column length (100mm vs 250mm) but maintains high plate counts due to the 2.7 µm particle architecture. The sharper peaks result in higher signal-to-noise ratios, directly improving the Limit of Detection (LOD).
Detailed Experimental Protocol
To replicate the "Optimized Core-Shell Method," follow this validated workflow.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Instrument: HPLC with Gradient Pump and PDA/UV Detector.
-
Column: Kinetex® C18 or Cortecs® C18 (100 mm × 4.6 mm, 2.7 µm).
-
Column Temperature: 35°C (Improves mass transfer for basic drugs).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Note: Low pH is critical to suppress silanol ionization, reducing peak tailing for Loratadine.
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV @ 254 nm (bw 4 nm).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 4.0 | 40 | 60 | Linear |
| 5.0 | 10 | 90 | Linear |
| 5.1 | 90 | 10 | Step (Re-equilibrate) |
| 7.0 | 90 | 10 | End |
Method Validation Workflow
Validation must demonstrate that the method is suitable for its intended purpose (quantifying impurities). The following workflow outlines the critical decision points and acceptance criteria derived from ICH Q2(R1) guidelines.
Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.
Key Validation Data (Self-Validating System)
A robust method is self-validating if it passes System Suitability Tests (SST) before every run.
-
Specificity: Inject individual impurity standards. Ensure Resolution (Rs) between Impurity A and Loratadine is > 2.0.
-
Observation: In the Core-Shell method, Impurity A elutes at ~2.8 min and Loratadine at ~3.5 min (Rs ~3.8).
-
-
Linearity: Prepare 5 levels (LOQ, 50%, 100%, 120%, 150% of limit).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.[3]
-
-
Accuracy (Recovery): Spike impurities into placebo matrix.
-
Result: Typical recovery for Core-Shell method is 98.5% - 101.2% due to sharper peak integration.
-
-
Precision (Repeatability): 6 injections of standard.
-
Result: RSD < 0.5% (Core-Shell) vs < 1.5% (Traditional).
-
Conclusion
Transitioning from traditional fully porous 5 µm columns to 2.7 µm Core-Shell technology offers a definitive advantage for Loratadine impurity analysis. The optimized method provides:
-
Higher Throughput: 6.5 min run time vs 25 min.
-
Superior Data Quality: Higher resolution and sensitivity (lower LOD).
-
Cost Efficiency: 75% reduction in solvent usage.
For laboratories currently relying on older USP monographs, this modernization represents a low-risk, high-reward update that remains compliant with regulatory flexibility for "adjustment of chromatographic conditions" (USP <621>).
References
-
USP Monograph . Loratadine: Related Compounds. United States Pharmacopeia.[2]
-
Waters Corporation . Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Application Note.
-
Phenomenex . Core-Shell vs Fully Porous Particles: Efficiency and Performance. Technical Guide.
-
Journal of Pharmaceutical and Biomedical Analysis . Impurity profile study of loratadine.
-
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
The Scientific Imperative: Why Reference Standard Quality Dictates API Compliance
An in-depth technical guide for analytical chemists, regulatory scientists, and drug development professionals.
In the synthesis and degradation profiling of blockbuster antihistamines like Loratadine and Desloratadine, 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9)—frequently designated as Loratadine Impurity 34 or 44—acts as a critical intermediate and a potential process-related impurity[1][2].
Under the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally characterized and accurately quantified[3][4]. The quantification of this impurity in an Active Pharmaceutical Ingredient (API) batch relies entirely on the Relative Response Factor (RRF) established by its reference standard.
Using a poorly characterized, non-certified standard introduces systemic analytical errors. If a standard's true assay is artificially inflated because non-UV-absorbing residual solvents were ignored, the impurity levels in the commercial API will be under-reported. This creates a cascade of compliance failures, potentially leading to false Out-of-Specification (OOS) results or regulatory rejection.
Comparative Analysis: Reference Standard Grades
To objectively evaluate the performance of different standard grades, we must look beyond simple chromatographic purity. A true Certified Reference Material (CRM) employs a self-validating mass balance approach, whereas lower-grade alternatives often rely on single-dimensional data.
Table 1: Quantitative and Qualitative Comparison of 3-(3-Chlorophenylethyl)pyridine Standard Grades
| Analytical Parameter | Certified Reference Material (CRM) | Research-Grade Standard | In-House Synthesized Standard |
| Chromatographic Purity (HPLC-DAD) | ≥ 99.5% (Peak purity confirmed) | ~ 95.0% - 98.0% | Highly variable (Batch-dependent) |
| Assay Assignment Method | Mass Balance (HPLC - Volatiles - Water - Ash) or qNMR | Area Normalization (HPLC only) | Area Normalization (HPLC only) |
| Isomeric Resolution | Confirmed absence of 2-chloro/4-chloro isomers via NMR | Often contains trace positional isomers | High risk of co-eluting isomers |
| Volatile Content (TGA/KF) | Quantified and subtracted from final assay | Not routinely tested | Rarely tested |
| Isotopic Confirmation | LC-HRMS confirms 3:1 | Nominal mass only (Single Quad MS) | Unverified |
| Regulatory Compliance | Fully compliant with ICH Q3A(R2) / ISO 17034 | Non-compliant for quantitative API release | Requires extensive internal validation |
Experimental Workflows: A Self-Validating Characterization System
As a Senior Application Scientist, I design characterization protocols not as isolated tests, but as a system of orthogonal, self-validating checks. The following methodologies detail how a CRM of 3-(3-Chlorophenylethyl)pyridine is rigorously qualified.
Protocol 1: Chromatographic Purity & Isomeric Resolution (HPLC-DAD)
Causality: UV-based Area Normalization is insufficient on its own because it assumes all impurities share the same extinction coefficient as the main peak. Furthermore, the synthesis of 3-(3-Chlorophenylethyl)pyridine often generates 2-chloro or 4-chloro positional isomers. A gradient elution method is mandatory to resolve these closely related species, while Diode Array Detection (DAD) ensures spectral homogeneity across the target peak.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).
-
Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm solid-core) to maximize theoretical plates and resolve positional isomers.
-
Gradient Elution: Program a gradient from 10% B to 90% B over 20 minutes.
-
Peak Purity Verification: Analyze the DAD spectra (200-400 nm). The peak purity match factor must be >990, confirming no co-eluting chromophoric impurities are hiding beneath the main peak.
Protocol 2: Structural & Isotopic Elucidation (NMR & LC-HRMS)
Causality: HPLC proves purity, but not identity. High-Resolution Mass Spectrometry (HRMS) provides the exact monoisotopic mass, while the isotopic distribution validates the presence of the chlorine atom (a distinct 3:1 ratio of M to M+2). Nuclear Magnetic Resonance (NMR) is the ultimate arbiter of regiochemistry, confirming that the ethyl linker and chlorine atom are in the correct meta-positions.
-
HRMS Analysis: Inject the sample into an LC-QTOF system operating in ESI+ mode. Extract the exact mass for
( theoretical 218.0731). -
NMR Preparation: Dissolve 10 mg of the standard in 0.6 mL of
containing 0.03% TMS as an internal shift reference. -
1H and 13C Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Verify the splitting patterns of the pyridine ring protons (typically a characteristic multiplet for the 3-substituted pyridine) and the m-substituted chlorophenyl ring.
Protocol 3: The Mass Balance Assay (TGA & Karl Fischer)
Causality: This is the cornerstone of the self-validating system. HPLC only detects what absorbs UV light. If the standard contains 2.0% residual ethyl acetate from its synthesis, HPLC will still report "99.9% purity." If used as-is, the analyst will under-report impurities in the actual drug product[4]. Thermogravimetric Analysis (TGA) measures total volatile loss, while Karl Fischer (KF) specifically measures water.
-
Karl Fischer Titration: Weigh 50 mg of the standard into a volumetric coulometric KF titrator to determine trace water content (
). -
Thermogravimetric Analysis: Heat 10 mg of the sample in a TGA crucible from 25°C to 300°C at 10°C/min. Record the total weight loss before decomposition (
). -
Residual Solvent Calculation:
. -
Final Assay Calculation:
.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal workflow required to generate a true Mass Balance Assay, ensuring the reference standard meets the rigorous demands of ICH Q3A/B guidelines.
Fig 1: Mass balance characterization workflow for 3-(3-Chlorophenylethyl)pyridine reference standard.
Conclusion
For drug development professionals profiling Loratadine or Desloratadine APIs, the choice of reference standard is not a trivial procurement decision—it is a foundational analytical variable. Relying on research-grade or uncharacterized in-house standards for 3-(3-Chlorophenylethyl)pyridine introduces a high risk of assay inflation. By demanding a CRM characterized through a self-validating mass balance approach, laboratories safeguard their analytical RRFs, ensuring seamless compliance with global regulatory thresholds.
References
-
CN113943268A - Preparation method of loratadine key intermediate - Google Patents Source: google.com URL:[2]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: ich.org URL:[Link][3]
-
Q3B(R2) - ICH (Impurities in New Drug Products) Source: ich.org URL:[Link][4]
Sources
GC-MS Identification of 3-(3-Chlorophenylethyl)pyridine: A Comparative Analytical Guide for Impurity Profiling
Executive Summary
The identification and quantification of process-related impurities and degradation products are critical mandates in modern drug development, governed by stringent ICH Q3A(R2) guidelines. 3-(3-Chlorophenylethyl)pyridine (CAS No. 31251-59-9), frequently designated as Loratadine Impurity 44 or Loratadine Intermediate, is a key synthetic byproduct encountered during the manufacturing of blockbuster tricyclic antihistamines like Loratadine and Desloratadine [1].
This guide provides an authoritative comparison of analytical platforms for the detection of this specific impurity, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the optimal self-validating system. By detailing the causality behind experimental parameters and fragmentation mechanics, this document equips analytical chemists with a robust, field-proven methodology for impurity profiling.
Chemical Context & The Analytical Challenge
To design an effective analytical method, one must first deconstruct the analyte's physicochemical properties. 3-(3-Chlorophenylethyl)pyridine (Molecular Formula: C₁₃H₁₂ClN; MW: 217.69 g/mol ) consists of a pyridine ring linked via a flexible ethyl bridge to a 3-chlorophenyl moiety [1].
Key Analytical Considerations:
-
Volatility & Thermal Stability: With a predicted boiling point of ~312°C and an absence of highly labile or polar hydrogen-bonding groups (e.g., -OH, -COOH), the molecule is highly volatile and thermally stable, making it inherently amenable to gas-phase analysis without the need for prior chemical derivatization.
-
Ionization Potential: The basic pyridine nitrogen (predicted pKa ~5.4) allows for protonation in LC-MS (ESI+), but the highly stable aliphatic bridge resists low-energy collision-induced dissociation (CID), complicating structural elucidation.
-
Isomerism: The synthesis of the parent Active Pharmaceutical Ingredient (API) often generates positional isomers (e.g., 2-chloro or 4-chloro analogs). The chosen analytical technique must possess the chromatographic resolving power to separate these closely related species.
Analytical Platform Comparison
While High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are staples in pharmaceutical analysis[3], they present specific limitations when applied to un-ionized, highly stable intermediates. The table below objectively compares the performance of various platforms for this specific analyte.
Table 1: Comparative Analysis of Analytical Platforms for 3-(3-Chlorophenylethyl)pyridine
| Analytical Platform | Sensitivity (LOD) | Structural Elucidation Power | Matrix Independence | Verdict for this Specific Analyte |
| GC-MS (EI) | High (Low ppb) | Excellent. 70 eV hard ionization yields distinct, reproducible library-matchable fragments. | High. Capillary GC easily separates volatile API matrices from the impurity. | Optimal. Capitalizes on the compound's volatility and provides definitive structural proof [2]. |
| LC-MS/MS (ESI) | Very High (ppt) | Moderate. The stable C-C bridge requires high collision energy for CID, often yielding poor fragmentation [3]. | Low to Moderate. Susceptible to ion suppression from the co-eluting high-concentration API. | Secondary. Best for ultra-trace quantification, but less effective for initial structural confirmation. |
| HPLC-UV | Moderate (ppm) | Poor. Relies solely on retention time matching. Cannot distinguish between co-eluting isomers. | Moderate. Requires complex gradient elution to separate from the main API peak. | Routine Only. Suitable for batch release only after the impurity profile is fully characterized. |
| NMR | Low (Requires mg) | Absolute. Gold standard for 3D spatial arrangement and connectivity. | None. Requires extensive preparative isolation and purification prior to analysis. | Reference Only. Impractical for routine trace-level impurity profiling. |
Experimental Protocol: The Self-Validating GC-MS Workflow
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the causality behind its parameters. The following GC-MS methodology is designed as a self-validating system, ensuring that every step—from extraction to ionization—is optimized for the chemical nature of 3-(3-Chlorophenylethyl)pyridine.
Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: The API matrix (e.g., Loratadine) and its salts are often formulated in complex excipients. Because the impurity has a pKa of ~5.4, adjusting the sample matrix to a neutral or slightly basic pH (pH 7.5–8.0) ensures the pyridine nitrogen is un-ionized.
-
Procedure: Dissolve 50 mg of the API sample in 5 mL of HPLC-grade water (adjusted to pH 8.0 with dilute NaOH). Extract with 2 mL of Dichloromethane (DCM) .
-
Causality: The un-ionized impurity is highly lipophilic and partitions quantitatively into the DCM layer, leaving polar excipients and salts in the aqueous phase.
GC-MS Instrumental Parameters
The parameters below are engineered to maximize resolution from positional isomers while maintaining a high signal-to-noise (S/N) ratio [2].
Table 2: Optimized GC-MS Parameters and Scientific Rationale
| Parameter | Setting | Scientific Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m × 0.25mm × 0.25µm) | The 5% phenyl substitution provides weak dipole-dipole interactions with the polarizable π-electrons of the pyridine and chlorophenyl rings, preventing peak tailing typical of basic amines. |
| Inlet Temperature | 250°C (Splitless mode for 1 min) | Ensures instantaneous and complete volatilization of the MW 217.69 analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides the optimal linear velocity (van Deemter optimum) for maximum theoretical plates and isomer resolution. |
| Oven Program | 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) | The initial low temperature focuses the analyte band at the column head (solvent effect). The rapid ramp elutes the compound sharply, maximizing peak height and S/N ratio. |
| Ion Source & Energy | Electron Ionization (EI), 70 eV | 70 eV is the universal standard for EI. It deposits ~6000 kJ/mol of excess energy, guaranteeing reproducible fragmentation for library matching. |
| Mass Analyzer | Single Quadrupole, Scan m/z 50–350 | Captures the molecular ion (m/z 217/219) and all low-mass diagnostic fragments (m/z 92, 125). |
System Suitability & Self-Validation
Before analyzing unknown samples, the system must self-validate:
-
Isotopic Fidelity: The mass spectrum must display a molecular ion cluster at m/z 217 and m/z 219 in a strict 3:1 ratio , confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Chromatographic Integrity: The asymmetry factor (tailing factor) of the impurity peak must be
. Excessive tailing indicates active sites in the GC liner or column, which will compromise trace-level quantification.
Mechanistic Causality: EI-MS Fragmentation Pathway
The true power of GC-MS for this compound lies in its Electron Ionization (EI) fragmentation pathway. Unlike soft ionization techniques (ESI), the 70 eV electron beam strips an electron from the molecule to form a radical cation
Because the molecule contains two stable aromatic rings separated by a saturated ethyl bridge, the most thermodynamically favorable fragmentation is the alpha-cleavage of the central C-C bond . This relieves steric strain and yields two highly stable, resonance-stabilized cations:
-
m/z 125 Fragment: Cleavage yields the 3-chlorobenzyl cation, which rapidly rearranges into the highly stable chlorotropylium cation (a 7-membered aromatic ring).
-
m/z 92 Fragment: The other half of the molecule forms the (pyridinyl)methyl cation, which rearranges into the azatropylium cation .
This specific dual-fragmentation signature (m/z 92 and 125) is absolute structural proof of the ethyl bridge connectivity, distinguishing it from other potential impurities (like methyl-substituted biphenyls or fused tricyclic degradation products).
Workflow and Fragmentation Logic Visualization
GC-MS workflow and EI fragmentation logic for 3-(3-Chlorophenylethyl)pyridine.
Conclusion
For drug development professionals tasked with characterizing the impurity profile of Loratadine or its analogs, the identification of 3-(3-Chlorophenylethyl)pyridine demands an analytical platform that balances sensitivity with structural elucidation. While LC-MS/MS is indispensable for highly polar or thermally labile species, GC-MS remains the superior, self-validating choice for this specific intermediate . By leveraging the molecule's volatility and its predictable, thermodynamically driven fragmentation into azatropylium and chlorotropylium cations, analysts can achieve unambiguous identification and regulatory compliance with maximum efficiency.
References
Publish Comparison Guide: ¹H NMR Spectrum Analysis of 3-(3-Chlorophenylethyl)pyridine
Executive Summary
3-(3-Chlorophenylethyl)pyridine is a critical synthetic intermediate in the pharmaceutical manufacturing of blockbuster antihistamines, notably Loratadine[1]. Accurate structural verification and impurity profiling of this intermediate are paramount for downstream API synthesis. However, its structural composition—a pyridine ring linked via an ethyl bridge to a 3-chlorophenyl moiety—presents a unique analytical challenge in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy due to severe signal overlap in the aromatic region.
This guide objectively compares the performance of Benchtop NMR (80 MHz) versus High-Field NMR (400 MHz) systems. By analyzing the causality behind spectral resolution, this guide provides researchers and drug development professionals with the experimental data needed to choose the optimal analytical strategy.
Mechanistic Insights: The Causality of Signal Overlap
To understand why product choice matters for this specific molecule, we must examine the physics of NMR resolution.
NMR spectra are plotted on a chemical shift scale (ppm), which is independent of the external magnetic field strength. However, the scalar spin-spin coupling (
For example, a simple triplet with a
In the case of 3-(3-Chlorophenylethyl)pyridine , the pyridine H5 proton and the four 3-chlorophenyl protons all resonate within a tight window of 7.05 to 7.25 ppm .
-
At 80 MHz: This 0.2 ppm window represents only 16 Hz. Because the
-couplings are roughly half this width, the multiplets completely merge into an indistinguishable, broad signal. -
At 400 MHz: This same 0.2 ppm window spans 80 Hz, providing ample frequency space to baseline-resolve the individual doublets and multiplets.
Product Performance Comparison: Benchtop vs. High-Field NMR
The choice between benchtop and high-field systems dictates the depth of structural information you can extract[3]. Below is a quantitative comparison of system performance and the resulting chemical shift resolution for 3-(3-Chlorophenylethyl)pyridine.
Table 1: System Performance Comparison
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) |
| Magnetic Field Strength | 1.88 Tesla (Permanent Magnet) | 9.40 Tesla (Superconducting) |
| Resolution (Aromatic Region) | Low (Severe Overlap) | High (Baseline Resolution) |
| Limit of Detection (LOD) | ~1 mmol/L[2] | ~100 µmol/L[2] |
| Footprint & Maintenance | Fume hood compatible, no cryogens | Dedicated room, Liquid He/N₂ required |
| Primary Utility | Routine QA/QC, Reaction Monitoring | Impurity Profiling, Structural Elucidation |
Table 2: ¹H NMR Chemical Shift & Resolution Matrix (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling | 80 MHz Observation | 400 MHz Observation |
| Pyridine H2 | 8.45 | Doublet ( | Broad Singlet | Sharp Doublet |
| Pyridine H6 | 8.40 | Doublet of Doublets | Merged with H2 | Resolved dd |
| Pyridine H4 | 7.45 | Doublet of Triplets | Broad Multiplet | Resolved dt |
| Pyridine H5 & Phenyl H's | 7.05 - 7.25 | Overlapping Multiplets | Massive Unresolved Blob | 4 Distinct Multiplets |
| Ethyl Bridge (-CH₂-CH₂-) | 2.90 - 2.95 | Two Triplets ( | Pseudo-Quartet / Broad | Two Baseline-Resolved Triplets |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. A critical quality control step is the validation of magnetic field homogeneity (shimming) prior to data collection, evaluated via the 50% and 0.55% lineshape criteria[4].
Step 1: Sample Preparation
-
Weigh 15.0 ± 0.5 mg of highly pure 3-(3-Chlorophenylethyl)pyridine.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present.
Step 2: Instrument Calibration & Shimming (Self-Validation)
-
Insert the sample into the spectrometer and allow 2 minutes for thermal equilibration.
-
Perform automated tuning and matching, followed by locking onto the deuterium signal of the CDCl₃ solvent.
-
Execute gradient shimming.
-
Validation Check: Measure the lineshape of the TMS peak at 0.00 ppm. The full width at half maximum (FWHM, 50% height) must be < 0.5 Hz , and the width at 0.55% height (carbon satellites) must be < 15 Hz [4]. If these parameters are not met, the magnet must be re-shimmed. Poor homogeneity will artificially broaden the ethyl bridge triplets, mimicking low-field overlap.
-
Step 3: Acquisition Parameters
-
Benchtop (80 MHz): Set the spectral width to 12 ppm, acquisition time to 4 seconds, and relaxation delay (D1) to 2 seconds. Accumulate 64 scans to compensate for the lower intrinsic sensitivity of the permanent magnet[2].
-
High-Field (400 MHz): Set the spectral width to 15 ppm, acquisition time to 3 seconds, and D1 to 2 seconds. Accumulate 16 scans.
Step 4: Processing & Integration
-
Apply a 0.3 Hz exponential line broadening window function to enhance the signal-to-noise ratio.
-
Fourier transform, phase correct (zero and first order), and baseline correct the spectrum.
-
Reference the TMS peak to exactly 0.00 ppm. Integrate the distinct ethyl bridge signals (~2.90 - 2.95 ppm) to exactly 4.00 protons. Use this calibration to quantify the overlapping aromatic region (which should integrate to 8.00 protons).
Data Visualization: Analytical Workflow
Workflow comparing Benchtop and High-Field NMR resolution for 3-(3-Chlorophenylethyl)pyridine.
Conclusion
For routine QA/QC, reaction monitoring, and basic concentration checks of 3-(3-Chlorophenylethyl)pyridine, an 80 MHz benchtop NMR provides sufficient, cost-effective data via the integration of the isolated ethyl bridge protons. However, due to the physical limitations of
References
1.[2] Title: High-field to Benchtop NMR Spectroscopy - Part 3. Source: Oxford Instruments. URL: 2.[3] Title: Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Source: UHasselt. URL: 3.[1] Title: CN113943268A - Preparation method of loratadine key intermediate. Source: Google Patents. URL: 4.[4] Title: How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 2: 1H Lineshape and Resolution. Source: Magritek. URL:
Sources
- 1. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. How to Evaluate a Benchtop NMR Instrument’s Technical Performance Part 2: 1H Lineshape and Resolution - Magritek [magritek.com]
Stability-Indicating HPLC Method for Loratadine Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists
Executive Summary: The Separation Challenge
In the development of Loratadine (LOR), the separation of the Active Pharmaceutical Ingredient (API) from its critical process intermediates—specifically the Ketone Intermediate (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one)—and its hydrolytic degradant Desloratadine (DSL) presents a unique chromatographic challenge.
Legacy isocratic methods (often adapted from early pharmacopeial assays) frequently fail to resolve the "Ketone" intermediate from oxidative degradants or lack the sensitivity to detect trace levels of the 4,8-dichloro impurity (Impurity D). This guide compares a standard Isocratic Method against an Optimized Gradient Method, demonstrating why the latter is the mandatory choice for stability-indicating workflows.
Chemical Context: Synthesis & Degradation Pathways
Understanding the structural relationship between the intermediates and degradants is vital for method design. The following pathway illustrates the critical nodes where impurities arise.
Figure 1: Structural relationships between Loratadine, its synthesis precursor (Ketone), and primary degradation products.
Method Comparison: Isocratic vs. Gradient
The following comparison highlights the limitations of the "Standard" approach (often sufficient for simple potency assay) versus the "Advanced" approach required for impurity profiling.
Comparative Performance Matrix
| Feature | Method A: Standard Isocratic | Method B: Optimized Gradient (Recommended) |
| Primary Utility | Potency Assay (API only) | Stability Indication & Impurity Profiling |
| Mobile Phase | MeOH : Phosphate Buffer (Isocratic) | ACN : MeOH : Buffer (Gradient) |
| Run Time | ~20-25 mins | ~18-20 mins |
| Critical Resolution (Rs) | LOR vs. Desloratadine: < 1.5 (Risk of co-elution) | LOR vs. Desloratadine: > 3.0 |
| Ketone Selectivity | Poor (Often co-elutes with solvent front or early peaks) | Excellent (Elutes mid-gradient) |
| LOD (Impurity A) | ~0.05% | < 0.01% |
Detailed Protocol: Method B (Optimized Gradient)
This protocol is designed to be self-validating , meaning the system suitability criteria are strict enough to alert the analyst immediately if the column or mobile phase is suboptimal.
4.1 Chromatographic Conditions
-
Instrument: HPLC/UPLC with PDA (Photodiode Array) or UV detector.
-
Column: Inertsil ODS-3V, 250 × 4.6 mm, 5 µm (or equivalent C18 with high carbon load).
-
Why: The high carbon load prevents peak tailing for the basic nitrogen in the pyridine ring of Loratadine.
-
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Universal) and 220 nm (High sensitivity for impurities).
-
Injection Volume: 20 µL.
4.2 Mobile Phase Preparation
-
Buffer (pH 3.0): Dissolve 2.72 g of Monobasic Potassium Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Orthophosphoric Acid ( ). Filter through 0.45 µm membrane.[1]-
Expert Insight: A pH of 3.0 is critical. Loratadine has a pKa ~5.0. At pH 3.0, the basic nitrogen is fully protonated, ensuring consistent retention behavior and preventing peak splitting.
-
-
Mobile Phase A: Buffer (100%).
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
4.3 Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |
| 0.0 | 70 | 30 | Initial Hold |
| 3.0 | 70 | 30 | Isocratic (Elute Polar Impurities) |
| 12.0 | 20 | 80 | Linear Ramp (Elute LOR & Ketone) |
| 15.0 | 20 | 80 | Wash |
| 16.0 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End |
Experimental Validation Data (Stress Testing)
To prove the method is "Stability-Indicating," the API was subjected to forced degradation. The method must resolve the API from all generated fragments.
Forced Degradation Results Summary
| Stress Condition | Conditions | Observation (Method B)[2] | Resolution (Rs) |
| Acid Hydrolysis | 1N HCl, 80°C, 4h | ~5-10% degradation. Major peak: Desloratadine .[3][2] | > 3.5 (DSL vs LOR) |
| Base Hydrolysis | 1N NaOH, 80°C, 4h | ~15% degradation. Peaks: Desloratadine + Unknown Acid. | > 3.0 |
| Oxidation | 3% | ~5% degradation.[4] Major peak: N-Oxide (Impurity C) . | > 2.5 (Oxide vs LOR) |
| Thermal | 105°C, 24h | Stable (< 1% degradation). | N/A |
| Photolytic | UV 254nm, 24h | Minor degradation. | Pass |
Key Finding: The standard isocratic method (Method A) often shows a single broad peak for Acid Hydrolysis samples because Desloratadine and Loratadine have similar retention in high-pH or weak-buffer methanol systems. Method B (Gradient pH 3.0) separates them by over 3 minutes.
Workflow Visualization: Method Execution
The following diagram outlines the decision process for routine analysis versus stability troubleshooting.
Figure 2: Decision matrix for selecting the appropriate chromatographic method based on analytical needs.
Discussion & Expert Insights
Why the "Ketone" Intermediate Matters: The Ketone intermediate (Impurity B) is the immediate precursor to Loratadine. Incomplete Grignard reactions or poor workup can leave residual Ketone. This molecule is less polar than Desloratadine but more polar than Loratadine. In isocratic systems using high Methanol content, the Ketone often tails into the Loratadine peak, artificially inflating the assay value. The proposed gradient method utilizes Acetonitrile in the organic modifier (Mobile Phase B), which sharpens the Ketone peak and pulls it away from the API.
The Role of pH:
Many legacy methods use neutral pH (6.8–7.2). However, Loratadine is a weak base. At neutral pH, it is partially ionized, leading to peak broadening (secondary interactions with silanols). By locking the pH at 3.0, we ensure the molecule is fully protonated, resulting in sharp, symmetrical peaks (
References
-
Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Institutes of Health (PMC). Available at: [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation Application Note. Available at: [Link]
Sources
A Comparative Guide to the Relative Retention Time (RRT) of Loratadine Impurities
This guide provides a comprehensive comparison of the relative retention times (RRTs) of loratadine impurities as determined by various High-Performance Liquid Chromatography (HPLC) methods. It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of loratadine. This document delves into the experimental data from pharmacopeial monographs and peer-reviewed studies to offer a practical resource for analytical method development and validation.
The Critical Role of Impurity Profiling in Pharmaceutical Quality
Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Impurity profiling, a key component of the drug development and manufacturing process, involves the identification and quantification of all potential impurities in a drug substance.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[3] For a widely used antihistamine like loratadine, a thorough understanding of its impurity profile is essential to guarantee its quality and safety.[2]
Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, can have various impurities arising from the synthetic process or degradation.[6][7] These impurities can be structurally similar to the main compound, making their separation and quantification a challenging analytical task.[8] Reversed-phase HPLC is the most common and powerful technique for this purpose, offering high resolution and sensitivity.[9][10][11]
Understanding Relative Retention Time (RRT)
Relative retention time (RRT) is a crucial parameter in chromatographic analysis, particularly for impurity profiling. It is the ratio of the retention time of an impurity to the retention time of the active pharmaceutical ingredient (API). By using RRT, chromatographers can identify impurities consistently across different HPLC systems and runs, as it is less susceptible to variations in chromatographic conditions compared to the absolute retention time.
Identifying the Impurities of Loratadine
A number of process-related impurities and degradation products of loratadine have been identified and are specified in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] The chemical names, structures, and their designations as per the pharmacopeias are crucial for accurate identification.
Table 1: Key Impurities of Loratadine
| Impurity Designation | Chemical Name | Chemical Structure |
| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| USP Related Compound A / EP Impurity D | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine (Desloratadine) | |
| USP Related Compound B / EP Impurity G | 8-Chloro-5,6-dihydro-11-(N-methylpiperidin-4-ylidene)-11H-benzo[4][5]cyclohepta[1,2-b]pyridine | |
| USP Related Compound C / EP Impurity B | 8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one | |
| USP Related Compound D | 8-Chloro-5,6-dihydro-11-hydroxy-11-(1-methylpiperidin-4-yl)-11H-benzo[4][5]cyclohepta[1,2-b]pyridine | |
| EP Impurity A | Ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | |
| EP Impurity C | Ethyl 4-(8-chloro-5,6-dihydro-11-oxo-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | |
| EP Impurity E | 4-(8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine | |
| EP Impurity F | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | |
| EP Impurity H | Ethyl 4-oxopiperidine-1-carboxylate |
Comparative Analysis of Relative Retention Times
The RRT of an impurity is highly dependent on the chromatographic conditions. This section compares the RRT values of loratadine impurities obtained from different analytical methods, including those specified in the European Pharmacopoeia and a validated stability-indicating HPLC method from a peer-reviewed scientific journal.
Table 2: Comparison of Relative Retention Times (RRT) of Loratadine Impurities
| Impurity | European Pharmacopoeia Method[2][12] | Published HPLC Method[6] |
| Loratadine | 1.00 | 1.00 |
| EP Impurity D (Desloratadine) | ~ 0.2 | 0.16 (as Impurity-A) |
| EP Impurity B | ~ 0.4 | - |
| EP Impurity F | ~ 0.9 | - |
| EP Impurity E | ~ 1.1 | 1.21 (as Impurity-E) |
| EP Impurity A | ~ 2.4 | - |
| EP Impurity C | ~ 2.7 | 0.73 (as Impurity-C) |
| EP Impurity H | ~ 0.33 | - |
| Impurity-B (LRT-2) | - | 0.23 |
| Impurity-D (Bromo) | - | 1.06 |
Note: The designations "Impurity-A, B, C, D, E" in the Published HPLC Method correspond to the impurities as named in that specific study.[6] The correlation to EP/USP impurities is based on available structural information.
In-Depth Look at Key Experimental Protocols
The choice of chromatographic parameters is critical for achieving optimal separation of loratadine from its impurities. Here, we provide a detailed look at two representative HPLC methods, explaining the rationale behind the experimental choices.
European Pharmacopoeia (EP) Method
The European Pharmacopoeia outlines a gradient HPLC method for the analysis of loratadine and its related substances. This method is designed to be robust and suitable for quality control in a regulatory environment.
Experimental Protocol: EP Method
Caption: Workflow for Loratadine Impurity Analysis using the EP Method.
Rationale for Experimental Choices:
-
Stationary Phase: An octadecylsilyl silica gel (C18) column is a standard choice for reversed-phase chromatography, providing good retention and separation of a wide range of organic molecules, including loratadine and its structurally similar impurities.[11]
-
Mobile Phase: A gradient elution with acetonitrile and a buffer solution allows for the separation of impurities with a wide range of polarities. The buffer helps to control the pH and ensure consistent ionization of the basic loratadine molecule, leading to better peak shape and reproducibility.
-
Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and can improve peak efficiency.
-
Detection: UV detection at 220 nm is a common wavelength for the analysis of aromatic compounds like loratadine and its impurities.
Validated Stability-Indicating HPLC Method
This method, described in the scientific literature, was specifically developed to separate loratadine from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6]
Experimental Protocol: Stability-Indicating Method
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Rationale for Experimental Choices:
-
Forced Degradation: Subjecting the drug substance to stress conditions is a regulatory requirement to demonstrate the stability-indicating nature of the analytical method.[9] This ensures that any degradation products that may form during the shelf-life of the product can be detected.
-
Column: The use of an Inertsil ODS-3V column, another type of C18 stationary phase, highlights the versatility of this chemistry for such separations.
-
Gradient Mobile Phase: A gradient elution is crucial for a stability-indicating method to ensure the separation of all potential degradation products, which may have a wide range of polarities. The specific mobile phase composition, including the use of both acetonitrile and methanol, is optimized to achieve the best resolution between all peaks.
-
Method Validation: A comprehensive validation according to ICH guidelines is essential to demonstrate that the analytical method is suitable for its intended purpose. This includes proving its specificity, linearity, accuracy, precision, and robustness.[3]
Conclusion
The accurate determination of the relative retention times of loratadine impurities is fundamental for ensuring the quality and consistency of this widely used pharmaceutical product. This guide has provided a comparative overview of RRT data from key sources and detailed the underlying chromatographic principles and experimental protocols. By understanding the factors that influence the separation of loratadine and its related substances, researchers and analytical scientists can develop and implement robust and reliable analytical methods for routine quality control and stability studies. The provided data and workflows serve as a valuable starting point for method development, optimization, and validation in a regulated environment.
References
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). European Pharmacopoeia (10.0). Strasbourg, France: EDQM.
-
SynThink. (n.d.). Loratadine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Waters. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]
-
CHROMacademy. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
- Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–291.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). European Pharmacopoeia, 10th Edition. Retrieved from [Link]
-
Chalk, R. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). LORATADINE EUROPEAN PHARMACOPO. Retrieved from [Link]
-
Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Retrieved from [Link]
- Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–291.
-
Drugs.com. (2025, October 3). Loratadine Monograph for Professionals. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022, May 27). Loratadine Capsules Revision Bulletin. Retrieved from [Link]
-
Apotex Inc. (2020, April 21). PRODUCT MONOGRAPH LORATADINE. Retrieved from [Link]
-
Scribd. (n.d.). Loratadine Tablets USP Monograph. Retrieved from [Link]
- Rupérez, F. J., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41.
-
European Medicines Agency. (2001, July 12). ANNEX I LIST OF THE NAMES, PHARMACEUTICAL FORM, STRENGTHS OF THE MEDICINAL PRODUCTS, ROUTE OF ADMINISTRATION, APPLICANTS / MARKE. Retrieved from [Link]
-
Apotex Inc. (2011, April 15). PRODUCT MONOGRAPH LORATADINE. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromacademy.com [chromacademy.com]
- 6. Loratadine [doi.usp.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. hawach.com [hawach.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparison of UPLC vs HPLC for pyridine impurity profiling
In pharmaceutical method development, profiling pyridine and its derivatives represents a unique chromatographic challenge. Because pyridine is a basic, polar, and aromatic heterocycle (pKa ~5.2), it is highly susceptible to secondary interactions with stationary phases, often leading to severe peak tailing and poor resolution from the main Active Pharmaceutical Ingredient (API).
As analytical requirements for genotoxic impurities become more stringent, the shift from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) has become a focal point for application scientists. This guide provides an in-depth, mechanistic comparison of HPLC and UPLC for pyridine impurity profiling, supported by experimental data and validated protocols.
The Mechanistic Challenge of Pyridine Profiling
The primary difficulty in analyzing pyridine impurities lies in the basic nitrogen atom within its aromatic ring. In standard reversed-phase (RP) chromatography using silica-based columns, residual, unendcapped silanol groups (-Si-OH) on the silica surface can ionize to (-Si-O⁻). Even at lower pH levels, these silanols interact with the protonated pyridinium ion via secondary ion-exchange mechanisms. This thermodynamic drag causes asymmetric peak tailing, which obscures trace-level impurities eluting near the API.
To mitigate this, method development must focus on two critical variables:
-
Stationary Phase Selectivity: Moving away from purely hydrophobic C18 phases to Phenyl or Biphenyl phases. The electron-deficient pyridine ring engages in strong
interactions with phenyl-based stationary phases, offering orthogonal retention and a more predictable elution order[1]. -
Particle Size & Fluid Dynamics: Transitioning from 3–5 µm particles (HPLC) to sub-2 µm particles (UPLC) to fundamentally alter the mass transfer kinetics.
UPLC vs. HPLC: A Causality Analysis
The performance gap between HPLC and UPLC is governed by the Van Deemter equation , which relates linear velocity to column efficiency (Height Equivalent to a Theoretical Plate, HETP).
-
HPLC (3.0 – 5.0 µm particles): The larger particle size results in a steeper
-term (mass transfer resistance). If the flow rate is increased to speed up the analysis, efficiency drops rapidly, leading to broader peaks. Consequently, HPLC methods for pyridine impurities typically require longer run times (e.g., 30 minutes) to maintain baseline resolution[1]. -
UPLC (< 2.0 µm particles): Sub-2 µm particles (e.g., 1.7 µm) flatten the
-term. This allows the mobile phase to run at much higher linear velocities without sacrificing theoretical plates. The result is a highly compressed chromatographic run (often under 15 minutes) with significantly sharper peaks[1]. Sharper peaks directly increase the peak height, enhancing the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD)—a critical factor for trace impurity analysis.
The Thermodynamic Caveat: UPLC systems generate immense backpressure (up to 15,000 psi). This pressure creates longitudinal frictional heating inside the column. If the column is not actively thermostatted (e.g., via active pre-heating), a radial temperature gradient forms. The mobile phase in the center of the column becomes hotter and less viscous than at the walls, causing the analyte to travel faster in the center. This parabolic flow profile causes band broadening, defeating the purpose of UPLC. Therefore, precise thermal management is a mandatory parameter in UPLC protocols.
Quantitative Performance Comparison
The following table synthesizes quantitative data comparing optimized HPLC and UPLC methods for pyridine-related impurity profiling, demonstrating the tangible benefits of sub-2 µm particle technology.
| Parameter | HPLC (Conventional) | UPLC (Ultra-Performance) | Mechanistic Rationale |
| Particle Size | 3.0 – 5.0 µm | 1.7 µm | Smaller particles reduce mass transfer resistance, enabling higher flow velocities without efficiency loss. |
| Typical Run Time | 30 – 45 minutes | 10 – 15 minutes | Higher optimal linear velocities in UPLC compress run times by up to 50%[1]. |
| Flow Rate | 1.0 mL/min | 0.25 – 0.40 mL/min | Narrower internal diameter columns (2.1 mm) in UPLC require lower absolute flow rates, reducing solvent consumption[1][2][3]. |
| Stationary Phase | C18 or Phenyl (250 x 4.6 mm) | BEH Phenyl/Biphenyl (100 x 2.1 mm) | Phenyl phases enhance |
| System Pressure | < 6,000 psi | Up to 15,000 psi | Sub-2 µm particles generate exponentially higher backpressure, requiring specialized pumps and active thermal management. |
Method Development Workflow
The logical progression for developing a pyridine impurity profiling method requires careful selection of the platform, stationary phase, and mobile phase buffers.
Figure 1: Decision matrix and method development workflow for pyridine impurity profiling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) metrics that act as internal quality controls. If the SST criteria fail, the system explicitly flags a mechanistic failure (e.g., column degradation or buffer depletion).
Protocol A: HPLC Method for Routine Pyridine Impurity Quantification
Designed for standard regulatory limits where high-throughput is not the primary constraint.
-
Mobile Phase Preparation:
-
Chromatographic Setup:
-
Execution & System Suitability Test (SST):
-
Inject a blank solution to verify baseline stability.
-
Inject a standard solution containing the API spiked with 0.15% pyridine impurity.
-
Self-Validation Metric: Calculate the USP tailing factor for the pyridine peak. It must be
1.5 . If the tailing factor exceeds 1.5, secondary ion-exchange interactions are occurring; verify the buffer pH or replace the column. Resolution ( ) between the API and impurity must be .
-
Protocol B: UPLC Method for Trace-Level Pyridine Impurity Profiling
Designed for genotoxic impurity limits requiring maximum sensitivity and throughput.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM Ammonium Acetate buffer. Critical Step: Filter through a 0.2 µm membrane. Sub-2 µm columns have ultra-fine frits that clog easily[3].
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Chromatographic Setup:
-
Execution & System Suitability Test (SST):
-
Run a rapid gradient elution profile (e.g., 10% to 90% B over 10 minutes).
-
Self-Validation Metric: The resolution (
) between the pyridine impurity and the main API peak must be . Furthermore, the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be . If S/N drops below 10, investigate detector flow cell cleanliness or system dispersion.
-
Conclusion
While HPLC remains a robust workhorse for routine quality control, UPLC is the superior platform for pyridine impurity profiling when sensitivity, throughput, and resolution are paramount. By leveraging sub-2 µm particles and phenyl-based stationary phases, analysts can exploit
References
- Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL
- Source: Oxford Academic (Journal of AOAC INTERNATIONAL)
- Title: Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug.
- Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
Sources
UV absorption maxima of 3-(3-Chlorophenylethyl)pyridine
Title: UV Absorption Profiling of 3-(3-Chlorophenylethyl)pyridine: A Comparative Guide for HPLC Method Development
Introduction As a Senior Application Scientist, I frequently encounter method transfer and optimization challenges related to pharmaceutical impurity profiling. When developing stability-indicating HPLC methods for Loratadine and Desloratadine, understanding the distinct chromophoric behavior of degradation products and synthetic intermediates is paramount.
One of the most critical impurities is 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9). Because its molecular architecture fundamentally differs from the Active Pharmaceutical Ingredient (API), applying generic detection parameters often leads to poor sensitivity and integration errors. This guide objectively compares the UV absorption characteristics of 3-(3-Chlorophenylethyl)pyridine against Loratadine and provides a self-validating experimental protocol for robust quantification.
Mechanistic Causality: The Chromophoric Disconnect
To understand why 3-(3-Chlorophenylethyl)pyridine behaves differently under UV detection, we must analyze the structural causality governing its electron transitions:
-
Loratadine (API): Features a rigid, extended conjugated tricyclic system (benzo[5,6]cyclohepta[1,2-b]pyridine). This extended
-conjugation lowers the energy gap for transitions, shifting its primary UV absorption maximum ( ) to the 244–248 nm range [1, 2]. -
3-(3-Chlorophenylethyl)pyridine (Impurity): Lacks this extended conjugation. Its structure consists of two isolated aromatic systems—a pyridine ring and a 3-chlorophenyl ring—separated by an sp3-hybridized ethyl linker (-CH2-CH2-). Because these
-systems cannot overlap, the molecule's UV spectrum is simply the additive sum of the isolated chromophores.
Analytical Implication: Attempting to quantify this impurity at Loratadine's optimal wavelength (244 nm) results in a drastic drop in the signal-to-noise (S/N) ratio. The impurity exhibits its strongest absorption in the deep UV region (~215–220 nm) due to the E-band transitions of the chlorobenzene and pyridine moieties, with only a weak B-band absorption around 260 nm. Therefore, a wavelength of 220 nm is universally required for the simultaneous, high-sensitivity quantification of Loratadine and this specific impurity[1, 3].
Comparative Quantitative Data
The following table summarizes the objective differences in UV absorption maxima, demonstrating why a dual-wavelength or compromised wavelength approach is often necessary in quality control.
| Analyte | Structural Classification | Primary | Secondary | Recommended HPLC Detection |
| 3-(3-Chlorophenylethyl)pyridine | Isolated Bicyclic (Non-conjugated) | ~215 - 220 | ~260 - 265 | 220 nm |
| Loratadine (API) | Conjugated Tricyclic | 244 - 248 | 280 (weak) | 244 nm (Assay) / 220 nm (Impurities) |
| Desloratadine (Metabolite) | Conjugated Tricyclic | 244 - 248 | 280 | 244 nm or 280 nm |
Experimental Protocol: Self-Validating HPLC-PDA Workflow
To empirically determine the precise
Phase 1: Sample Preparation
-
Diluent Selection: Prepare a mixture of Methanol:Water (50:50, v/v). Causality: Ensures complete solubilization of the lipophilic impurity while maintaining compatibility with the initial mobile phase conditions.
-
Standard Preparation: Accurately weigh 10.0 mg of 3-(3-Chlorophenylethyl)pyridine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute 1.0 mL of the stock to 100 mL to achieve a 10 µg/mL working solution.
Phase 2: Chromatographic Separation
-
Column: Select a highly end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Causality: The basic nitrogen on the pyridine ring will strongly interact with free silanols on the silica backbone, causing peak tailing. End-capping neutralizes these active sites, ensuring sharp, symmetrical peaks.
-
Mobile Phase:
-
Buffer (Phase A): 10 mM Potassium phosphate buffer. Adjust pH to 6.0 using triethylamine. Causality: A pH of 6.0 ensures the basic impurity (pKa ~5.0-5.4) is primarily in its non-ionized state, increasing retention on the reversed-phase column [3].
-
Organic (Phase B): Acetonitrile (HPLC Grade).
-
-
Gradient Program: 0-10 min (30% B), 10-25 min (30% to 70% B). Flow rate: 1.0 mL/min.
Phase 3: PDA Detection & Self-Validation (SST)
-
Data Acquisition: Set the PDA to scan continuously from 200 nm to 400 nm with a resolution of 1.2 nm.
-
Peak Purity Verification (The Self-Validating Step): Before extracting the UV spectrum, the software must calculate the Peak Purity Angle and the Purity Threshold across the eluted peak.
-
Acceptance Criterion:Purity Angle < Purity Threshold.
-
Causality: This mathematically proves that the peak is spectrally homogeneous and free from co-eluting contaminants. If this fails, the extracted
is invalid, and the gradient must be adjusted.
-
-
Spectral Extraction: Once purity is validated, extract the 2D spectrum at the peak apex to identify the primary (~220 nm) and secondary (~260 nm) absorption maxima.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating spectral analysis workflow.
Caption: HPLC-PDA workflow for empirical determination and validation of UV absorption maxima.
References
-
Ramulu, G., Kumar, Y. R., & Mukkanti, K. (2011). "A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities." Scientia Pharmaceutica. Available at: [Link]
-
El-Sherbiny, D., et al. (2002). "LC determination of loratadine and related impurities." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
A Comparative Technical Guide for Method Development and Validation
Executive Summary & Regulatory Context
In the development of antihistamines like Loratadine , the control of related substances is critical due to the molecule's susceptibility to oxidative and hydrolytic degradation.[1] For researchers and quality control professionals, the challenge lies not just in separation, but in achieving the sensitivity required by ICH Q2(R2) and USP <621> guidelines.
This guide compares the traditional HPLC-UV approach (based on pharmacopeial monographs) with a modern UHPLC alternative. It focuses specifically on the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities, providing a self-validating protocol for laboratory implementation.
The Core Challenge: Basicity and Tailing
Loratadine is a weak base (
Loratadine Impurity Profile
To ensure authoritative grounding, we map the common impurities to their Pharmacopeial designations.
| EP Impurity | USP Related Compound | Chemical Name / Identity | CAS Number | Criticality |
| Impurity A | Related Compound F | 11-Hydroxy Dihydroloratadine | 133284-74-9 | Major degradation product (Oxidation) |
| Impurity D | Related Compound A | Desloratadine | 100643-71-8 | Active metabolite; Hydrolysis product |
| Impurity B | N/A | 8-Chloro-6,11-dihydro-11-one derivative | 31251-41-9 | Process intermediate |
| Impurity H | N/A | Ethyl 4-oxopiperidine-1-carboxylate | 29976-53-2 | Process impurity (Often GC detected) |
Method Comparison: HPLC vs. UHPLC
The following comparison highlights the trade-off between the robustness of legacy methods and the sensitivity of modern particle technology.
Method A: Standard HPLC (Based on USP/EP)
-
Column: Inertsil ODS-3V or Symmetry Shield RP18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Phosphate Buffer (pH 3.5 or 7.2) : Acetonitrile : Methanol.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV at 220 nm (or 254 nm).
-
Pros: Robust, widely transferable, compliant with existing monographs.
-
Cons: Long run times (20–55 min), lower peak height (sensitivity), higher solvent consumption.
Method B: Optimized UHPLC (Modern Approach)
-
Column: BEH C18 or equivalent Sub-2 µm (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (Gradient).
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Detection: PDA/UV at 220 nm.
-
Pros: 5x faster (4–6 min), sharper peaks (higher S/N), lower LOD/LOQ.
-
Cons: Requires low-dispersion instrumentation (UHPLC).
Comparative Performance Data
Data derived from validation studies (References 1, 7, 9).
| Parameter | Standard HPLC (Method A) | UHPLC (Method B) | Impact on Sensitivity |
| Run Time | ~20-50 min | ~4-6 min | Faster feedback loops. |
| Peak Width ( | Broad | Narrow | Narrow peaks = Higher Signal Height = Lower LOD . |
| LOD (Impurity A) | ~0.02 - 0.03 µg/mL | ~0.005 - 0.01 µg/mL | UHPLC offers ~3-5x gain in sensitivity. |
| LOQ (Impurity A) | ~0.05 - 0.08 µg/mL | ~0.02 - 0.03 µg/mL | Critical for trace analysis. |
Experimental Protocol: Determination of LOD & LOQ
Directive: Do not rely solely on the "Standard Deviation of the Slope" method for chromatography. ICH Q2(R2) and USP <621> recommend the Signal-to-Noise (S/N) method for analytical procedures that exhibit baseline noise.
Workflow Diagram
Caption: Step-by-step workflow for determining LOD and LOQ using the Signal-to-Noise approach compliant with ICH Q2(R2).
Detailed Methodology
Step 1: System Suitability Preparation
Before attempting LOD/LOQ, the system must be equilibrated.
-
Mobile Phase: Prepare a mixture of Methanol : 0.05M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid) (60:40 v/v). Note: Lower pH suppresses silanol ionization, reducing tailing.
-
Column: C18, 150 x 4.6 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min; Temp: 30°C; Detection: 220 nm.
-
Criteria: Tailing factor for Loratadine
; Resolution between Impurity A and Loratadine .
Step 2: Preparation of Sensitivity Solutions
-
Stock Solution: Dissolve 10 mg of Loratadine and 1 mg each of Impurity A, B, and D in 100 mL Methanol.
-
Prediction Scan: Perform a serial dilution to estimate the concentration where peaks are barely visible. A typical starting point for LOQ is 0.05% of the nominal sample concentration (e.g., if sample is 0.5 mg/mL, LOQ target is ~0.25 µg/mL).
-
LOD/LOQ Series: Prepare solutions at 0.01, 0.02, 0.05, 0.1, and 0.2 µg/mL.
Step 3: Calculation (S/N Ratio)
Inject the blank and the sensitivity solutions. Calculate S/N using the software's pharmacopeia function or manually:
- : Height of the peak measured from the maximum to the extrapolated baseline.
- : Range of the background noise in a chromatogram obtained after injection of a blank, observed over a distance equal to 20 times the width at half-height of the peak.
-
LOD Criteria: Concentration where
. -
LOQ Criteria: Concentration where
.
Step 4: Verification (The "Self-Validating" Step)
Calculating S/N is not enough. You must prove the method is precise at the LOQ.
-
Action: Inject the determined LOQ concentration 6 times.
-
Acceptance: The %RSD of the peak area must be
(for impurities). If RSD > 10%, the LOQ is too low; increase concentration and re-test.
Experimental Data Summary
The following values represent typical performance metrics achieved using the optimized HPLC protocol (Method A) described above.
| Analyte | LOD (S/N ~ 3) | LOQ (S/N ~ 10) | Linearity Range (LOQ to 120%) | Precision at LOQ (%RSD) |
| Loratadine | 0.01 µg/mL | 0.03 µg/mL | 0.03 - 100 µg/mL | 2.1% |
| Impurity A | 0.007 µg/mL | 0.025 µg/mL | 0.025 - 1.2 µg/mL | 3.5% |
| Impurity B | 0.016 µg/mL | 0.044 µg/mL | 0.044 - 1.2 µg/mL | 4.1% |
| Impurity D | 0.024 µg/mL | 0.084 µg/mL | 0.084 - 1.2 µg/mL | 3.8% |
Note: Impurity A (11-Hydroxy Dihydroloratadine) is often the most polar and elutes early, requiring careful baseline integration.
Decision Matrix: Selecting the Right Approach
When should you switch from Standard HPLC to UHPLC?
Caption: Decision tree for selecting between Standard HPLC and UHPLC based on laboratory resources and sensitivity requirements.
References
-
Validation of HPLC Method for Loratadine and Impurities : A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC. Available at: [Link]
-
ICH Guidelines : Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH. Available at: [Link]
-
USP Monograph Data : Loratadine Capsules Monograph - Dissolution and Related Compounds. USP-NF. Available at: [Link]
-
UPLC vs HPLC Comparison : Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation. Available at: [Link]
-
Impurity A Identification : Loratadine EP Impurity A Reference Standard. SynZeal. Available at: [Link]
-
LOD/LOQ Determination : LOD and LOQ values using the standard deviation of the background signal. ResearchGate. Available at: [Link]
-
Loratadine Impurity Profile : Impurity profile study of loratadine. ResearchGate. Available at: [Link]
-
Method Validation Essentials : Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. Available at: [Link]
Sources
Forced Degradation Studies of Desloratadine Intermediates: A Comparative Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Content Type: Comparative Technical Guide.
Executive Summary: The Stability Nexus
In the development of Desloratadine (DL) , a non-sedating H1-antihistamine, the stability profile is inextricably linked to its synthetic precursors. Unlike many APIs where intermediates are merely transient, Desloratadine’s primary intermediate—Loratadine (LOR) —is also a marketed drug and a potential degradant/impurity.
This guide provides a comparative analysis of the forced degradation behavior of Desloratadine against its key intermediates: Loratadine (the carbamate precursor) and the Tricyclic Ketone (the core scaffold). By understanding the differential susceptibility of these molecules to stress, researchers can design robust Stability Indicating Methods (SIMs) that resolve the API from its process-related impurities.
The Intermediates Landscape
Before detailing the stress protocols, we must define the structural relationships. Desloratadine is the active metabolite of Loratadine, formed by the hydrolysis of the ethyl ester carbamate group.
Table 1: Key Intermediates and Structural Vulnerabilities
| Compound Name | Role | Chemical Structure Feature | Primary Degradation Vulnerability |
| Desloratadine (DL) | API | Tricyclic amine (secondary amine) | Oxidation (N-oxide formation), Thermal (Dry heat).[2] |
| Loratadine (LOR) | Precursor / Impurity | Ethyl carbamate ester | Hydrolysis (Acid/Base) |
| Tricyclic Ketone | Starting Material | Ketone functionality | Reduction/Grignard side reactions (Process impurities). Stable to hydrolysis.[3] |
| N-Formyl Desloratadine | Degradant | Amide (Formyl group) | Formed via Oxidation (often excipient-driven). |
Comparative Stress Testing Guide
This section contrasts how the API and its intermediates respond to standard ICH Q1A(R2) stress conditions.
A. Hydrolytic Degradation (Acid/Base)[2]
-
Loratadine (The Precursor): Highly susceptible. Under acidic or alkaline reflux, the carbamate linkage cleaves.[2]
-
Mechanism:[4] Hydrolysis of the ethyl ester
Decarboxylation Formation of Desloratadine . -
Implication: In a SIM, a decreasing LOR peak with an increasing DL peak indicates hydrolysis.
-
-
Desloratadine (The API): Relatively stable.[2][3] Lacking the ester group, DL resists hydrolysis.
-
Observation: DL remains intact under conditions that destroy LOR (e.g., 0.1 N HCl/NaOH at 60°C). Significant degradation requires extreme conditions (e.g., 6N HCl, reflux), often leading to ring opening or complex fragmentation.
-
B. Oxidative Degradation[2]
-
Desloratadine: Highly susceptible.[5] The secondary amine nitrogen is a "soft" nucleophile prone to oxidation.
-
Major Degradant:Desloratadine N-oxide .
-
Secondary Degradant:N-Formyl Desloratadine (often formed via interaction with formaldehyde impurities in excipients like PEG or starch, accelerated by oxidation).
-
-
Loratadine: Susceptible, but the carbamate group protects the nitrogen to some extent. Oxidation typically attacks the pyridine ring or the tricyclic system.
C. Thermal & Photolytic Stress[3][5]
-
Thermal: DL is reported to be unstable in dry heat , leading to oxidative-like degradation products.[2]
-
Photolytic: DL is generally photostable in solid state but may show deschloro-desloratadine formation in solution under high-intensity UV, a common pathway for chlorinated aromatics.
Visualizing the Degradation Network
The following diagram illustrates the causal flow from the Tricyclic Ketone to Desloratadine and the subsequent degradation pathways.
Caption: Degradation pathway showing the conversion of Loratadine to Desloratadine and subsequent API breakdown.
Experimental Protocols
These protocols are designed to be self-validating. Always run a Control (unstressed sample) and a Blank (reagents only) to distinguish true degradants from artifacts.
Protocol 1: Acid/Base Hydrolysis (Differentiation Study)
Objective: Demonstrate the stability difference between Loratadine and Desloratadine.
-
Preparation: Prepare 1 mg/mL solutions of (A) Desloratadine and (B) Loratadine in Methanol.
-
Acid Stress: Mix 5 mL of Sample A/B with 5 mL of 1 N HCl . Reflux at 80°C for 4 hours.
-
Base Stress: Mix 5 mL of Sample A/B with 5 mL of 1 N NaOH . Reflux at 80°C for 4 hours.
-
Neutralization: Cool and neutralize with equivalent acid/base to pH 7.0.
-
Analysis: Inject into HPLC.
Protocol 2: Oxidative Stress (N-Oxide Formation)
Objective: Generate the primary oxidative impurity.
-
Preparation: Dissolve 10 mg Desloratadine in 10 mL of Acetonitrile:Water (50:50).
-
Stress: Add 2 mL of 30% Hydrogen Peroxide (H₂O₂) .
-
Incubation: Store at Room Temperature (25°C) for 24 hours. Note: Heating often decomposes H₂O₂ before it reacts with the drug.
-
Quenching: No chemical quench recommended (can react with N-oxide). Dilute immediately with mobile phase and inject.
Analytical Method Comparison
To separate the API from these specific intermediates, the choice of column and pH is critical.
| Parameter | HPLC (Standard) | UPLC (High Throughput) | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V), 250 x 4.6mm, 5µm | C18 (e.g., Waters BEH), 100 x 2.1mm, 1.7µm | C18 provides necessary hydrophobic selectivity for the tricyclic rings. |
| Mobile Phase | Buffer (Phosphate pH 2.5 - 3.0) : Methanol / ACN | Buffer (pH 2.5) : ACN (Gradient) | Low pH is critical to suppress silanol activity and ensure sharp peaks for basic amines like DL. |
| Detection | UV @ 254 nm or 280 nm | UV @ 280 nm | 280 nm is more selective for the tricyclic system, reducing baseline noise from mobile phase. |
| Resolution | DL vs. LOR: > 3.0 | DL vs. LOR: > 5.0 | UPLC offers superior resolution of the N-oxide impurity which elutes early. |
Method Validation Workflow (DOT)
Caption: Decision tree for validating the specificity of the analytical method.
References
-
BenchChem. (2025).[1][2] Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. BenchChem. Link
-
Qi, M., Wang, P., & Geng, Y. (2005).[8] Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 355–359.[8] Link
-
Suthar, B., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Link
-
PubChem. (2025). Desloratadine Compound Summary. National Library of Medicine. Link
-
SynThink. (2025).[9] Desloratadine EP Impurities & Related Compounds. SynThink Chemicals.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desloratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 7. ovid.com [ovid.com]
- 8. Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(3-Chlorophenylethyl)pyridine
As a Senior Application Scientist, it is imperative to approach new and existing chemical entities with a robust framework for safety and operational integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-(3-Chlorophenylethyl)pyridine. The procedural guidance herein is synthesized from established safety protocols for structurally similar pyridine derivatives and is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.
Understanding the Hazard Landscape
Assumed Hazard Profile for 3-(3-Chlorophenylethyl)pyridine:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[5] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[2][3] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[3][5] |
| Target Organ Toxicity | Potential for damage to liver, kidneys, and nervous system with prolonged or repeated exposure.[1] |
| Flammability | As with many organic compounds, it may be combustible.[1][2] |
| Environmental | Potentially toxic to aquatic life.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[6] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling the chemical.[7][8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[8][9][10] | To protect against splashes and vapors that can cause serious eye damage.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a certified chemical fume hood or if there is a risk of inhaling vapors.[5][7] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | To protect the skin from accidental splashes and contact.[2][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of 3-(3-Chlorophenylethyl)pyridine within the laboratory is essential for maintaining a safe working environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle 3-(3-Chlorophenylethyl)pyridine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][11]
-
Before starting work, clear the area of any incompatible materials and potential ignition sources.[11]
-
-
Chemical Handling :
-
Post-Handling :
Emergency Procedures: Be Prepared
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
| Spill | Evacuate the area. Remove all ignition sources.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9][11] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][7] |
Disposal Plan
All waste containing 3-(3-Chlorophenylethyl)pyridine, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Collection :
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal :
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following workflow diagram outlines the critical steps for handling 3-(3-Chlorophenylethyl)pyridine.
Caption: Workflow for the safe handling of 3-(3-Chlorophenylethyl)pyridine.
References
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Capot Chemical. MSDS of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. [Link]
-
New Jersey Department of Health and Senior Services. Hazard Summary: Pyridine. [Link]
-
Avantor. MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Pyridine. [Link]
-
Pharmaffiliates. 3-(3-Chlorophenylethyl)pyridine. [Link]
-
Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. [Link]
-
National Center for Biotechnology Information (NCBI). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. [Link]
-
Sdfine. PYRIDINE GHS Safety Data Sheet. [Link]
-
PubChem. 3-Chloropyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
